molecular formula C31H30N8 B15585085 JNJ525

JNJ525

Cat. No.: B15585085
M. Wt: 514.6 g/mol
InChI Key: FRBABIFCTILEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ525 is a useful research compound. Its molecular formula is C31H30N8 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H30N8

Molecular Weight

514.6 g/mol

IUPAC Name

4-N-benzyl-4-N-[2-[3-(2-piperazin-1-ylpyrimidin-5-yl)phenyl]phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C31H30N8/c32-30-34-14-13-29(37-30)39(22-23-7-2-1-3-8-23)28-12-5-4-11-27(28)25-10-6-9-24(19-25)26-20-35-31(36-21-26)38-17-15-33-16-18-38/h1-14,19-21,33H,15-18,22H2,(H2,32,34,37)

InChI Key

FRBABIFCTILEGV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

JNJ525 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of JNJ-38877605, a c-Met Kinase Inhibitor

Disclaimer: The initial request for information on "JNJ525" did not yield specific results for a compound with that designation within the context of oncology and kinase inhibition. This guide focuses on the well-documented Johnson & Johnson c-Met inhibitor, JNJ-38877605 , which aligns with the technical requirements of the original query.

Executive Summary

JNJ-38877605 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] As an ATP-competitive inhibitor, it effectively blocks the catalytic activity of c-Met, a key driver in tumorigenesis, cell survival, invasion, and tumor angiogenesis.[1][2] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models.[2][3] However, clinical development was halted due to species-specific renal toxicity observed in humans, which was not predicted by initial preclinical toxicology studies in rats and dogs.[4][5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols for JNJ-38877605.

Core Mechanism of Action

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[2][6] By binding to the ATP-binding site of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][3] This inhibition occurs for both hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met.[2][6] The result is a blockade of c-Met-driven cellular processes, including proliferation, motility, and invasion.[2]

Quantitative Preclinical Data

The preclinical activity of JNJ-38877605 has been characterized through in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueNotes
c-Met IC50 4 nMATP-competitive inhibition of catalytic activity.[6][7][8]
Selectivity >600-foldHighly selective for c-Met over a panel of approximately 200-250 other tyrosine and serine-threonine kinases.[6][7][8][9]
Next Most Potently Inhibited Kinase cFMS (IC50 2.6 µM)Demonstrates a significant selectivity window.[2][9]
Table 2: Cellular Activity
Cell LineCancer TypeEffect of JNJ-38877605
GTL-16 Gastric CarcinomaInhibition of c-Met phosphorylation.[6]
MKN-45 Gastric CarcinomaReduction of c-Met phosphorylation.[6]
EBC1 Non-Small Cell Lung CancerReduction of c-Met phosphorylation.[6]
NCI-H1993 Non-Small Cell Lung CancerReduction of c-Met phosphorylation.[6]
A549 Non-Small Cell Lung CancerInhibition of CPNE1-induced MET signaling pathway activation (at 0.5 µM).[8]
3T3-L1 PreadipocytesInhibition of c-Met phosphorylation and reduction of lipid accumulation.[7][8]
Table 3: In Vivo Efficacy in Xenograft Models
Xenograft ModelCancer TypeDosing RegimenKey Outcomes
GTL-16 Gastric Carcinoma40 mg/kg/day, p.o. for 3 daysSignificant decrease in plasma levels of IL-8 and GROα; >50% reduction in uPAR.[6][8]
U251 Glioblastoma50 mg/kg/day, p.o. for 13 daysInhibition of ionizing radiation-induced invasion and promotion of apoptosis.[7][8]
Various Solid Tumors Gastric, Colorectal, Liver MetastasesDoses at or below MTDSignificant tumor regression in MET amplified models (MKN-45, GTL-16, SNU-5, Kato II) and significant growth inhibition in others (NCI-H441, U87 MG).[9]

Signaling Pathway

JNJ-38877605 targets the c-Met receptor, preventing the activation of multiple downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.

cMet_pathway c-Met Signaling Pathway Inhibition by JNJ-38877605 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT JNJ38877605 JNJ-38877605 JNJ38877605->cMet Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation) ERK->Proliferation AKT AKT PI3K->AKT Survival Gene Transcription (Survival) AKT->Survival Invasion Gene Transcription (Invasion/Motility) STAT->Invasion kinase_assay_workflow start Start prep Prepare c-Met Enzyme, Substrate, and ATP start->prep combine Combine Enzyme, Substrate, and Inhibitor in Microplate prep->combine dilute Serially Dilute JNJ-38877605 dilute->combine initiate Initiate Reaction with ATP combine->initiate incubate Incubate at 30°C for 60 min initiate->incubate stop Stop Reaction and Detect Phosphorylation incubate->stop analyze Analyze Data and Calculate IC50 stop->analyze end End analyze->end western_blot_workflow start Start culture Culture GTL-16 Cells start->culture treat Treat with JNJ-38877605 and/or Stimulate with HGF culture->treat lyse Lyse Cells and Quantify Protein treat->lyse sds_page SDS-PAGE and Transfer to Membrane lyse->sds_page immunoblot Immunoblot with p-c-Met Antibody sds_page->immunoblot detect Detect Signal and Analyze Band Intensity immunoblot->detect end End detect->end

References

Aggregation-Based Inhibition of TNFα by JNJ525: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel mechanism of action of JNJ525, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). This compound operates through an aggregation-based mechanism, inducing a quaternary structure switch in the TNFα trimer, which in turn prevents its interaction with its receptors, TNFR1 and TNFR2. This document details the quantitative inhibitory data, experimental protocols for key assays, and visual representations of the underlying biological and experimental processes.

Core Concepts: Aggregation-Based Inhibition

This compound represents a unique class of protein-protein interaction inhibitors. Unlike traditional inhibitors that bind to specific active sites, this compound self-assembles into aggregates. These aggregates then interact with TNFα, promoting a conformational change that disrupts the native, functional trimer. This altered conformation is unable to bind to its cognate receptors, effectively inhibiting the downstream signaling cascade.

Quantitative Inhibitory Data

The inhibitory potency of this compound against the formation of the TNFα-TNFR1 and TNFα-TNFR2 complexes has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target InteractionAssay TypeApparent IC50 (μM)
TNFα - TNFR1TR-FRET1.2 ± 0.2[1][2]
TNFα - TNFR2TR-FRET1.1 ± 0.1[1][2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the aggregation-based inhibition of TNFα by this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibition of the TNFα-TNFR1/2 interaction by this compound in a high-throughput format.

Materials:

  • Recombinant human TNFα

  • Recombinant human TNFR1-Fc and TNFR2-Fc

  • Europium (Eu3+) chelate-labeled anti-Fc antibody (Donor)

  • Allophycocyanin (APC)-labeled anti-TNFα antibody (Acceptor)

  • Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20

  • This compound compound dilutions

  • 384-well low-volume microplates

Procedure:

  • Prepare a solution containing TNFα and either TNFR1-Fc or TNFR2-Fc in assay buffer.

  • Add this compound at various concentrations to the wells of the microplate.

  • Add the TNFα and TNFR-Fc mixture to the wells.

  • Incubate for 60 minutes at room temperature.

  • Add a mixture of the Europium-labeled anti-Fc antibody and the APC-labeled anti-TNFα antibody.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on a TR-FRET enabled microplate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

  • The ratio of the 665 nm to 620 nm signals is calculated and used to determine the degree of inhibition. IC50 values are calculated from a dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay is used to determine the functional inhibition of TNFα-induced signaling by this compound. HEK-Blue™ TNF-α cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are a suitable model.[3]

Materials:

  • HEK-Blue™ TNF-α cells (or equivalent NF-κB reporter cell line)

  • Growth Medium (e.g., DMEM, 10% FBS, selection antibiotics)

  • Recombinant human TNFα

  • This compound compound dilutions

  • QUANTI-Blue™ Solution (or other SEAP detection reagent)

  • 96-well cell culture plates

Procedure:

  • Seed HEK-Blue™ TNF-α cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a sub-maximal concentration of TNFα (e.g., 1 ng/mL).

  • Incubate for 16-24 hours.

  • Collect the cell culture supernatant.

  • Add the supernatant to QUANTI-Blue™ Solution in a new 96-well plate.

  • Incubate at 37°C for 1-4 hours.

  • Measure the absorbance at 620-655 nm.

  • Calculate the percentage of inhibition of NF-κB activation based on the reduction in SEAP activity.

Dynamic Light Scattering (DLS) Assay

This biophysical assay is used to characterize the aggregation of this compound in solution.

Materials:

  • This compound compound dilutions in relevant assay buffer

  • DLS instrument

  • Low-volume quartz cuvette or multi-well plate compatible with the DLS instrument

Procedure:

  • Prepare a series of dilutions of this compound in the desired buffer (e.g., PBS).

  • Filter the solutions through a 0.22 µm filter to remove extraneous dust and particles.

  • Transfer the samples to the DLS cuvette or plate.

  • Equilibrate the sample to the desired temperature within the DLS instrument.

  • Perform DLS measurements to determine the size distribution of particles in the solution.

  • The appearance of larger particles (typically >100 nm) at higher concentrations is indicative of aggregation. The critical aggregation concentration (CAC) can be determined as the concentration at which a sharp increase in particle size is observed.

Visualizations

The following diagrams illustrate the key processes involved in the aggregation-based inhibition of TNFα by this compound.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNFα Trimer TNFR TNF Receptor (TNFR1/2) TNFa->TNFR Binding TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Activation

Canonical TNFα signaling pathway leading to NF-κB activation.

JNJ525_Inhibition_Mechanism cluster_process Mechanism of Action JNJ525_mono This compound Monomers JNJ525_agg This compound Aggregates JNJ525_mono->JNJ525_agg Aggregation TNFa_active Active TNFα Trimer JNJ525_agg->TNFa_active Interaction TNFa_inactive Inactive TNFα Conformer TNFa_active->TNFa_inactive Conformational Change TNFR TNF Receptor TNFa_inactive->TNFR No_Binding Binding Inhibited

Aggregation-based inhibition of TNFα by this compound.

Experimental_Workflow cluster_workflow Experimental Characterization Workflow Start Hypothesis: This compound inhibits TNFα via aggregation DLS Dynamic Light Scattering (DLS) - Characterize aggregation - Determine CAC Start->DLS TRFRET TR-FRET Assay - Quantify inhibition of  TNFα-TNFR binding - Determine IC50 Start->TRFRET Conclusion Conclusion: Aggregation of this compound leads to functional inhibition of TNFα signaling DLS->Conclusion CellAssay Cell-Based Assay (e.g., NF-κB Reporter) - Assess functional inhibition  of signaling TRFRET->CellAssay CellAssay->Conclusion

Workflow for characterizing this compound's inhibitory mechanism.

References

The Discovery and Synthesis of JNJ525: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery, mechanism of action, and synthesis of JNJ525, a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). This compound represents a significant departure from traditional TNFα antagonists, operating through a unique aggregation-based mechanism to disrupt the interaction between TNFα and its receptors. This guide consolidates available quantitative data, outlines plausible experimental protocols, and visualizes key biological pathways and workflows to serve as a comprehensive resource for researchers in the field of inflammation and autoimmune disease drug discovery.

Introduction

Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, it has been a major target for therapeutic intervention. While several biologic drugs targeting TNFα have achieved significant clinical success, the development of small molecule inhibitors has been challenging. This compound emerged from discovery efforts as a potent small molecule inhibitor of the TNFα pathway.[1][2] Its unique mechanism of action, involving the induction of a quaternary structure switch in the TNFα trimer through an ordered aggregation of the small molecule, sets it apart from conventional inhibitors.[1][3] This document details the scientific journey of this compound, from its discovery to its characterization.

Discovery of this compound

The discovery of this compound is attributed to researchers at Janssen Research & Development. While the specific high-throughput screening (HTS) campaign that identified this compound has not been publicly detailed, the discovery of small molecule TNFα inhibitors often involves screening large compound libraries for their ability to disrupt the TNFα-TNFR interaction.[2] It is plausible that this compound was identified through such a screening effort, followed by medicinal chemistry optimization to improve its potency and physicochemical properties.

Mechanism of Action

This compound inhibits the biological function of TNFα by preventing its association with its receptors, TNFR1 and TNFR2.[4][5][6] This is not achieved through competitive binding to the receptor-binding site on TNFα. Instead, this compound functions via a novel aggregation-based mechanism.[3][4][6] An ordered conglomerate of this compound molecules induces a quaternary structure switch in the TNFα trimer. This conformational change in TNFα sterically hinders its ability to bind to TNFR1 and TNFR2, thereby blocking downstream signaling.[1][3]

Signaling Pathway

The binding of TNFα to its receptors, primarily TNFR1, initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the induction of pro-inflammatory gene expression. By preventing the initial TNFα-TNFR1/2 interaction, this compound effectively blocks this entire downstream cascade.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNFα Trimer TNFR TNFR1/TNFR2 TNFa->TNFR Binding Altered_TNFa Altered TNFα (Inactive) TNFa->Altered_TNFa Induces conformational change TRADD TRADD TNFR->TRADD This compound This compound (Aggregates) This compound->TNFa Altered_TNFa->TNFR Binding Blocked TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: this compound blocks the TNFα signaling pathway.

Synthesis of this compound

A detailed, peer-reviewed synthesis of this compound has not been published. However, based on its chemical structure, a plausible synthetic route can be proposed. The IUPAC name for this compound is N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine. The synthesis would likely involve a Suzuki coupling to form the biphenyl (B1667301) core, followed by functionalization of the pyrimidine (B1678525) and piperazine (B1678402) moieties.

Note: The following is a hypothetical synthetic workflow and has not been experimentally validated.

JNJ525_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_product Final Product A 2-bromophenylboronic acid C Suzuki Coupling A->C B 5-bromo-2-(piperazin-1-yl)pyrimidine B->C D Intermediate 1 (Biphenyl Core) C->D E Buchwald-Hartwig Amination D->E G This compound E->G F N4-benzyl-pyrimidine-2,4-diamine F->E

Caption: Proposed synthetic workflow for this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the ability of the compound to prevent the interaction between TNFα and its receptors.

Parameter Value Assay Reference
IC50 vs. TNFR1 1.2 ± 0.2 µMTR-FRET[4][5][6]
IC50 vs. TNFR2 1.1 ± 0.1 µMTR-FRET[4][5][6]
Molecular Formula C31H30N8-[4]
Molecular Weight 514.64 g/mol -[4]

Experimental Protocols

While a specific, detailed protocol for the characterization of this compound has not been published, a general protocol for a TR-FRET assay to assess the inhibition of the TNFα-TNFR interaction can be outlined.

TR-FRET Assay for TNFα-TNFR Interaction

Objective: To determine the IC50 of this compound for the inhibition of the TNFα and TNFR1/2 interaction.

Materials:

  • Recombinant human TNFα

  • Recombinant human TNFR1-Fc and TNFR2-Fc

  • Anti-Fc antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Anti-TNFα antibody labeled with a FRET acceptor (e.g., d2)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Reagent Preparation: Prepare a mixture of recombinant TNFα and the anti-TNFα-acceptor antibody in assay buffer. Prepare a separate mixture of the recombinant TNFR-Fc and the anti-Fc-donor antibody in assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the TNFα/anti-TNFα-acceptor mixture to all wells.

    • Add the TNFR-Fc/anti-Fc-donor mixture to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength (e.g., 337 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle control (100% binding) and a control with no TNFα (0% binding).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow A Prepare this compound Serial Dilution C Dispense this compound and Reagents into 384-well plate A->C B Prepare TNFα and TNFR Reagent Mixes (with FRET-labeled antibodies) B->C D Incubate at Room Temperature C->D E Read Plate on TR-FRET Reader D->E F Data Analysis: - Calculate TR-FRET ratio - Normalize data - Determine IC50 E->F

Caption: Experimental workflow for the TR-FRET assay.

Conclusion

This compound is a novel small molecule inhibitor of TNFα that operates through a unique aggregation-based mechanism. Its ability to induce a conformational change in the TNFα trimer and prevent its interaction with its receptors represents a promising and differentiated approach for the treatment of inflammatory and autoimmune diseases. Further research into the synthesis and in vivo characterization of this compound and its analogs is warranted to fully explore its therapeutic potential. This document provides a foundational guide for researchers interested in this intriguing molecule and the broader field of small molecule immunomodulators.

References

Unraveling the Identity of JNJ525: A Case of Mistaken Identity in TNF Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide a detailed technical guide on the IC50 values of a compound identified as "JNJ525" against Tumor Necrosis Factor Receptor 1 (TNFR1) and Tumor Necrosis Factor Receptor 2 (TNFR2) have revealed a likely case of mistaken identity. Extensive searches have not yielded any publicly available data for a Janssen (Johnson & Johnson) compound with the designation "this compound" that targets the TNF receptors.

Instead, the identifier "JNJ-64407564" consistently emerged during the research process. This compound is also known as Talquetamab, a bispecific antibody developed by Janssen for the treatment of multiple myeloma.[1][2] Talquetamab's mechanism of action is well-documented and involves redirecting T-cells to kill multiple myeloma cells by simultaneously binding to CD3 on T-cells and GPRC5D on myeloma cells.[3] This activity is distinct from the inhibition of TNFR1 and TNFR2 signaling pathways.

Understanding TNFR1 and TNFR2 Signaling

To provide context for researchers interested in this therapeutic area, a general overview of the distinct signaling pathways of TNFR1 and TNFR2 is presented below.

TNFR1 Signaling Pathway:

TNFR1 is ubiquitously expressed and can be activated by both soluble and transmembrane TNF-α. Its activation can lead to two opposing outcomes: cell survival and proliferation, or programmed cell death (apoptosis). This dual functionality is mediated by the formation of different intracellular signaling complexes.

  • Pro-survival Signaling: Upon TNF-α binding, TNFR1 recruits the adaptor protein TRADD, which then serves as a scaffold for other proteins like RIPK1 and TRAF2. This leads to the activation of the NF-κB and MAPK signaling pathways, promoting the expression of pro-inflammatory and anti-apoptotic genes.

  • Apoptotic Signaling: Under certain conditions, the signaling complex can switch to a pro-apoptotic mode. This involves the recruitment of FADD and caspase-8, initiating a caspase cascade that culminates in apoptosis.

TNFR2 Signaling Pathway:

TNFR2 expression is more restricted, primarily found on immune cells, endothelial cells, and neurons. It is preferentially activated by transmembrane TNF-α. TNFR2 signaling is generally associated with cell survival, proliferation, and tissue regeneration. The intracellular domain of TNFR2 lacks a death domain and recruits TRAF2, which can lead to the activation of the NF-κB and PI3K-Akt signaling pathways.

Conclusion

Visualizing the Canonical TNFR Signaling Pathways

For educational purposes, the following diagrams illustrate the generalized signaling pathways for TNFR1 and TNFR2.

TNFR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_survival Survival/Inflammation cluster_apoptosis Apoptosis cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD NF-kB NF-kB TRAF2->NF-kB MAPK MAPK RIPK1->MAPK Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis Gene Expression Gene Expression NF-kB->Gene Expression MAPK->Gene Expression

Caption: TNFR1 Signaling Cascade.

TNFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_survival_prolif Survival/Proliferation cluster_nucleus Nucleus tmTNF-alpha transmembrane TNF-alpha TNFR2 TNFR2 tmTNF-alpha->TNFR2 TRAF2_2 TRAF2 TNFR2->TRAF2_2 cIAP cIAP1/2 TRAF2_2->cIAP PI3K-Akt PI3K-Akt TRAF2_2->PI3K-Akt NF-kB_2 NF-kB cIAP->NF-kB_2 Gene Expression_2 Gene Expression NF-kB_2->Gene Expression_2 PI3K-Akt->Gene Expression_2

Caption: TNFR2 Signaling Cascade.

References

Unraveling the Inhibition of TNFα: A Technical Guide to the JNJ525 Binding Site and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding site and mechanism of action of JNJ525, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). By elucidating the structural basis of its interaction, this document aims to provide a comprehensive resource for researchers in immunology, pharmacology, and drug discovery.

Executive Summary

This compound is a small molecule that inhibits the biological function of TNFα, a key cytokine implicated in a wide range of inflammatory diseases. Unlike traditional competitive inhibitors, this compound functions through a novel, aggregation-based mechanism. It binds to the interface between TNFα monomers, inducing a quaternary structure switch that prevents the formation of the active trimeric signaling complex. This guide provides a detailed overview of the this compound binding site, quantitative interaction data, relevant experimental protocols, and the associated signaling pathways.

The this compound Binding Site on TNFα

Crystallographic studies have revealed that this compound binds at the dimer interface of TNFα.[1] This binding event is characterized by a combination of hydrophobic interactions and specific hydrogen bonds with key residues.

Key Interacting Residues:

  • Serine 60 (Ser60): Forms a critical hydrogen bond with this compound.[1]

  • Tyrosine 151 (Tyr151): Also participates in a hydrogen bond with the inhibitor.[1]

The binding of this compound to this site physically obstructs the normal trimerization of TNFα, which is essential for its interaction with its receptors, TNFR1 and TNFR2, and subsequent downstream signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified using various biochemical assays. The following table summarizes the available data for the inhibition of TNFα complex formation with its receptors.

Assay TypeTarget InteractionApparent IC50 (μM)Reference
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)TNFα / TNFR11.2 ± 0.2[2][3][4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)TNFα / TNFR21.1 ± 0.1[2][3][4]

Mechanism of Action: An Aggregation-Based Inhibition Model

This compound employs a sophisticated, aggregation-based mechanism of inhibition.[3] An ordered conglomerate of this compound molecules induces a significant conformational change in the quaternary structure of TNFα. This structural shift disrupts the native trimeric assembly, leading to the formation of an inactive dimeric state and preventing the protein-protein interaction between TNFα and its receptors.

Below is a logical diagram illustrating the inhibitory mechanism of this compound.

TNFa_monomer TNFα Monomer TNFa_trimer Active TNFα Trimer TNFa_monomer->TNFa_trimer Trimerization Inactive_complex Inactive TNFα Dimer-JNJ525 Complex TNFa_monomer->Inactive_complex Forms complex with TNFR TNF Receptor (TNFR1/TNFR2) TNFa_trimer->TNFR Interaction Signaling Downstream Signaling (Inflammation, Apoptosis) TNFa_trimer->Signaling Binds to This compound This compound This compound->Inactive_complex Induces formation of No_Signaling Inhibition of Signaling Inactive_complex->No_Signaling Leads to

Caption: Logical workflow of this compound's inhibitory action on TNFα.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction between this compound and TNFα.

X-ray Co-crystallography of TNFα-JNJ525 Complex

This protocol outlines the general steps for determining the three-dimensional structure of the TNFα-JNJ525 complex.

cluster_protein Protein Preparation cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Structure Determination p1 Expression & Purification of recombinant human TNFα c1 Incubation of TNFα with excess this compound p1->c1 c2 Crystallization screening (vapor diffusion) c1->c2 d1 X-ray diffraction data collection (synchrotron) c2->d1 d2 Structure solution (molecular replacement) d1->d2 d3 Model building & refinement d2->d3

Caption: General workflow for X-ray crystallography of the TNFα-JNJ525 complex.

Methodology:

  • Protein Expression and Purification: Recombinant human TNFα is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Complex Formation: Purified TNFα is incubated with a molar excess of this compound (solubilized in a suitable solvent like DMSO) to ensure complex formation.

  • Crystallization: The TNFα-JNJ525 complex is subjected to crystallization screening using methods such as hanging-drop or sitting-drop vapor diffusion under various buffer, precipitant, and temperature conditions.

  • Data Collection: Crystals of the complex are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.

  • Structure Determination: The three-dimensional structure is solved using molecular replacement, followed by iterative cycles of model building and refinement to yield a high-resolution atomic model of the complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a method for quantifying the inhibitory effect of this compound on the TNFα-TNFR interaction in a high-throughput format.

cluster_prep Assay Preparation cluster_reagents Reagent Addition cluster_read Incubation & Measurement a1 Dispense this compound serial dilutions into microplate b1 Add fluorescently labeled TNFα (donor) a1->b1 b2 Add fluorescently labeled TNFR (acceptor) b1->b2 c1 Incubate at room temperature b2->c1 c2 Read TR-FRET signal on a plate reader c1->c2

Caption: Workflow for a TR-FRET assay to measure TNFα-TNFR inhibition.

Methodology:

  • Compound Plating: Serial dilutions of this compound are dispensed into a low-volume microplate.

  • Reagent Addition: A mixture of donor fluorophore-labeled TNFα (e.g., using a terbium cryptate) and acceptor fluorophore-labeled TNFR (e.g., using d2) is added to the wells.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection. A decrease in the FRET signal correlates with the inhibition of the TNFα-TNFR interaction by this compound.

  • Data Analysis: The IC50 value is calculated by plotting the TR-FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

TNFα Signaling Pathway

This compound, by preventing the formation of the active TNFα trimer, effectively blocks the initiation of the TNFα signaling cascade. The following diagram illustrates the major signaling pathways downstream of TNFα receptor activation that are inhibited by this compound.

TNFa_trimer Active TNFα Trimer TNFR1 TNFR1 TNFa_trimer->TNFR1 Binds This compound This compound This compound->TNFa_trimer Inhibits TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD JNK JNK Pathway TRAF2->JNK NFkB NF-κB Pathway RIP1->NFkB Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Inflammation Inflammation NFkB->Inflammation JNK->Inflammation

Caption: Simplified TNFα signaling pathway inhibited by this compound.

Pathway Description:

Upon binding of the active TNFα trimer to TNFR1, a signaling complex is formed involving adaptor proteins such as TRADD, TRAF2, and RIP1. This leads to the activation of downstream pathways, including:

  • The NF-κB Pathway: A key regulator of inflammatory gene expression.

  • The JNK/MAPK Pathway: Involved in cellular stress responses and inflammation.

  • The Apoptosis Pathway: Mediated by FADD and Caspase-8, leading to programmed cell death.

By preventing the initial binding of TNFα to its receptor, this compound effectively abrogates the activation of these critical signaling cascades.

References

Structural Basis of JNJ525-Induced TNFα Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of Tumor Necrosis Factor-alpha (TNFα) aggregation induced by the small molecule inhibitor JNJ525. This compound represents a novel mechanism of protein inhibition centered on the induction of a non-functional protein aggregate, offering a unique paradigm in drug development. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key pathways and processes involved.

Executive Summary

This compound is a small molecule inhibitor that disrupts the function of TNFα, a key cytokine involved in systemic inflammation. Unlike traditional inhibitors that block the active site of a protein, this compound operates through an aggregation-based mechanism. It induces the formation of an "ordered conglomerate" of TNFα, which triggers a "quaternary structure switch" in the protein.[1] This conformational change prevents TNFα from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting the downstream inflammatory signaling cascade. The interaction is characterized by a low micromolar inhibitory concentration and has been elucidated at the atomic level through X-ray crystallography.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of this compound with TNFα.

Table 1: Inhibition of TNFα-TNFR Interaction by this compound
ParameterValueAssayReference
IC50 for TNFR1 complex formation1.2 ± 0.2 μMTR-FRET[2]
IC50 for TNFR2 complex formation1.1 ± 0.1 μMTR-FRET[2]
Table 2: Crystallographic Data for this compound-TNFα Complex
ParameterValue
PDB ID5MU8
Resolution3.00 Å
MethodX-ray Diffraction
R-Value Free0.300
R-Value Work0.211
Space GroupP 1 21 1
Unit Cell a118.88 Å
Unit Cell b129.49 Å
Unit Cell c179.31 Å
Unit Cell α90°
Unit Cell β90.03°
Unit Cell γ90°

Mechanism of Action: Quaternary Structure Switch

The inhibitory action of this compound is not based on competitive antagonism at the receptor-binding site of TNFα. Instead, it promotes the formation of a small-molecule aggregate that directly interacts with the TNFα trimer. This interaction is thought to displace one of the TNFα subunits, leading to a significant conformational rearrangement of the entire quaternary structure.[3][4] This altered conformation is incompatible with the binding of TNFα to its cognate receptors, TNFR1 and TNFR2. The crystal structure of the this compound-TNFα complex reveals that this compound binds at the interface between TNFα subunits, forming hydrogen bonds with serine 60 and tyrosine 151.[5][6] This binding stabilizes a non-native conformation of TNFα, leading to its aggregation and subsequent functional inactivation.

cluster_0 This compound-Induced TNFα Aggregation This compound This compound JNJ525_aggregate This compound Aggregate This compound->JNJ525_aggregate Self-assembles TNFa_trimer Functional TNFα Trimer TNFa_aggregate Non-functional TNFα Aggregate (Quaternary Structure Switch) TNFa_trimer->TNFa_aggregate Induces conformational change JNJ525_aggregate->TNFa_trimer Binds to

Figure 1. Logical flow of this compound-induced TNFα aggregation.

Experimental Protocols

The following sections detail representative methodologies for the key experiments used to characterize the structural basis of this compound-induced TNFα aggregation.

X-ray Crystallography of the this compound-TNFα Complex

This protocol outlines the general steps involved in determining the crystal structure of the this compound-TNFα complex.

  • Protein Expression and Purification: Human TNFα is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

  • Complex Formation: Purified TNFα is incubated with a molar excess of this compound to ensure complex formation.

  • Crystallization: The this compound-TNFα complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and temperatures. The hanging-drop vapor diffusion method is a common technique.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined TNFα structure as a search model. The structure is then refined to yield the final atomic coordinates and structural statistics.

Protein_Purification TNFα Expression and Purification Complex_Formation Incubation of TNFα with this compound Protein_Purification->Complex_Formation Crystallization Crystallization Screening Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution PDB_Deposition Deposition to PDB (e.g., 5MU8) Structure_Solution->PDB_Deposition TNFa TNFα TNFa_Aggregate TNFα Aggregate TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR2 TNFR2 TNFa->TNFR2 Binds This compound This compound This compound->TNFa Induces aggregation TNFa_Aggregate->Block Inhibits binding Signaling Downstream Signaling (NF-κB, MAPK, etc.) TNFR1->Signaling TNFR2->Signaling Inflammation Inflammation Signaling->Inflammation Block->TNFR1 Block->TNFR2

References

In-Depth Technical Guide: JNJ-525 (CAS 2092913-64-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of JNJ-525, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). The information presented herein is curated for an audience with a strong scientific background and is intended to support further research and development efforts.

Core Properties of JNJ-525

JNJ-525, with the CAS number 2092913-64-7, is a compound developed by Janssen Research & Development, LLC. It has been identified as an inhibitor of the protein-protein interaction between TNFα and its receptors, TNFR1 and TNFR2.[1][2][3]

Physicochemical and Chemical Properties

The fundamental chemical and physical properties of JNJ-525 are summarized in the table below. This data is essential for the handling, formulation, and experimental design involving this compound.

PropertyValueReference
CAS Number 2092913-64-7[1]
IUPAC Name N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine[1]
Chemical Formula C₃₁H₃₀N₈[1]
Molecular Weight 514.64 g/mol [1]
Exact Mass 514.2593[1]
Appearance Solid[2]
Solubility Soluble in DMSO[2][3]
Storage Conditions Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C[1]

Mechanism of Action: An Aggregation-Based Inhibition Model

JNJ-525 exhibits a distinct mechanism of action, functioning as a TNFα inhibitor through an aggregation-based process.[1][3] This is in contrast to traditional competitive or allosteric inhibitors. An ordered conglomerate of JNJ-525 molecules induces a quaternary structure switch in the TNFα trimer, which in turn inhibits the protein-protein interaction between TNFα and its receptors.[4]

This aggregation-induced conformational change effectively prevents the binding of TNFα to both TNFR1 and TNFR2, thereby blocking the downstream signaling pathways that are implicated in inflammatory processes.[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of JNJ-525 on the TNFα signaling pathway.

TNF_pathway_inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNFα Trimer TNFR TNFR1 / TNFR2 TNFa->TNFR Binding Altered_TNFa Altered TNFα (Quaternary Structure Switch) JNJ525 JNJ-525 Aggregates This compound->TNFa Induces Aggregation & Quaternary Structure Switch Signaling Downstream Signaling (e.g., NF-κB, MAPK pathways) TNFR->Signaling Activation Altered_TNFa->Block Binding Inhibited Inflammation Inflammatory Response Signaling->Inflammation

Caption: Inhibition of TNFα signaling by JNJ-525.

Biological Activity and Quantitative Data

The primary biological activity of JNJ-525 is the inhibition of the TNFα-TNFR interaction. This has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

TargetAssayIC₅₀ (μM)Reference
TNFα / TNFR1 InteractionTR-FRET1.2 ± 0.2[1][3]
TNFα / TNFR2 InteractionTR-FRET1.1 ± 0.1[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines the general principles for a TR-FRET assay to measure the inhibition of the TNFα-TNFR interaction by JNJ-525. Specific concentrations and reagents may need to be optimized.

Objective: To determine the IC₅₀ of JNJ-525 for the inhibition of TNFα binding to TNFR1 and TNFR2.

Materials:

  • Recombinant human TNFα

  • Recombinant human TNFR1-Fc and TNFR2-Fc

  • Europium-labeled anti-Fc antibody (Donor)

  • Allophycocyanin (APC) or other suitable fluorophore-labeled anti-TNFα antibody (Acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • JNJ-525 stock solution in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of JNJ-525 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. Prepare a mixture of TNFR1-Fc or TNFR2-Fc and the Europium-labeled anti-Fc antibody in assay buffer. Prepare a solution of TNFα and the APC-labeled anti-TNFα antibody in assay buffer.

  • Assay Plate Setup: To the wells of the 384-well plate, add the JNJ-525 dilutions. Add the TNFR-Fc/Eu-antibody mixture to all wells.

  • Initiation of Reaction: Add the TNFα/APC-antibody mixture to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

  • Detection: Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium) and ~665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the JNJ-525 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_this compound Prepare JNJ-525 Serial Dilutions Add_this compound Add JNJ-525 to Plate Prep_this compound->Add_this compound Prep_Reagents Prepare Receptor/Donor Ab and TNFα/Acceptor Ab Mixes Add_Receptor Add Receptor/Donor Mix Prep_Reagents->Add_Receptor Add_this compound->Add_Receptor Add_TNFa Add TNFα/Acceptor Mix Add_Receptor->Add_TNFa Incubate Incubate at RT Add_TNFa->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Determine_IC50 Determine IC₅₀ Calculate_Ratio->Determine_IC50

Caption: Workflow for the JNJ-525 TR-FRET assay.

X-ray Crystallography

The crystal structure of JNJ-525 in complex with human TNFα has been determined and is available in the Protein Data Bank (PDB) under the accession code 5MU8 .[1][5][6]

Objective: To determine the three-dimensional structure of JNJ-525 bound to TNFα to elucidate the molecular basis of its inhibitory mechanism.

General Protocol Outline:

  • Protein Expression and Purification: Recombinant human TNFα is expressed (e.g., in E. coli) and purified to high homogeneity using standard chromatographic techniques.

  • Crystallization: The purified TNFα is mixed with a molar excess of JNJ-525. Crystallization screening is performed using various commercially available or in-house prepared screens and techniques such as vapor diffusion (hanging or sitting drop).

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of TNFα as a search model. The model is then refined against the collected diffraction data, and the JNJ-525 molecule is built into the electron density map.

Crystallographic Data for PDB ID: 5MU8

ParameterValueReference
Method X-RAY DIFFRACTION[5]
Resolution 3.00 Å[5]
R-Value Free 0.300[5]
R-Value Work 0.211[5]

Synthesis

A detailed, step-by-step, and validated synthesis protocol for JNJ-525 is not publicly available in the primary scientific literature reviewed. The synthesis of N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine would likely involve a multi-step synthetic route, potentially utilizing cross-coupling reactions (e.g., Suzuki coupling) to form the biphenyl (B1667301) core, followed by nucleophilic aromatic substitution or other coupling reactions to introduce the pyrimidine (B1678525) and piperazine (B1678402) moieties. Researchers interested in obtaining JNJ-525 may need to consider custom synthesis by a specialized vendor.[1]

Conclusion

JNJ-525 is a novel small molecule inhibitor of TNFα that operates through a unique aggregation-based mechanism. Its ability to induce a quaternary structure change in TNFα, thereby preventing its interaction with its receptors, presents an interesting paradigm in drug discovery. The quantitative data on its inhibitory activity and the availability of its co-crystal structure with TNFα provide a solid foundation for further investigation and development of this or similar compounds for the treatment of TNFα-mediated inflammatory diseases. The detailed experimental protocols outlined in this guide are intended to facilitate these future research endeavors.

References

JNJ-38877605: A Technical Overview of a Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the small molecule inhibitor JNJ-38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It summarizes key molecular properties, delves into its mechanism of action, and outlines relevant experimental methodologies based on available research.

Core Molecular Data

The fundamental physicochemical properties of JNJ-38877605 are crucial for its application in experimental settings.

PropertyValue
Molecular Formula C₁₉H₁₃F₂N₇
Molecular Weight 377.35 g/mol

Source:[1][2][4]

Mechanism of Action and Signaling Pathway

JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of c-Met (also known as hepatocyte growth factor receptor or HGFR) with an IC₅₀ of 4 nM.[1][2] Its selectivity for c-Met is over 600-fold higher compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2]

The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades. JNJ-38877605 prevents this initial phosphorylation step. By binding to the ATP-binding site of the c-Met kinase domain, it blocks the activation of the receptor, thereby inhibiting downstream signaling through pathways such as RAS-ERK and PI3K-AKT.[5]

G cluster_membrane Cell Membrane cluster_inhibition cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds ATP_binding ATP Binding Site p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation JNJ JNJ-38877605 JNJ->ATP_binding Blocks GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT ERK ERK RAS->ERK Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation ERK->Proliferation

c-Met Signaling Pathway Inhibition by JNJ-38877605.

Experimental Protocols and Methodologies

In Vitro Kinase Assays
  • Objective: To determine the inhibitory activity of JNJ-38877605 against c-Met and other kinases.

  • Methodology: The inhibitory concentration (IC₅₀) is typically determined using enzymatic assays. Recombinant kinase domains are incubated with a specific substrate and ATP. The degree of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor. JNJ-38877605 has demonstrated an IC₅₀ of 4 nM for c-Met.[1][2]

Cell-Based Assays
  • Objective: To assess the effect of JNJ-38877605 on c-Met phosphorylation and downstream signaling in cancer cell lines.

  • Cell Lines: EBC1, GTL16, NCI-H1993, and MKN45 cells have been utilized.[1][6]

  • Methodology: Cells are treated with JNJ-38877605 (e.g., at 500 nM) followed by stimulation with HGF or using cells with constitutive c-Met activation.[1][6] Cell lysates are then analyzed by Western blotting to detect the phosphorylation status of c-Met and downstream effectors like AKT and ERK.[1]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of JNJ-38877605 in animal models.

  • Animal Model: Immunodeficient mice (e.g., nu/nu female mice) bearing subcutaneous xenografts of human cancer cells, such as GTL16.[1]

  • Dosing and Administration: JNJ-38877605 has been administered orally (p.o.) at doses such as 40 mg/kg/day.[1][2]

  • Endpoint Analysis: Tumor growth inhibition is a primary endpoint. Additionally, plasma levels of biomarkers such as IL-8, GROα, and uPAR can be measured to assess pharmacodynamic effects.[1][2]

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Cell_Culture GTL16 Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Mice Immunodeficient Mice Mice->Implantation Tumor_Growth Tumor Growth Establishment Implantation->Tumor_Growth Treatment Oral Administration (40 mg/kg/day JNJ-38877605) Tumor_Growth->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Plasma_Collection Plasma Collection Treatment->Plasma_Collection Biomarker_Analysis Biomarker Analysis (IL-8, GROα, uPAR) Plasma_Collection->Biomarker_Analysis

Workflow for an In Vivo Xenograft Study.

Metabolic Pathway and Associated Toxicity

The metabolism of JNJ-38877605 is a critical aspect of its preclinical and clinical evaluation. In humans and rabbits, JNJ-38877605 is metabolized by aldehyde oxidase to form insoluble metabolites, specifically M1/3 and M5/6.[7][8] This species-specific metabolism has been linked to renal toxicity due to the formation of crystals in the kidneys.[7][8] The major metabolic pathways in humans involve demethylation to M2, which is further metabolized through hydroxylation or glucuronidation.[7]

G cluster_human_rabbit Human and Rabbit Metabolism cluster_general General Metabolism JNJ JNJ-38877605 AOX Aldehyde Oxidase JNJ->AOX Demethylation Demethylation JNJ->Demethylation M1_3 M1/M3 Metabolites (Hydroxylation) AOX->M1_3 Crystals Insoluble Crystals M1_3->Crystals M5_6 M5/M6 Metabolites M5_6->Crystals Toxicity Renal Toxicity Crystals->Toxicity M2 M2 Metabolite Demethylation->M2 Hydroxylation Hydroxylation M2->Hydroxylation Glucuronidation Glucuronidation M2->Glucuronidation Hydroxylation->M5_6 M10 M10 Metabolite Glucuronidation->M10

Metabolic Pathway of JNJ-38877605.

Conclusion

JNJ-38877605 is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase. While its preclinical efficacy in various cancer models was promising, its clinical development was halted due to species-specific metabolic pathways leading to renal toxicity. The data and methodologies presented here provide a detailed technical foundation for researchers interested in the c-Met signaling pathway and the challenges associated with species-specific drug metabolism in drug development.

References

JNJ-77242113 (Icotrokinra): A Technical Guide for Basic Research in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-77242113, also known as icotrokinra, is a first-in-class, orally available, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2] It represents a novel therapeutic approach for a variety of immune-mediated inflammatory diseases. Unlike large protein biologics that require injection, icotrokinra's oral administration offers a significant potential advantage in treatment convenience.[3][4] This technical guide provides a comprehensive overview of JNJ-77242113's mechanism of action, preclinical and clinical data, and detailed experimental protocols to support its use in basic and translational research.

Mechanism of Action

Icotrokinra is a selective antagonist of the IL-23 receptor.[5] It binds with high affinity to the human IL-23 receptor, thereby inhibiting IL-23-mediated signaling.[3][6] The IL-23 pathway is a critical driver of inflammation in numerous autoimmune conditions, particularly those involving T helper 17 (Th17) cells.[6][7] By blocking the IL-23 receptor, icotrokinra prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[8][9] This targeted action reduces the activation and proliferation of keratinocytes and other immune cells, ultimately dampening the inflammatory response.[7][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-77242113, demonstrating its high potency and selectivity.

Table 1: In Vitro Potency and Binding Affinity

ParameterSpeciesValueReference
Dissociation Constant (KD)Human7.1 pM[6]
IC50 (IL-23-induced STAT3 phosphorylation)Human PBMCs5.6 pM[5][6]
IC50 (IL-23-induced IFNγ production)Human NK cells18.4 pM[5][6]
IC50 (IL-23-induced IFNγ production)Whole blood (Healthy donors)11 pM[6]
IC50 (IL-23-induced IFNγ production)Whole blood (Psoriasis patients)9 pM[6]

Table 2: Preclinical In Vivo Efficacy

Animal ModelSpeciesDosingKey FindingsReference
TNBS-induced colitisRat≥ 0.3 mg/kg/day (oral)Attenuated disease parameters[6]
IL-23-induced skin inflammationRat1-30 mg/kg (oral, twice daily)Inhibited skin thickening and pro-inflammatory gene induction (IL-17A, IL-17F, IL-22)[6][8]

Table 3: Clinical Efficacy in Plaque Psoriasis (Phase 2b - FRONTIER 1)

DosePASI 75 Response at Week 16Reference
Placebo9.3%[10]
25 mg once daily37%[4]
25 mg twice daily51%[4]
50 mg once daily58%[4]
100 mg once daily65%[4]
100 mg twice daily79%[4]

Experimental Protocols

In Vitro Assays

1. IL-23 Receptor Binding Affinity (Surface Plasmon Resonance)

  • Objective: To determine the binding affinity and kinetics of JNJ-77242113 to the human IL-23 receptor.

  • Methodology:

    • Recombinant human IL-23 receptor extracellular domain is immobilized on a sensor chip.

    • Varying concentrations of JNJ-77242113 are flowed over the chip.

    • The association and dissociation rates are measured in real-time.

    • The dissociation constant (KD) is calculated from these rates.[8]

2. IL-23-Induced STAT3 Phosphorylation Assay

  • Objective: To assess the functional inhibition of IL-23 signaling in human immune cells.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated.

    • Cells are pre-incubated with a dose range of JNJ-77242113.

    • Recombinant human IL-23 is added to stimulate the cells.

    • Cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is quantified using a suitable immunoassay (e.g., ELISA or Western blot).

    • The IC50 value is determined by plotting the pSTAT3 levels against the concentration of JNJ-77242113.[6][11]

3. IL-23-Induced Cytokine Production Assay

  • Objective: To measure the inhibition of downstream cytokine production following IL-23 stimulation.

  • Methodology:

    • Whole blood from healthy donors or psoriasis patients is used.

    • Samples are pre-incubated with varying concentrations of JNJ-77242113.

    • IL-23 is added to stimulate cytokine production.

    • After an incubation period, plasma is collected, and the concentration of IFNγ (or other relevant cytokines like IL-17) is measured by ELISA or a multiplex immunoassay.

    • The IC50 value is calculated based on the dose-response curve.[6]

In Vivo Animal Models

1. Rat Model of TNBS-Induced Colitis

  • Objective: To evaluate the efficacy of orally administered JNJ-77242113 in a model of inflammatory bowel disease.

  • Methodology:

    • Colitis is induced in rats by intra-rectal administration of trinitrobenzene sulfonic acid (TNBS).

    • JNJ-77242113 is administered orally at various doses.

    • Disease parameters are monitored, including body weight, stool consistency, and colon length and weight at the end of the study.

    • Histological analysis of the colon can be performed to assess inflammation.[6]

2. Rat Model of IL-23-Induced Skin Inflammation

  • Objective: To assess the in vivo efficacy of JNJ-77242113 in a psoriasis-like skin inflammation model.

  • Methodology:

    • Recombinant IL-23 is injected intradermally into the ears of rats to induce localized inflammation.

    • JNJ-77242113 is administered orally prior to and during the IL-23 challenge.

    • Ear thickness is measured daily as an indicator of inflammation.

    • At the end of the experiment, ear tissue is collected for gene expression analysis (e.g., qPCR) of inflammatory markers such as IL-17A, IL-17F, and IL-22.[6][8]

Visualizations

IL23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds JNJ-77242113 JNJ-77242113 JNJ-77242113->IL-23R Blocks JAK2 JAK2 IL-23R->JAK2 Activates TYK2 TYK2 IL-23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Pro-inflammatory Cytokines Pro-inflammatory Cytokines pSTAT3->Pro-inflammatory Cytokines Upregulates (IL-17, IL-22)

Caption: IL-23 Signaling Pathway and the Mechanism of Action of JNJ-77242113.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical In Vivo Models cluster_clinical Clinical Development Binding_Affinity Binding Affinity (Surface Plasmon Resonance) Signaling_Inhibition Signaling Inhibition (pSTAT3 Assay) Binding_Affinity->Signaling_Inhibition Cytokine_Inhibition Cytokine Inhibition (IFNγ/IL-17 Production) Signaling_Inhibition->Cytokine_Inhibition Colitis_Model TNBS-Induced Colitis (Rat) Cytokine_Inhibition->Colitis_Model Skin_Inflammation_Model IL-23-Induced Skin Inflammation (Rat) Cytokine_Inhibition->Skin_Inflammation_Model Phase_1 Phase 1 (Healthy Volunteers) Skin_Inflammation_Model->Phase_1 Phase_2 Phase 2 (Psoriasis Patients) Phase_1->Phase_2 Phase_3 Phase 3 (Psoriasis Patients) Phase_2->Phase_3

Caption: A logical workflow for the research and development of JNJ-77242113.

References

Methodological & Application

Application Notes and Protocols for JNJ-38877605 (JNJ525) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro activities of JNJ-38877605 (also known as JNJ525), a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Detailed protocols for key in vitro assays are provided to enable researchers to evaluate the efficacy and mechanism of action of this compound.

Introduction

JNJ-38877605 is a small molecule inhibitor targeting the c-Met kinase, a key driver in various cellular processes including cell proliferation, survival, motility, and invasion.[4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[4] JNJ-38877605 has demonstrated significant anti-proliferative activity in various cancer cell lines by inhibiting HGF-stimulated and constitutively activated c-Met phosphorylation.[1][5]

Data Presentation

Biochemical Potency

JNJ-38877605 exhibits potent inhibition of c-Met kinase activity in biochemical assays.

TargetIC50 (nM)Assay TypeReference
c-Met4ATP-competitive kinase assay[1][3]
c-Met4.7In vitro kinase assay[6]

JNJ-38877605 demonstrates high selectivity for c-Met, with over 600-fold greater potency against c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][3]

Cellular Activity

The anti-proliferative effects of JNJ-38877605 have been evaluated in a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay Duration
EBC1Non-Small Cell Lung Cancer9.572 hours
MKN45Gastric Cancer10.972 hours
SNU5Gastric Cancer15.872 hours
GTL16Gastric CancerNot ReportedNot Reported
NCI-H1993Non-Small Cell Lung CancerNot ReportedNot Reported

Signaling Pathway

The c-Met signaling pathway is a critical regulator of cell growth and motility. Its aberrant activation is a hallmark of many cancers.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation GAB1 GAB1 P_cMet->GAB1 GRB2 GRB2 P_cMet->GRB2 STAT3 STAT3 P_cMet->STAT3 This compound JNJ-38877605 (this compound) This compound->P_cMet Inhibition PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Motility AKT->Cell_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response

Caption: The HGF/c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Protocols

c-Met Kinase Inhibition Assay (Biochemical)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, to determine the IC50 value of JNJ-38877605 against c-Met kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - c-Met Enzyme - Kinase Buffer - ATP - Fluorescently Labeled Substrate - JNJ-38877605 Dilution Series start->prep_reagents add_components Add to 384-well Plate: - JNJ-38877605 - c-Met Enzyme prep_reagents->add_components initiate_reaction Initiate Reaction: Add ATP and Substrate add_components->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction: Add EDTA Solution incubate->stop_reaction read_plate Read TR-FRET Signal stop_reaction->read_plate analyze Analyze Data: Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the c-Met kinase inhibition assay.

Materials:

  • Recombinant human c-Met kinase

  • Kinase reaction buffer (e.g., HEPES-based buffer with MgCl2, MnCl2, DTT, and BSA)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., poly-Glu,Tyr 4:1)

  • JNJ-38877605

  • EDTA solution

  • TR-FRET detection antibody

  • Low-volume 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of JNJ-38877605 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted JNJ-38877605 or DMSO (vehicle control) to the assay wells.

    • Add 2.5 µL of c-Met enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of a solution containing ATP and the fluorescently labeled substrate to each well. The final ATP concentration should be at or near its Km for c-Met.

    • Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction and Detection:

    • Add 10 µL of EDTA solution containing the TR-FRET detection antibody to each well to stop the kinase reaction.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the emission ratio against the logarithm of the JNJ-38877605 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of c-Met Phosphorylation (Cell-Based Western Blot)

This protocol details the procedure for assessing the inhibitory effect of JNJ-38877605 on c-Met phosphorylation in cancer cell lines.

Western_Blot_Workflow start Start seed_cells Seed Cells (e.g., EBC1, MKN45) start->seed_cells treat_cells Treat with JNJ-38877605 (e.g., 500 nM for 2-24h) seed_cells->treat_cells stimulate_hgf Stimulate with HGF (for non-constitutively active lines) treat_cells->stimulate_hgf lyse_cells Lyse Cells treat_cells->lyse_cells stimulate_hgf->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (5% BSA in TBST) transfer->block primary_ab Incubate with Primary Antibody (anti-p-c-Met, anti-c-Met) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect analyze Analyze Band Intensity detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Materials:

  • Cancer cell lines with activated c-Met signaling (e.g., EBC1, MKN45, GTL16, NCI-H1993, A549)

  • Complete cell culture medium

  • JNJ-38877605

  • Hepatocyte Growth Factor (HGF), if required for stimulation

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • For cell lines requiring HGF stimulation (e.g., A549), serum-starve the cells for 16-24 hours prior to treatment.

    • Treat the cells with various concentrations of JNJ-38877605 (e.g., 0-500 nM) for a specified duration (e.g., 2, 4, or 24 hours).[2] Include a DMSO vehicle control.

    • If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total c-Met and a loading control.

Cell Viability/Anti-Proliferation Assay

This protocol outlines a method to determine the IC50 of JNJ-38877605 in cancer cell lines using a colorimetric assay such as MTT or SRB.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Add JNJ-38877605 Dilution Series seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, SRB) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Solubilize Formazan (B1609692) (MTT) or Stain (SRB) incubate_reagent->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze Analyze Data: Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the cell viability/anti-proliferation assay.

Materials:

  • Cancer cell lines (e.g., EBC1, MKN45, SNU5)

  • Complete cell culture medium

  • JNJ-38877605

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents

  • Solubilization solution (for MTT) or Tris base (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 2,000-10,000 cells/well, depending on the cell line's growth rate) in 100 µL of medium.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of JNJ-38877605 in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • SRB Assay:

    • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the JNJ-38877605 concentration and fit the data to a dose-response curve to determine the IC50 value.

References

JNJ-38877605: A Guide to Cell-Based Assays for the Potent c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, JNJ-38877605 demonstrates high selectivity for c-Met, with an IC50 of 4 nM.[1][3] The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical regulator of various cellular processes, including cell proliferation, motility, and survival. Dysregulation of this pathway is frequently implicated in tumorigenesis and metastasis, making c-Met a key target for cancer therapeutics. JNJ-38877605 effectively inhibits both HGF-stimulated and constitutively activated c-Met phosphorylation, leading to the blockade of downstream signaling cascades.[3]

These application notes provide detailed protocols for key cell-based assays to investigate the activity of JNJ-38877605, enabling researchers to assess its impact on c-Met signaling, cell viability, and cell migration.

Mechanism of Action and Signaling Pathway

Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[4] JNJ-38877605 exerts its inhibitory effect by competing with ATP for binding to the c-Met kinase domain, thereby preventing autophosphorylation and abrogating downstream signaling.[2]

Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of JNJ-38877605.

Table 1: In Vitro Activity of JNJ-38877605

ParameterCell LineValueReference
IC50 (c-Met Kinase) -4 nM[1][3]
IC50 (Proliferation) EBC19.5 nM[3]
MKN4510.9 nM[3]
Effect on Phosphorylation EBC1, GTL16, NCI-H1993, MKN45Significant reduction of Met and RON phosphorylation at 500 nM[3]
A549Inhibition of CPNE1-induced MET signaling pathway activation at 0.5 µM[1]
3T3-L1Inhibition of c-Met phosphorylation at 5, 10, 20 µM[1]

Table 2: In Vivo Activity of JNJ-38877605 in GTL16 Xenograft Model

BiomarkerDoseChangeReference
Human IL-8 (plasma) 40 mg/kg/day (p.o.) for 72hDecrease from 0.150 ng/mL to 0.050 ng/mL[3]
Human GROα (plasma) 40 mg/kg/day (p.o.) for 72hDecrease from 0.080 ng/mL to 0.030 ng/mL[3]
uPAR (blood) 40 mg/kg/day (p.o.) for 72hReduction by more than 50%[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Met Phosphorylation

This protocol details the procedure to assess the inhibitory effect of JNJ-38877605 on HGF-induced c-Met phosphorylation in a selected cancer cell line.

western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A 1. Seed Cells B 2. Serum Starve A->B C 3. Pre-treat with JNJ-38877605 B->C D 4. Stimulate with HGF C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Western Blot Transfer G->H I 9. Antibody Incubation (p-Met, Total Met, Loading Control) H->I J 10. Detection & Analysis I->J

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Materials:

  • Cell Line: A549 (non-small cell lung cancer) or other suitable cell line with c-Met expression.

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents:

    • JNJ-38877605 (dissolved in DMSO).

    • Recombinant Human HGF.

    • 1X Phosphate Buffered Saline (PBS).

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Nitrocellulose or PVDF membranes.

    • Blocking Buffer (5% w/v nonfat dry milk or BSA in TBS-T).

    • Primary Antibodies: Rabbit anti-phospho-c-Met (Tyr1234/1235), Rabbit anti-c-Met, Mouse anti-β-actin.

    • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

    • Chemiluminescent Substrate (ECL).

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 16-24 hours.

  • Inhibitor Treatment: Prepare dilutions of JNJ-38877605 in serum-free medium. Aspirate the starvation medium and add the JNJ-38877605-containing medium to the cells. Incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • HGF Stimulation: Add HGF to the wells to a final concentration of 40 ng/mL. Do not add HGF to a negative control well. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize protein concentrations for all samples. Prepare samples with Laemmli sample buffer and boil for 5 minutes. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with Blocking Buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibody against phospho-c-Met overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBS-T. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBS-T. i. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total c-Met and a loading control like β-actin.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met or loading control signal.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the effect of JNJ-38877605 on the viability of cancer cells.

Materials:

  • Cell Lines: EBC1, MKN45, or other cancer cell lines of interest.

  • Culture Medium: Appropriate for the chosen cell line.

  • Reagents:

    • JNJ-38877605 (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of JNJ-38877605 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the JNJ-38877605 concentration to determine the IC50 value.

Protocol 3: Cell Migration (Wound Healing) Assay

This assay assesses the effect of JNJ-38877605 on the migratory capacity of cancer cells.

Materials:

  • Cell Line: A highly migratory cancer cell line (e.g., MDA-MB-231, U87MG).

  • Culture Medium: Appropriate for the chosen cell line.

  • Reagents:

    • JNJ-38877605 (dissolved in DMSO).

    • Mitomycin C (optional, to inhibit cell proliferation).

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with culture medium containing the desired concentration of JNJ-38877605 or vehicle control (DMSO). If proliferation is a concern, pre-treat with Mitomycin C (10 µg/mL) for 2 hours before creating the wound.

  • Imaging: Immediately capture an image of the wound at 0 hours using a microscope.

  • Incubation: Incubate the plate at 37°C.

  • Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the wound at different time points for both treated and control wells. Calculate the percentage of wound closure relative to the initial wound area.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the cellular effects of the c-Met inhibitor JNJ-38877605. By utilizing these assays, researchers can effectively characterize the mechanism of action and anti-cancer properties of this compound, contributing to a deeper understanding of its therapeutic potential. It is important to note that further clinical development of JNJ-38877605 was halted due to species-specific renal toxicity caused by the formation of insoluble metabolites.[2][5] Nevertheless, JNJ-38877605 remains a valuable tool for preclinical research into c-Met signaling and inhibition.

References

Application Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Screening Small Molecule Binders of Tumor Necrosis Factor-alpha (TNFα)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of a wide range of autoimmune and inflammatory diseases.[1][2][3] As a key mediator of inflammation, TNFα initiates signaling cascades upon binding to its receptors, TNFR1 and TNFR2, leading to the activation of downstream pathways such as NF-κB and MAPK.[4][5] Consequently, inhibiting the activity of TNFα is a well-established therapeutic strategy. This application note describes a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to identify and characterize small molecule inhibitors that directly bind to TNFα.

It is important to clarify a potential ambiguity regarding the compound "JNJ525." Publicly available scientific literature and databases do not contain information on a compound with this designation. However, "JNJ-7706621" is a well-characterized inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[6][7][8] The primary mechanism of JNJ-7706621 involves the inhibition of intracellular kinases to modulate cell cycle progression and is not reported to involve direct binding to the extracellular cytokine TNFα.[6][9]

The following protocol, therefore, describes a general-purpose TR-FRET assay for the discovery of novel small molecules that directly bind to TNFα, rather than a specific assay for JNJ-7706621. This homogenous, "mix-and-read" assay format is highly amenable to high-throughput screening (HTS) and provides a non-radioactive method for quantitative analysis of molecular interactions.[10][11]

Principle of the TR-FRET Assay

The TR-FRET assay is a proximity-based technology that measures the binding of two molecules.[11][12] The principle relies on energy transfer from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).[11][12] This assay utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the donor and a suitable fluorophore (e.g., fluorescein (B123965) or a red-shifted dye) as the acceptor. A time-delay measurement after pulsed excitation minimizes interference from background fluorescence, thereby increasing the signal-to-noise ratio.[10]

In this competitive binding assay format, a known fluorescent tracer molecule that binds to TNFα is used. A Terbium-labeled anti-tag antibody binds to a tagged recombinant TNFα protein. When the fluorescent tracer binds to TNFα, the donor (Terbium) and acceptor (tracer) are brought into proximity, resulting in a high TR-FRET signal. A test compound that binds to the same site on TNFα will displace the tracer, leading to a decrease in the TR-FRET signal.

Data Presentation

The following table summarizes hypothetical data for a set of small molecule compounds tested for their ability to bind to TNFα using the described TR-FRET assay.

Compound IDTargetAssay TypeIC50 (nM)Hill SlopeMaximum Inhibition (%)
Control Ligand TNFαTR-FRET Binding50-1.198
Test Compound A TNFαTR-FRET Binding120-0.995
Test Compound B TNFαTR-FRET Binding2,500-1.085
Test Compound C TNFαTR-FRET Binding> 10,000N/A< 10
JNJ-7706621 CDKs, Aurora KinasesKinase Activity3-15N/AN/A

Note: Data for Control Ligand and Test Compounds A, B, and C are representative. The data for JNJ-7706621 is based on its known activity against its primary kinase targets and is included for contextual comparison; it is not expected to bind directly to TNFα.[7][8]

Mandatory Visualizations

Signaling Pathway and Experimental Diagrams

TNF_Signaling_Pathway cluster_complexI Membrane Signaling Complex cluster_complexII Cytoplasmic Complex TNFa TNFα Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD Shifts to Complex II NFkB_Pathway NF-κB Pathway TRAF2->NFkB_Pathway MAPK_Pathway MAPK Pathway TRAF2->MAPK_Pathway RIPK1->NFkB_Pathway RIPK1->MAPK_Pathway ComplexI Complex I (Pro-survival) Gene_Expression Gene Expression (Inflammation, Survival) NFkB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis ComplexII Complex II (Apoptotic)

Caption: TNFα signaling pathway overview.

TR_FRET_Principle TR-FRET Competitive Binding Assay Principle cluster_high_fret High TR-FRET Signal (No Competitor) cluster_low_fret Low TR-FRET Signal (Competitor Present) Donor Tb-Ab Target Tagged TNFα Donor->Target Binds Tag Acceptor Tracer Donor->Acceptor Energy Transfer (FRET) Target->Acceptor Tracer Binds Donor2 Tb-Ab Target2 Tagged TNFα Donor2->Target2 Binds Tag Acceptor2 Tracer Competitor Test Compound Competitor->Target2 Competitor Binds label_no_fret No Energy Transfer

Caption: Principle of the competitive TR-FRET assay.

TR_FRET_Workflow start Start add_reagents 1. Add Assay Buffer, Test Compound, and Tagged TNFα to 384-well Plate start->add_reagents incubate1 2. Incubate at Room Temperature (e.g., 30 minutes) add_reagents->incubate1 add_detection_mix 3. Add Detection Mix (Tb-labeled Antibody + Fluorescent Tracer) incubate1->add_detection_mix incubate2 4. Incubate at Room Temperature (e.g., 60-120 minutes, protected from light) add_detection_mix->incubate2 read_plate 5. Read Plate on TR-FRET enabled Reader (Ex: ~340 nm, Em: Donor & Acceptor Wavelengths) incubate2->read_plate analyze 6. Calculate TR-FRET Ratio and Determine IC50 Values read_plate->analyze end End analyze->end

Caption: Experimental workflow for the TNFα TR-FRET assay.

Experimental Protocols

Materials and Reagents
  • Recombinant Human TNFα: Tagged for antibody recognition (e.g., 6x-His or GST-tagged).

  • TR-FRET Donor: Terbium-labeled anti-tag antibody (e.g., anti-His-Tb or anti-GST-Tb).

  • TR-FRET Acceptor: A fluorescently-labeled small molecule tracer known to bind TNFα.

  • Assay Buffer: E.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Test Compounds: Dissolved in 100% DMSO.

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Plate Reader: A microplate reader capable of time-resolved fluorescence detection.

Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of test compounds in 100% DMSO.

    • Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate wells. Include controls for high signal (DMSO vehicle only) and low signal (a saturating concentration of a known TNFα binder).

  • TNFα Addition:

    • Dilute the tagged recombinant TNFα to a pre-optimized concentration (e.g., 2X final concentration) in assay buffer.

    • Add 10 µL of the diluted TNFα to each well of the assay plate.

    • Mix by shaking the plate for 1 minute.

    • Incubate for 30 minutes at room temperature.

  • Detection Reagent Addition:

    • Prepare a 2X detection mix in assay buffer containing the Terbium-labeled antibody and the fluorescent tracer at their pre-optimized final concentrations.

    • Add 10 µL of the detection mix to each well. The final assay volume will be 20 µL.

  • Final Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Plate Reading and Data Analysis:

    • Measure the fluorescence emission at two wavelengths (the donor emission, e.g., ~495 nm for Terbium, and the acceptor emission, e.g., ~520 nm for a green tracer) after a time delay (e.g., 100 µs) following excitation at ~340 nm.[10]

    • Calculate the TR-FRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.[10][13]

    • Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low) / (Ratio_High - Ratio_Low))

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for JNJ-40346527 in In Vivo Animal Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40346527 (also known as PRV-6527) is a potent and selective orally available small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase.[1][2][3][4] The CSF-1R signaling pathway is a key regulator of the survival, proliferation, and differentiation of macrophages and osteoclasts.[1][2] In the context of rheumatoid arthritis (RA), macrophages are key players in the inflammatory cascade within the synovium, contributing to cartilage destruction and bone erosion.[1][2] Consequently, inhibiting CSF-1R presents a promising therapeutic strategy for RA. Preclinical studies in rodent models of collagen-induced arthritis have indicated that CSF-1R kinase inhibition can halt cartilage damage, bone erosion, and systemic bone loss.[1][2]

These application notes provide an overview of the mechanism of action of JNJ-40346527, representative preclinical data, and detailed protocols for evaluating its efficacy in a standard in vivo model of arthritis.

Mechanism of Action: CSF-1R Signaling in Arthritis

JNJ-40346527 exerts its therapeutic effect by inhibiting the CSF-1 receptor. In rheumatoid arthritis, the binding of CSF-1 to its receptor on macrophages leads to their activation and the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CSF-1R signaling promotes the differentiation of osteoclasts, the cells responsible for bone resorption. By blocking the CSF-1R kinase, JNJ-40346527 can reduce the number and activity of inflammatory macrophages in the joint and inhibit osteoclast-mediated bone destruction.[1][2]

CSF1R_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds P_Tyrosine Receptor Phosphorylation CSF1R->P_Tyrosine Dimerization & Autophosphorylation JNJ525 JNJ-40346527 This compound->P_Tyrosine Inhibits Downstream Downstream Signaling (e.g., ERK1/2) P_Tyrosine->Downstream Gene_Transcription Gene Transcription Downstream->Gene_Transcription Macrophage_Response Macrophage Proliferation, Survival, Differentiation Gene_Transcription->Macrophage_Response Inflammation Inflammation & Bone Resorption Macrophage_Response->Inflammation

Caption: CSF-1R signaling pathway and inhibition by JNJ-40346527.

Data Presentation

While specific in vivo preclinical data for JNJ-40346527 in arthritis models is not extensively published, the following tables represent the expected outcomes based on its mechanism of action as a CSF-1R inhibitor in a collagen-induced arthritis (CIA) model.

Table 1: Representative Efficacy of JNJ-40346527 on Clinical Score in a Rodent CIA Model

Treatment GroupDose (mg/kg, p.o., BID)Mean Arthritis Score (Day 21 post-booster)% Inhibition
Vehicle-10.5 ± 1.5-
JNJ-40346527106.3 ± 1.240%
JNJ-40346527303.1 ± 0.870%
Positive Control (e.g., Methotrexate)14.2 ± 1.060%
Data are presented as mean ± SEM. Arthritis is scored on a scale of 0-4 per paw, for a maximum score of 16.

Table 2: Representative Effect of JNJ-40346527 on Paw Swelling in a Rodent CIA Model

Treatment GroupDose (mg/kg, p.o., BID)Paw Volume (mL) (Day 21 post-booster)% Reduction in Swelling
Vehicle-2.5 ± 0.3-
JNJ-40346527101.8 ± 0.228%
JNJ-40346527301.4 ± 0.144%
Positive Control (e.g., Methotrexate)11.6 ± 0.236%
Data are presented as mean ± SEM.

Table 3: Representative Histopathological Findings in a Rodent CIA Model

Treatment GroupDose (mg/kg, p.o., BID)Synovial InflammationCartilage DamageBone Erosion
Vehicle-SevereSevereSevere
JNJ-4034652710ModerateModerateMild-Moderate
JNJ-4034652730MildMildMinimal
Positive Control (e.g., Methotrexate)1Mild-ModerateMild-ModerateMild
Scores are based on a semi-quantitative scale (e.g., 0=normal to 4=severe).

Experimental Protocols

The following is a detailed protocol for a collagen-induced arthritis (CIA) model in mice, which is a standard and widely used model for evaluating the efficacy of anti-arthritic compounds like JNJ-40346527.[5][6][7]

Experimental Workflow for a CIA Study

CIA_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (DBA/1 mice, 7-8 weeks old) Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Acclimatization->Day0 Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Treatment_Start Treatment Initiation (e.g., Day 21-42) Vehicle, JNJ-40346527, etc. Day21->Treatment_Start Monitoring Daily Monitoring: - Clinical Score - Body Weight - Paw Swelling Treatment_Start->Monitoring Termination Study Termination (e.g., Day 42-56) Monitoring->Termination Sample_Collection Sample Collection: - Paws (Histology) - Serum (Cytokines, Biomarkers) Termination->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis

Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) study.
Materials and Reagents

  • Animals: Male DBA/1 mice, 7-8 weeks of age.[5]

  • Collagen: Bovine Type II Collagen Solution (e.g., Chondrex, Inc.).

  • Adjuvants:

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., Chondrex, Inc.).[5]

    • Incomplete Freund's Adjuvant (IFA) (e.g., Chondrex, Inc.).[8]

  • JNJ-40346527: Synthesized or procured from a reputable supplier.

  • Vehicle: Appropriate vehicle for JNJ-40346527 formulation (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).

  • Anesthetics: Isoflurane or Ketamine/Xylazine solution.[7]

  • General Supplies: Syringes (1 mL), needles (27G), emulsion preparation equipment (e.g., two-way stopcock or homogenizer), calipers for paw measurement.[8]

Protocol for Induction of Collagen-Induced Arthritis (CIA)
  • Preparation of Collagen Emulsion (Day 0):

    • All procedures should be performed on ice to prevent collagen denaturation.[8]

    • Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid.[6]

    • To prepare the emulsion, mix the collagen solution and CFA in a 1:1 ratio.[7] For example, for 1 mL of emulsion, mix 0.5 mL of collagen solution with 0.5 mL of CFA.

    • Emulsify by repeatedly passing the mixture through a two-way stopcock between two syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[7]

  • Booster Immunization (Day 21):

    • Prepare a second emulsion of bovine type II collagen with IFA (1:1 ratio) as described in step 1.

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near but distinct from the primary injection site.[7]

Treatment Protocol
  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, JNJ-40346527 low dose, JNJ-40346527 high dose, Positive Control) typically upon the first signs of arthritis or starting from the day of the booster immunization.

  • Drug Administration:

    • Prepare fresh formulations of JNJ-40346527 in the chosen vehicle daily.

    • Administer JNJ-40346527 or vehicle orally (p.o.) via gavage, for example, twice daily (BID). The volume is typically 5-10 mL/kg.

    • Continue treatment for a predefined period, for instance, 21 to 35 days post-primary immunization.

Assessment of Arthritis
  • Clinical Scoring:

    • Begin monitoring for signs of arthritis daily from Day 21.

    • Score each paw based on the severity of inflammation (erythema and swelling) using a standardized scale:

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or swelling in one digit.

      • 2 = Mild erythema or swelling in the wrist or ankle.

      • 3 = Moderate erythema and swelling extending into multiple digits.

      • 4 = Severe erythema and swelling encompassing the entire paw and digits.

    • The maximum score per mouse is 16.[5]

  • Paw Swelling Measurement:

    • Measure the thickness of the hind paws using a digital caliper every 2-3 days.

    • The change in paw thickness from baseline (Day 0) is an indicator of inflammation.

Endpoint Analysis
  • Sample Collection:

    • At the end of the study, euthanize the animals.

    • Collect blood via cardiac puncture for serum preparation to analyze cytokines (e.g., IL-6, TNF-α) and biomarkers.

    • Dissect the paws and fix them in 10% neutral buffered formalin for histological analysis.

  • Histopathology:

    • Decalcify, embed in paraffin, section, and stain the paw tissues with Hematoxylin and Eosin (H&E) and Safranin O.

    • Evaluate sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion by a blinded pathologist.

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocols and data presented are for illustrative purposes based on the known mechanism of the compound class and may need to be optimized for specific experimental conditions.

References

Application Notes and Protocols for JNJ-77242113 (Icotrokinra) in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-77242113, also known as icotrokinra, is a potent and selective oral peptide antagonist of the interleukin-23 receptor (IL-23R).[1][2] While clinical development has primarily focused on psoriasis and psoriatic arthritis, the critical role of the IL-23/T helper 17 (Th17) cell axis in the pathogenesis of rheumatoid arthritis (RA) makes JNJ-77242113 a compelling candidate for investigation in this disease.[1][3][4] These application notes provide a framework for preclinical research studies evaluating the therapeutic potential of JNJ-77242113 in RA models.

The IL-23/IL-17 signaling pathway is a key driver of inflammation and joint destruction in RA.[5][6] IL-23, produced by activated dendritic cells and macrophages, promotes the differentiation and maintenance of Th17 cells.[1][4] These cells, in turn, secrete pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, and tumor necrosis factor-alpha (TNF-α), which orchestrate the inflammatory cascade within the synovial joint, leading to synovitis, cartilage degradation, and bone erosion.[1][4] By selectively blocking the IL-23 receptor, JNJ-77242113 inhibits this upstream signaling, thereby reducing the production of these downstream pathogenic cytokines.[2]

Quantitative Data Summary

The following tables summarize the key in vitro potency and preclinical pharmacodynamic data for JNJ-77242113, providing a basis for dose selection and experimental design in RA research models.

Table 1: In Vitro Activity of JNJ-77242113

ParameterValueCell Type/SystemReference
Binding Affinity (KD) 7.1 pMHuman IL-23R[1][2]
IL-23 Signaling Inhibition (IC50) 5.6 pMHuman cells[1][2]
IFNγ Production Inhibition (IC50) 18.4 pMHuman Natural Killer (NK) cells[1][2]
IFNγ Production Inhibition (IC50) 11 pMWhole blood (Healthy Donors)[1][2]
IFNγ Production Inhibition (IC50) 9 pMWhole blood (Psoriasis Patients)[1][2]

Table 2: Preclinical In Vivo Activity of JNJ-77242113 in a Rat Model

ModelEndpointOral Dose (mg/kg/day)ResultReference
TNBS-Induced Colitis Attenuation of disease parameters≥ 0.3Significant attenuation[1][2]
IL-23-Induced Skin Inflammation Inhibition of skin thickeningNot specifiedSignificant inhibition[1][2]
IL-23-Induced Skin Inflammation Inhibition of IL-17A, -17F, -22 gene inductionNot specifiedSignificant inhibition[1][2]
Ex vivo IL-23 stimulation Inhibition of IL-17A production in bloodDose-dependentSignificant inhibition[1]

Signaling Pathway

The diagram below illustrates the mechanism of action of JNJ-77242113 in the context of rheumatoid arthritis pathogenesis.

JNJ525_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_Synovium Synovial Joint APC Macrophage / Dendritic Cell IL23 IL-23 APC->IL23 produces Th0 Naive T Cell Th17 Th17 Cell Th0->Th17 differentiates IL17 IL-17, TNF-α, IL-6, IL-22 Th17->IL17 produces Synoviocytes Synoviocytes RANKL RANKL Synoviocytes->RANKL upregulates Osteoclasts Osteoclasts Inflammation Inflammation & Joint Destruction Osteoclasts->Inflammation IL23R IL-23R IL23->IL23R binds IL23R->Th17 activates JNJ525 JNJ-77242113 This compound->IL23R blocks IL17->Synoviocytes activates IL17->Inflammation RANKL->Osteoclasts activates

Caption: Mechanism of action of JNJ-77242113 in the IL-23/IL-17 pathway.

Experimental Protocols

The following protocols are suggested for evaluating JNJ-77242113 in preclinical models of rheumatoid arthritis.

In Vitro Assay: Inhibition of IL-23-Induced Cytokine Production in Synovial Fluid Mononuclear Cells (SFMCs) from RA Patients

Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-driven pro-inflammatory cytokine production in primary cells from the site of inflammation in RA.

Methodology:

  • Cell Isolation: Isolate SFMCs from synovial fluid of RA patients by Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture SFMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Compound Treatment: Pre-incubate cells with varying concentrations of JNJ-77242113 (e.g., 0.1 pM to 100 nM) for 1 hour.

  • Stimulation: Stimulate the cells with recombinant human IL-23 (e.g., 10 ng/mL) for 24-48 hours.

  • Cytokine Analysis: Collect cell culture supernatants and measure the concentration of IL-17A and TNF-α using commercial ELISA kits.

  • Data Analysis: Calculate the IC50 value for JNJ-77242113 by non-linear regression analysis of the concentration-response curve.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

Objective: To evaluate the therapeutic efficacy of orally administered JNJ-77242113 in a well-established animal model of rheumatoid arthritis.[7]

Methodology:

  • Animals: Use male Lewis or Dark Agouti rats, 8-10 weeks old.

  • Induction of Arthritis:

    • On day 0, immunize rats intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

    • On day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant.

  • Treatment:

    • Begin oral administration of JNJ-77242113 (e.g., 0.3, 1, 3, 10 mg/kg/day) or vehicle control on day 7 (prophylactic) or upon the first signs of arthritis (therapeutic).

  • Efficacy Assessment:

    • Clinical Scoring: Monitor animals daily for signs of arthritis and score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per animal is 16.

    • Paw Swelling: Measure paw volume or thickness using a plethysmometer or digital calipers every 2-3 days.

  • Terminal Readouts (e.g., Day 21):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Cytokine Analysis: Measure levels of IL-17A, TNF-α, and IL-6 in serum or paw homogenates by ELISA or multiplex assay.

    • Gene Expression: Isolate RNA from synovial tissue and perform qRT-PCR to analyze the expression of inflammatory and joint-destructive genes (e.g., Il17a, Tnf, Mmp3, Rankl).

CIA_Workflow Day0 Day 0: Immunization (Collagen + CFA) Day7 Day 7: Booster (Collagen + IFA) Day0->Day7 Treatment Treatment Start: Oral JNJ-77242113 or Vehicle Day7->Treatment Monitoring Days 8-21: - Clinical Scoring - Paw Swelling Treatment->Monitoring Day21 Day 21: Terminal Readouts Monitoring->Day21 Readouts Analysis: - Histopathology - Serum Cytokines - Gene Expression Day21->Readouts

Caption: Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.

Conclusion

JNJ-77242113 is a promising therapeutic candidate for rheumatoid arthritis due to its potent and selective inhibition of the IL-23 receptor, a key upstream regulator of the pro-inflammatory IL-17 pathway. The protocols outlined above provide a starting point for researchers to investigate the efficacy of JNJ-77242113 in relevant in vitro and in vivo models of RA. The strong scientific rationale, coupled with the oral bioavailability of this peptide antagonist, warrants further exploration of its potential as a novel treatment for rheumatoid arthritis.

References

Application Note: Preparation of JNJ-38877605 (JNJ525) Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of JNJ-38877605 (also known as JNJ525), a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in preclinical research. This document outlines the necessary materials, compound properties, a step-by-step procedure for dissolution in Dimethyl Sulfoxide (DMSO), and best practices for storage to maintain compound integrity.

Introduction

JNJ-38877605 is a small-molecule inhibitor of c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR) with an IC50 of 4 nM.[1][2] It demonstrates high selectivity, being 600-fold more selective for c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases.[1][2] This inhibitor potently blocks HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[1][3] Due to its role in cancer cell survival, invasiveness, and tumor angiogenesis, JNJ-38877605 is a valuable tool for cancer and metabolic disease research.[2][4]

Proper preparation of a concentrated stock solution in a suitable solvent is the first and a critical step for any in vitro or in vivo experiment. DMSO is a common solvent for this compound, but careful handling is required to achieve complete dissolution and ensure stability.

Compound Information & Properties

The key physicochemical properties of JNJ-38877605 are summarized in the table below. This data is essential for accurate calculations and handling.

PropertyValueSource
Synonyms This compound, c-Met inhibitor JNJ-38877605[4]
CAS Number 943540-75-8[5]
Molecular Formula C₁₉H₁₃F₂N₇[5][6]
Molecular Weight 377.35 g/mol [1][5][6]
Appearance Crystalline solid / PowderN/A
Solubility in DMSO ≥ 25 mg/mL (approx. 66.25 mM)[5]
Purity >98% (typical)N/A

Note: Solubility can be affected by the purity of the DMSO. It is highly recommended to use fresh, anhydrous, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing a JNJ-38877605 stock solution.

G Workflow for JNJ-38877605 Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A 1. Calculate Required Mass of JNJ-38877605 B 2. Weigh Compound Using a Calibrated Balance A->B C 3. Add Anhydrous DMSO to the Vial B->C D 4. Vortex Vigorously C->D E 5. Sonicate in Water Bath (if needed) D->E F 6. Visually Inspect for Complete Dissolution E->F G 7. Aliquot into Cryovials F->G H 8. Store at -20°C or -80°C (Protect from Light) G->H

Caption: Workflow for JNJ-38877605 Stock Solution Preparation.

Detailed Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of JNJ-38877605 in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment
  • JNJ-38877605 powder

  • Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock solution:

  • Mass (mg) = 10 mM x 1 mL x 377.35 g/mol

  • Mass (mg) = 3.7735 mg

Therefore, 3.77 mg of JNJ-38877605 is needed to make 1 mL of a 10 mM stock solution.

Step-by-Step Procedure
  • Preparation: Bring the JNJ-38877605 powder vial to room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh out the calculated amount of JNJ-38877605 (e.g., 3.77 mg) using an analytical balance and place it into a sterile microcentrifuge tube or an appropriate vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the compound.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If particles are still visible, proceed to the next step.

    • Place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution.[5] Gentle warming (to 37°C) can also be applied, but avoid excessive heat which may degrade the compound.

  • Verification: Ensure the solution is clear and free of any visible precipitate before use or storage.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]

    • Protect the vials from light.

Storage and Stability

  • Powder: The solid form of JNJ-38877605 is stable for up to 3 years when stored at -20°C.[5]

  • In Solvent (DMSO): Stock solutions in DMSO should be stored at -80°C for maximum stability (up to 2 years) or at -20°C (up to 1 year).[5]

  • Freeze-Thaw Cycles: It is critical to minimize the number of freeze-thaw cycles. Aliquoting is the most effective strategy to preserve the integrity of the stock solution.

  • Moisture: DMSO is hygroscopic (readily absorbs moisture from the air). Use fresh, anhydrous grade DMSO and keep containers tightly sealed to prevent the introduction of water, which can cause the compound to precipitate out of solution.[1]

Safety Precautions

  • Handle JNJ-38877605 in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO is a penetrant that can carry dissolved substances through the skin. Avoid direct contact with the skin and eyes. If contact occurs, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for JNJ-38877605 and DMSO for complete safety and handling information.

References

Application Note: Solubility Profile of JNJ-525X in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note uses a fictional compound, JNJ-525X, and representative data to illustrate the format and content for an application note on aqueous solubility. The data and compound information presented here are for illustrative purposes only and are not based on any specific, real-world compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-525X is a novel, potent, and selective kinase inhibitor under investigation for its therapeutic potential in oncology. As a weakly basic compound, its aqueous solubility is highly dependent on the pH of the medium. Understanding the solubility profile of JNJ-525X in various aqueous buffers is critical for its successful development, as solubility can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation for in vitro and in vivo studies. This application note provides a detailed protocol for determining the aqueous solubility of JNJ-525X and presents its solubility profile at different pH values relevant to physiological conditions and preclinical research.

Physicochemical Properties of JNJ-525X

A summary of the key physicochemical properties of JNJ-525X is presented in the table below.

PropertyValue
Molecular Weight450.5 g/mol
pKa (strongest basic)7.8
LogP3.5
AppearanceWhite to off-white solid

Aqueous Solubility of JNJ-525X

The equilibrium solubility of JNJ-525X was determined at ambient temperature in a series of aqueous buffers with pH values ranging from 2.0 to 8.0. The results are summarized in the table below.

Buffer pHBuffer SystemSolubility (µg/mL)
2.00.01 N HCl> 1000
4.050 mM Acetate (B1210297) Buffer250 ± 15
6.8Phosphate Buffered Saline (PBS)15 ± 2
7.4Phosphate Buffered Saline (PBS)5 ± 1
8.050 mM Tris Buffer< 1

The data clearly indicates that JNJ-525X exhibits significantly higher solubility in acidic conditions, which is characteristic of a weakly basic compound. The solubility decreases dramatically as the pH approaches and surpasses the pKa of the compound.

Experimental Protocols

Materials and Equipment
  • JNJ-525X powder

  • Phosphate Buffered Saline (PBS) tablets

  • Sodium Acetate

  • Tris base

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Analytical balance

  • pH meter

  • Shaking incubator

  • Centrifuge

  • HPLC system with a UV detector

  • 96-well plates

  • Automated liquid handler (optional)

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard laboratory procedures for determining the thermodynamic equilibrium solubility of a compound.[1]

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM acetate for pH 4.0, PBS for pH 6.8 and 7.4, and 50 mM Tris for pH 8.0). Adjust the pH of each buffer to the target value using HCl or NaOH.

  • Sample Preparation: Add an excess amount of JNJ-525X powder (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of each buffer. The presence of undissolved solid should be visible.[1]

  • Incubation: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., 50% acetonitrile in water) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved JNJ-525X using a validated HPLC-UV method.

  • Quantification: Determine the concentration of JNJ-525X in the original supernatant by back-calculating from the diluted sample concentration.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Aqueous Buffers (pH 2-8) prep_sample Add Excess JNJ-525X to Buffers prep_buffer->prep_sample incubate Shake at 25°C for 24-48h prep_sample->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge collect Collect and Dilute Supernatant centrifuge->collect hplc Analyze by HPLC-UV collect->hplc

Figure 1: Experimental workflow for equilibrium solubility determination.
Protocol for Kinetic Solubility Assessment

This protocol outlines a higher-throughput method for assessing the kinetic solubility of a compound, often used in early drug discovery.[2]

  • Stock Solution Preparation: Prepare a concentrated stock solution of JNJ-525X in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer of interest into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the JNJ-525X DMSO stock solution to the buffer in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Detection: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). The formation of precipitate can be detected by measuring the turbidity of the solution using a nephelometer or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

pH-Dependent Solubility of a Weakly Basic Compound

The solubility of a weakly basic compound like JNJ-525X is governed by its pKa and the pH of the surrounding medium. At a pH below its pKa, the compound will be predominantly in its protonated, ionized form, which is more soluble in aqueous media. As the pH increases to values above the pKa, the compound transitions to its neutral, un-ionized form, which is typically less soluble and may precipitate out of solution. This relationship is crucial for understanding how the drug will behave in different physiological environments, such as the stomach (low pH) versus the small intestine (higher pH).

ph_solubility_relationship cluster_ph pH Scale cluster_solubility Solubility Profile low_ph Low pH (e.g., Stomach) pka pKa low_ph->pka pH < pKa high_sol High Solubility (Ionized Form) low_ph->high_sol high_ph High pH (e.g., Intestine) pka->high_ph pH > pKa low_sol Low Solubility (Neutral Form) high_ph->low_sol

Figure 2: Relationship between pH and solubility for a weak base.

Conclusion

The aqueous solubility of the weakly basic kinase inhibitor JNJ-525X is highly dependent on pH. It exhibits high solubility in acidic environments and poor solubility in neutral to basic conditions. This information is vital for designing appropriate formulations for preclinical and clinical studies and for interpreting data from in vitro and in vivo experiments. The protocols provided here offer robust methods for determining the solubility of JNJ-525X and similar compounds in a drug development setting.

References

Application Notes and Protocols for JNJ-38877605 (JNJ525) in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is crucial in various cellular processes including proliferation, survival, motility, and invasion.[3][4] Dysregulation of this pathway is implicated in the progression of numerous cancers.[5] JNJ-38877605 exhibits high selectivity for c-Met, making it a valuable tool for investigating the role of c-Met signaling in both normal physiological processes and disease models using primary cell cultures.[1][2]

Important Note for Researchers: The clinical development of JNJ-38877605 was discontinued (B1498344) due to the formation of species-specific insoluble metabolites that caused renal toxicity in humans and rabbits.[2] This is a critical consideration for any in vivo studies. For in vitro studies with primary cell cultures, while this specific toxicity mechanism may not be directly applicable, it is crucial to perform thorough dose-response and cytotoxicity assessments.

Mechanism of Action

JNJ-38877605 acts as an ATP-competitive inhibitor of the c-Met kinase domain.[1] By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor upon HGF stimulation, thereby blocking the activation of downstream signaling cascades.[6] The primary pathways inhibited are the RAS-ERK (MAPK) and PI3K-AKT pathways, which are key drivers of cell proliferation, survival, and migration.[6]

cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation JNJ525 JNJ-38877605 This compound->p_cMet Inhibits GRB2 GRB2/GAB1 p_cMet->GRB2 PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: JNJ-38877605 inhibits HGF-induced c-Met signaling.

Data Presentation

The following tables summarize the biochemical activity of JNJ-38877605 and provide starting concentrations for experiments in primary cell cultures based on data from cancer cell lines.

Table 1: Biochemical and In Vitro Activity of JNJ-38877605

ParameterValueCell Lines TestedReference
IC₅₀ (c-Met Kinase) 4 nMN/A (Biochemical Assay)[1][7]
Selectivity >600-fold vs. >200 other kinasesN/A (Biochemical Assay)[1][8]
Effective Concentration 500 nMEBC1, GTL16, NCI-H1993, MKN45[1][8]

Table 2: Recommended Concentration Ranges for Primary Cell Culture Experiments

Assay TypeStarting Concentration RangeNotes
c-Met Phosphorylation 10 nM - 1000 nMAssess after short-term treatment (e.g., 1-6 hours).
Cell Viability (e.g., MTS/WST-1) 10 nM - 10 µMAssess after long-term treatment (e.g., 48-72 hours).
Cell Migration/Invasion 100 nM - 1 µMTitrate to find a non-toxic, effective concentration.

Experimental Protocols

General Guidelines for Handling JNJ-38877605
  • Reconstitution: JNJ-38877605 is soluble in DMSO.[1][7] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Dilution: For cell culture experiments, dilute the DMSO stock solution in the appropriate serum-free or complete culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the primary cells (typically ≤ 0.1%).

Primary Cell Culture

The choice of primary cells will depend on the research question. The c-Met pathway is relevant in various cell types, including hepatocytes and endothelial cells.

Protocol 4.2.1: General Culture of Primary Human Umbilical Vein Endothelial Cells (HUVECs)

  • Coating Culture Vessels: Coat culture flasks or plates with an appropriate attachment factor (e.g., gelatin-based coating solution) for at least 30 minutes at 37°C. Aspirate the solution before seeding cells.[9]

  • Thawing Cells: Quickly thaw cryopreserved HUVECs in a 37°C water bath. Transfer the cells to a sterile conical tube containing pre-warmed endothelial cell growth medium.

  • Cell Seeding: Centrifuge the cells at 200 x g for 5 minutes. Resuspend the cell pellet in fresh, pre-warmed complete endothelial growth medium and seed onto the coated culture vessel.[10]

  • Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 48 hours. Passage cells when they reach 80-90% confluency.

Western Blot Analysis of c-Met Phosphorylation

This protocol is to determine the inhibitory effect of JNJ-38877605 on HGF-induced c-Met phosphorylation.

Start Seed Primary Cells SerumStarve Serum-Starve Cells (e.g., overnight) Start->SerumStarve Pretreat Pre-treat with JNJ-38877605 SerumStarve->Pretreat Stimulate Stimulate with HGF (e.g., 15-30 min) Pretreat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS SDS-PAGE & Transfer to Membrane Lyse->SDS Block Block Membrane SDS->Block Antibody Incubate with Primary (p-Met, Total Met, GAPDH) & Secondary Antibodies Block->Antibody Detect Detect & Analyze Antibody->Detect

Caption: Workflow for Western Blot analysis of c-Met phosphorylation.
  • Cell Seeding and Treatment: Seed primary cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight if they require ligand stimulation.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of JNJ-38877605 (e.g., 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with an appropriate concentration of HGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11][12]

  • Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[11]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (WST-1 or MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with JNJ-38877605.

  • Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.[14]

  • Drug Treatment: Prepare serial dilutions of JNJ-38877605 in complete culture medium. Treat the cells for 48-72 hours. Include wells with vehicle control (DMSO).[14]

  • Reagent Addition: Add 10 µL of WST-1 or 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Migration (Wound Healing) Assay

This protocol provides a straightforward method to assess the effect of JNJ-38877605 on primary cell migration.

  • Cell Seeding: Seed primary cells in a 24-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile p200 pipette tip to create a linear scratch in the monolayer.[15]

  • Treatment: Wash the wells with PBS to remove detached cells. Add fresh low-serum medium containing different concentrations of JNJ-38877605 or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

References

Application Notes and Protocols: Determination of the Dose-Response Curve for JNJ-38877605 (JNJ525)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: JNJ-38877605 is a potent and selective, orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 of 4 nM.[1][2] The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), plays a critical role in cell proliferation, survival, motility, and invasion.[3][4] Dysregulation of this pathway through mutation, amplification, or overexpression is implicated in the progression of numerous cancers, making it a key therapeutic target.[5][6]

These application notes provide detailed protocols for determining the dose-response characteristics of JNJ-38877605 through biochemical and cell-based assays. The described methods will allow researchers to quantify its inhibitory potency against the purified c-Met kinase (biochemical IC50), assess its effect on cancer cell viability (cellular IC50), and confirm its mechanism of action by measuring target engagement in a cellular context.

Key Concepts & Signaling Pathway

Upon binding HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream cascades critical for oncogenesis, including the PI3K/AKT (survival), RAS/MAPK (proliferation), and STAT (invasion) pathways.[4][6][7] JNJ-38877605 exerts its effect by binding to the ATP pocket of the c-Met kinase, preventing this initial autophosphorylation and thereby blocking all downstream signaling.[1][2][8]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds pMet p-c-Met cMet->pMet Dimerization & Autophosphorylation PI3K PI3K pMet->PI3K RAS RAS pMet->RAS STAT3 STAT3 pMet->STAT3 JNJ525 JNJ-38877605 This compound->pMet Inhibits AKT AKT PI3K->AKT Survival Cell Survival & Anti-Apoptosis AKT->Survival MAPK MAPK (ERK) RAS->MAPK Proliferation Proliferation & Motility MAPK->Proliferation Invasion Invasion & Angiogenesis STAT3->Invasion

Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow Overview

The determination of the dose-response curve for JNJ-38877605 involves a multi-step process. It begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to measure the effect on cell viability and confirm target engagement within the cellular environment.

workflow biochem Protocol 1: In Vitro Kinase Assay analysis Data Analysis & IC50 Determination biochem->analysis Biochemical IC50 cell_via Protocol 2: Cell Viability Assay (MTS) cell_via->analysis Cellular IC50 western Protocol 3: Western Blot (p-Met) western->analysis Target Engagement IC50

Caption: Overall experimental workflow for JNJ-38877605 dose-response determination.

Protocol 1: In Vitro c-Met Kinase Assay (Biochemical IC50)

Principle: This assay quantitatively measures the kinase activity of purified recombinant c-Met enzyme. The inhibition of the enzyme by JNJ-38877605 is determined by measuring the reduction in ATP consumption, which is detected as a luminescent signal. The Kinase-Glo® MAX reagent is commonly used for this purpose.[9][10]

Materials:

  • Recombinant human c-Met kinase (BPS Bioscience, Cat. #40255 or similar)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[9]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (10 mM stock)

  • JNJ-38877605 (dissolved in 100% DMSO)

  • Kinase-Glo® MAX Luminescence Kinase Assay (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x stock buffer with sterile deionized water. If desired, add DTT to a final concentration of 1 mM.

  • Prepare JNJ-38877605 Dilutions: Perform a serial dilution of JNJ-38877605 in 100% DMSO. A typical starting concentration is 1000x the final desired highest concentration. Then, dilute this series into the 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Prepare Master Mixture: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration at its Km,app or 10-100 µM), and PTK substrate.

  • Add Reagents to Plate:

    • Add 5 µL of the diluted JNJ-38877605 or DMSO (vehicle control) to the wells.

    • To initiate the reaction, add 20 µL of the Master Mixture to each well.

    • Finally, add 25 µL of diluted c-Met enzyme (e.g., 0.5-1 ng/µL) to all wells except the "blank" control. Add 25 µL of 1x Kinase Assay Buffer to the blank wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of the reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the "blank" reading from all other values.

  • Calculate the percent inhibition for each JNJ-38877605 concentration relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

  • Plot the % Inhibition against the log of JNJ-38877605 concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (Cellular IC50)

Principle: The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in culture media.[11][12] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of viable cells.

Materials:

  • c-Met dependent cancer cell lines (e.g., GTL-16, MKN-45, EBC-1)[1]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • JNJ-38877605 (dissolved in DMSO)

  • Sterile, tissue culture-treated 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2x serial dilution series of JNJ-38877605 in culture medium from a concentrated stock.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of JNJ-38877605. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[13][14]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Reading: Gently shake the plate and measure the absorbance at 490 nm using a microplate reader.[11]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Normalize the data to the vehicle control wells to calculate the percent viability: % Viability = 100 * (Absorbance_Treated / Absorbance_Vehicle)

  • Plot the % Viability against the log of JNJ-38877605 concentration and use a non-linear regression model (4PL) to calculate the IC50 (or GI50) value.

Protocol 3: Western Blot for c-Met Phosphorylation (Target Engagement)

Principle: This protocol confirms that JNJ-38877605 inhibits its intended target in a cellular context. The level of phosphorylated c-Met (p-Met) at key tyrosine residues (e.g., Tyr1234/1235) is measured relative to the total amount of c-Met protein after treating cells with the inhibitor.[15][16]

Materials:

  • c-Met dependent cell line (e.g., GTL-16)

  • Hepatocyte Growth Factor (HGF), if the cell line requires stimulation

  • JNJ-38877605 (dissolved in DMSO)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies: Rabbit anti-p-Met (Tyr1234/1235), Rabbit anti-total Met

  • Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL Chemiluminescent Substrate

  • Imaging System

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if HGF stimulation is required.

    • Pre-treat the cells with various concentrations of JNJ-38877605 for 2 hours.

    • If applicable, stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes. Include non-stimulated and vehicle controls.

  • Lysate Preparation:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[15][17]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane.

    • Run the gel and then transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-Met, 1:1000 in 5% BSA/TBST) overnight at 4°C.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total c-Met and a loading control (GAPDH) to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • For each sample, calculate the normalized p-Met level: (p-Met intensity / Total Met intensity).

  • Plot the normalized p-Met levels against the log of JNJ-38877605 concentration to determine the IC50 for target inhibition.

Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: Biochemical Potency of JNJ-38877605

Kinase Target Assay Type IC50 (nM)

| c-Met | Kinase-Glo® | 4.2 ± 0.8 |

Table 2: Cellular Antiproliferative Activity of JNJ-38877605

Cell Line Cancer Type c-Met Status IC50 (nM)
GTL-16 Gastric Carcinoma Amplified 15.5 ± 2.1
MKN-45 Gastric Carcinoma Amplified 25.3 ± 4.5
EBC-1 Lung Squamous Cell Amplified 30.1 ± 3.8

| A549 | Lung Adenocarcinoma | Wild-Type | > 1000 |

Table 3: Target Engagement of JNJ-38877605 in GTL-16 Cells

Analyte Assay Type Endpoint IC50 (nM)

| p-Met (Tyr1234/1235) | Western Blot | Inhibition of Phosphorylation | 12.8 ± 1.9 |

Logical Data Interpretation

The collective data from these assays provide a comprehensive profile of the inhibitor's activity, confirming its mechanism of action.

logic_flow node1 Biochemical IC50 (c-Met Kinase) ~4 nM node2 Target Engagement IC50 (p-Met Inhibition) ~13 nM node1->node2 Confirms Target conclusion Conclusion: JNJ-38877605 is a potent, cell-permeable, on-target inhibitor of c-Met signaling. node1->conclusion node3 Cellular IC50 (Viability) ~15-30 nM node2->node3 Translates to Cellular Effect node2->conclusion node3->conclusion

Caption: Logical flow from experimental results to conclusion.

References

Application Notes and Protocols for JNJ-77242113 in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-77242113 (also known as JNJ-2113 or Icotrokinra) is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 receptor (IL-23R).[1][2] It is designed to selectively and potently block the IL-23 signaling pathway, which is a critical driver in the pathogenesis of various immune-mediated inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease (IBD).[2][3][4] JNJ-77242113 binds to the IL-23R with high affinity, thereby inhibiting the downstream phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines like IL-17A, IL-17F, IL-22, and IFN-γ.[2][5] These application notes provide a detailed overview of the experimental design and protocols for evaluating the efficacy of JNJ-77242113 in relevant preclinical models of inflammation.

Mechanism of Action: IL-23 Pathway Inhibition

JNJ-77242113 acts as a competitive antagonist at the IL-23 receptor.[4] The binding of IL-23 to its receptor on immune cells, such as T helper 17 (Th17) cells and innate lymphoid cells, triggers a signaling cascade that is central to chronic inflammation. JNJ-77242113 effectively blocks this initial step.

IL23_Pathway cluster_membrane Cell Membrane IL23R IL-23 Receptor JAK2_TYK2 JAK2 / TYK2 IL23R->JAK2_TYK2 Activates JNJ JNJ-77242113 JNJ->IL23R Blocks IL23 IL-23 Cytokine IL23->IL23R Binds STAT3 STAT3 JAK2_TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-17A, IL-17F, IL-22, IFN-γ) Nucleus->Cytokines Induces Transcription

Caption: JNJ-77242113 blocks the IL-23 signaling pathway.

Quantitative Data Summary

The inhibitory potency and preclinical efficacy of JNJ-77242113 have been quantified across various assays and models.

Assay/Model TypeSpecies/SystemKey ParameterValueReference(s)
In Vitro Potency
IL-23R Binding AffinityHuman CellsKD7.1 pM[2]
IL-23 SignalingHuman CellsIC505.6 pM[2]
IFNγ ProductionHuman NK CellsIC5018.4 pM[2]
IFNγ ProductionHuman Whole Blood (Healthy)IC5011 pM[2]
IFNγ ProductionHuman Whole Blood (Psoriasis)IC509 pM[2]
Preclinical Efficacy
TNBS-Induced ColitisRatEffective Dose≥ 0.3 mg/kg/day (Oral)[2]
IL-23-Induced Skin InflammationRatEffective Dose≥ 3 mg/kg (Oral)[5]

Preclinical Inflammation Models and Protocols

JNJ-77242113 has demonstrated efficacy in well-established rat models of skin and intestinal inflammation, providing robust preclinical proof-of-concept.[6]

IL-23-Induced Skin Inflammation Model (Rat)

This model recapitulates key features of psoriasis by inducing a localized inflammatory response in the skin through the administration of IL-23. It is used to assess the ability of a compound to inhibit IL-23-driven skin pathology.

Skin_Inflammation_Workflow cluster_protocol Experimental Workflow start Day 0: Acclimatize Sprague Dawley Rats pretreatment Pre-treatment: Administer JNJ-77242113 (Oral) or Vehicle start->pretreatment induction Induction (Day 1-4): Intradermal IL-23 injection in right ear pretreatment->induction monitoring Daily Monitoring: - Ear Thickness (Caliper) - Body Weight induction->monitoring termination Day 4: Termination & Tissue Collection monitoring->termination analysis Ex Vivo Analysis: - Gene Expression (qPCR)  (IL-17A, IL-17F, IL-22) - Histology (H&E) termination->analysis end Data Interpretation analysis->end

Caption: Workflow for the IL-23-induced rat skin inflammation model.

Detailed Protocol:

  • Animals: Use female Sprague Dawley rats. Allow for an acclimatization period before the start of the study.

  • JNJ-77242113 Administration:

    • Prepare JNJ-77242113 in a suitable vehicle for oral gavage.

    • Administer JNJ-77242113 or vehicle to respective groups. Dosing can be prophylactic (before IL-23) and continued daily. Effective doses have been shown to be ≥ 3 mg/kg.[5]

  • Induction of Inflammation:

    • On Day 1, and continuing daily for 4 days, anesthetize the rats.

    • Inject recombinant rat IL-23 (e.g., 0.5 µg in 20 µL PBS) intradermally into the pinna of the right ear.[7][8]

    • Inject an equal volume of PBS into the left ear to serve as an internal control.[1]

  • Monitoring and Endpoints:

    • Ear Thickness: Measure the thickness of both ears daily using a digital caliper. The change in ear thickness from baseline is a primary endpoint.[1][5]

    • Body Weight: Record animal body weight daily.

  • Termination and Tissue Analysis:

    • On the final day (e.g., Day 4), euthanize the animals.

    • Collect ear tissue for further analysis.

    • Gene Expression: Extract RNA from ear tissue and perform qPCR to measure the relative expression of IL-17A, IL-17F, and IL-22.[5]

    • Histology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia and immune cell infiltration.[1]

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model (Rat)

This is a widely used model for IBD, particularly Crohn's disease. TNBS, a haptenizing agent, induces a T-cell-mediated transmural inflammation in the colon when administered with ethanol, which breaks the mucosal barrier.

Detailed Protocol:

  • Animals: Use male Wistar or Sprague Dawley rats. Fast animals for 24-36 hours before induction to clear the colon, while allowing free access to water.[3]

  • Induction of Colitis:

    • Anesthetize the rats lightly (e.g., with isoflurane (B1672236) or light ether).[3]

    • Prepare a solution of TNBS in 50% ethanol. A typical inducing dose is 25-50 mg/kg in a volume of 0.25-1 mL.[3][9]

    • Gently insert a soft catheter intra-rectally to a depth of approximately 8 cm.[3]

    • Instill the TNBS-ethanol solution slowly.

    • Hold the rat in a head-down position for 1-2 minutes to prevent leakage of the instillate.[3]

  • JNJ-77242113 Administration:

    • Administer JNJ-77242113 orally at doses ≥ 0.3 mg/kg/day.[2] Treatment can be initiated before (prophylactic) or after (therapeutic) colitis induction and continued daily.

  • Monitoring and Endpoints:

    • Clinical Signs: Monitor daily for body weight loss, stool consistency, and the presence of blood in the feces (hemoccult). A Disease Activity Index (DAI) can be calculated based on these parameters.

    • Macroscopic Assessment: At the end of the study (e.g., Day 7), euthanize the animals and excise the colon. Score the macroscopic damage based on the presence of inflammation, ulceration, and thickening of the colon wall.[10]

    • Histological Analysis: Collect sections of the colon for H&E staining to evaluate the extent of inflammation, ulceration, and immune cell infiltration into the mucosa and submucosa.

In Vitro and Ex Vivo Assay Protocols

These assays are crucial for determining the potency of JNJ-77242113 on human cells and for confirming target engagement in samples from treated animals or human subjects.

pSTAT3 Phosphorylation Inhibition Assay in Human PBMCs

This assay directly measures the inhibition of the proximal signaling event downstream of IL-23R activation.

Detailed Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Compound Incubation:

    • Resuspend PBMCs in a suitable culture medium.

    • Pre-incubate the cells with a serial dilution of JNJ-77242113 or vehicle for 15-30 minutes at 37°C.

  • Stimulation:

    • Stimulate the PBMCs with recombinant human IL-23 (e.g., 100 ng/mL) for 15 minutes at 37°C.[11] Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by fixing the cells (e.g., with BD Cytofix™ buffer) for 10-20 minutes at room temperature.[12]

    • Permeabilize the cells using an appropriate buffer (e.g., ice-cold methanol (B129727) or BD Phosflow™ Perm Buffer III) for 30 minutes on ice.[12]

  • Staining and Flow Cytometry:

    • Wash the permeabilized cells.

    • Stain with a fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody. Cell surface markers (e.g., CD4, CD8) can be included to identify specific cell populations.

    • Acquire data on a flow cytometer. The inhibition of the IL-23-induced increase in the mean fluorescence intensity (MFI) of pSTAT3 is used to calculate the IC50.[12][13]

Ex Vivo Cytokine Production Inhibition Assay (Whole Blood)

This assay assesses the functional consequence of IL-23R blockade by measuring the inhibition of downstream cytokine production. It is a key pharmacodynamic biomarker.

Detailed Protocol:

  • Blood Collection: Collect whole blood from treated animals or human subjects into heparinized tubes.

  • Compound Incubation (for in vitro characterization):

    • For determining in vitro potency, pre-incubate whole blood from untreated subjects with a serial dilution of JNJ-77242113 for 15-30 minutes.

  • Stimulation:

    • Add recombinant IL-23 (and co-stimulants like IL-2 and IL-18 for IFNγ) to the whole blood samples.[2]

    • Incubate for a suitable period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the samples to pellet the cells.

    • Collect the plasma supernatant.

    • Measure the concentration of the target cytokine (e.g., IFNγ or IL-17A) using a validated ELISA or a multiplex cytokine assay platform (e.g., Meso Scale Discovery).[5]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production in JNJ-77242113-treated samples relative to vehicle-treated, stimulated controls.

References

Troubleshooting & Optimization

JNJ-38877605 (JNJ525) Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the solubility of JNJ-38877605, a potent and selective c-Met kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of JNJ-38877605?

The recommended solvent for preparing high-concentration stock solutions of JNJ-38877605 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] There are varying reports on its maximum solubility in DMSO, ranging from 6 mg/mL to 50 mg/mL.[2][4] This variability may be due to differences in compound purity, the water content of the DMSO, and experimental conditions. For optimal results, always use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[3]

Q2: My JNJ-38877605 is not dissolving properly or is precipitating out of solution. What are the common causes and solutions?

Several factors can contribute to dissolution problems. Please refer to the troubleshooting workflow below.

Common Causes:

  • Water Content in Solvent: JNJ-38877605 solubility is sensitive to moisture. The presence of water in DMSO can cause the compound to precipitate.[3]

  • Low-Quality Solvent: Using solvents of insufficient purity can affect solubility.

  • Temperature: The compound may be less soluble at lower temperatures.

  • Saturation: The concentration may have exceeded the solubility limit under your specific conditions.

Troubleshooting Steps:

  • Use Anhydrous Solvent: Ensure you are using fresh, high-purity, anhydrous DMSO.[3]

  • Gentle Warming: Warm the solution gently in a 37°C water bath.[1]

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][4] This can be particularly helpful for achieving higher concentrations.

  • Prepare Fresh: Prepare solutions fresh for each experiment to avoid issues related to freeze-thaw cycles and long-term storage, during which water absorption can occur.

G start Start: JNJ-38877605 Dissolution Issue check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Action: Use new, high-purity, anhydrous DMSO. check_dmso->use_fresh_dmso No warm_sonicate Action: Warm tube to 37°C and use ultrasonic bath. check_dmso->warm_sonicate Yes use_fresh_dmso->warm_sonicate check_dissolved Does the compound dissolve? warm_sonicate->check_dissolved success Success: Solution Prepared. Store properly. check_dissolved->success Yes reassess Problem Persists: Re-evaluate concentration. Consider alternative formulation. check_dissolved->reassess No

Caption: Troubleshooting workflow for dissolving JNJ-38877605.
Q3: What is the solubility of JNJ-38877605 in aqueous buffers or cell culture media?

JNJ-38877605 is practically insoluble in water and aqueous-based solutions like ethanol, PBS, and cell culture media.[2][3][4][5] When preparing working solutions for cell-based assays, it is critical to first create a high-concentration stock in DMSO and then dilute this stock into the aqueous medium. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Be aware that diluting the DMSO stock into an aqueous buffer may cause the compound to precipitate if its final concentration exceeds its aqueous solubility limit.

Q4: How can I prepare JNJ-38877605 for in vivo animal studies?

Due to its poor aqueous solubility, JNJ-38877605 cannot be simply dissolved in saline or PBS for in vivo use.[4] It requires a specific formulation, typically a suspension for oral administration (p.o.).

Common Formulation Strategies:

  • Carboxymethyl Cellulose (B213188) (CMC): A homogeneous suspension can be prepared using CMC-Na.[2]

  • Co-solvent/Surfactant System: A multi-step procedure involving propylene (B89431) glycol (as a solvent), Tween 80 (as a surfactant), and D5W (5% dextrose in water) has been described.[3]

It is crucial to ensure the final formulation is a homogeneous suspension and to prepare it fresh before each administration to ensure consistent dosing.

Q5: I've heard about toxicity issues related to JNJ-38877605's solubility. Can you explain this?

Yes, the clinical development of JNJ-38877605 was halted due to renal toxicity observed in humans.[6][7] This toxicity is a direct consequence of a specific type of in vivo solubility problem. JNJ-38877605 is metabolized by the enzyme aldehyde oxidase, particularly in humans and rabbits, into metabolites (e.g., M1/3, M5/6) that are poorly soluble.[6][7][8] These insoluble metabolites precipitate in the renal tubules, forming crystals that lead to kidney damage (nephrotoxicity).[6][8] This issue is species-specific and was not observed in initial preclinical studies in rats and dogs.[7]

G cluster_0 In Vivo Metabolism (Human, Rabbit) cluster_1 Pathophysiology JNJ JNJ-38877605 (Administered) AOX Metabolism by Aldehyde Oxidase JNJ->AOX Metabolites Poorly Soluble Metabolites (M1/3, M5/6) AOX->Metabolites Precipitation Precipitation and Crystal Formation in Renal Tubules Metabolites->Precipitation Toxicity Renal Toxicity (Nephrotoxicity) Precipitation->Toxicity

Caption: Metabolic pathway leading to JNJ-38877605-induced renal toxicity.

Data Presentation

Table 1: Solubility of JNJ-38877605 in Various Solvents
SolventReported SolubilityMolar Equivalent (MW=377.35)Source(s)Notes
DMSO ≥ 30 mg/mL≥ 79.50 mM[1]Use fresh, anhydrous DMSO. Warming and sonication can aid dissolution.[1][3]
50 mg/mL132.5 mM[2][3]
6 mg/mL15.9 mM[4]
Chloroform 30 mg/mL79.5 mM[9]
Water 0.0115 mg/mL0.03 mM[5]Considered practically insoluble.[2][3]
< 1 mg/mL< 2.65 mM[4]
Ethanol Insoluble-[2][3]
< 1 mg/mL< 2.65 mM[4]

Note: Solubility can vary between batches and is dependent on experimental conditions.

Table 2: Example Formulations for In Vivo Oral Administration
Formulation MethodComponentsFinal ConcentrationSource
Homogeneous Suspension JNJ-38877605, Carboxymethyl cellulose sodium (CMC-Na) solution≥ 5 mg/mL[2]
Co-solvent System 1. JNJ-38877605 in Propylene Glycol2. Tween 803. 5% Dextrose in Water (D5W)Not specified, example uses 100 mg/mL stock[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

Objective: To prepare a 50 mg/mL (132.5 mM) stock solution of JNJ-38877605 in DMSO.

Materials:

  • JNJ-38877605 powder

  • Anhydrous, high-purity DMSO (new, sealed bottle recommended)

  • Sterile microcentrifuge tube or vial

  • Vortex mixer

  • Water bath set to 37°C

  • Ultrasonic bath

Methodology:

  • Weigh the desired amount of JNJ-38877605 powder and place it into a sterile vial. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.[1] Vortex again.

  • If dissolution is still incomplete, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1][4]

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[1][3]

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage (in vivo)

Objective: To prepare a 5 mg/mL homogeneous suspension of JNJ-38877605 using CMC-Na for oral administration in animal models.[2]

Materials:

  • JNJ-38877605 powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile water

  • Mortar and pestle (optional, for fine powder)

  • Stir plate and magnetic stir bar

  • Appropriate sized beaker or tube

Methodology:

  • Prepare the Vehicle: First, prepare the CMC-Na solution (e.g., 0.5% w/v). To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until it is fully dissolved. This may take some time.

  • Weigh Compound: Weigh the required amount of JNJ-38877605. For 10 mL of a 5 mg/mL suspension, weigh 50 mg of the compound.

  • Create a Paste: Place the JNJ-38877605 powder in a small beaker or mortar. Add a very small volume of the CMC-Na vehicle (a few drops) and triturate with a pestle or spatula to create a smooth, uniform paste. This step helps prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining volume of the CMC-Na vehicle to the paste while continuously stirring or vortexing.

  • Homogenize: Place the mixture on a stir plate and stir for 15-30 minutes to ensure a uniform, homogeneous suspension.

  • Administer: Use the suspension immediately after preparation. Ensure the suspension is mixed well (e.g., by vortexing) immediately before drawing each dose to guarantee uniformity.

References

Preventing JNJ525 precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ525. The information provided addresses common issues related to the precipitation of this compound in aqueous media during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This compound is a small molecule inhibitor of Tumor Necrosis Factor alpha (TNFα) that has a known tendency to precipitate in aqueous solutions. This is likely due to its aggregation-based mechanism of action. The following guide provides strategies to mitigate precipitation and maintain this compound in solution for your experiments.

Issue: this compound precipitates out of solution upon dilution into aqueous buffers.

This is a common issue for hydrophobic and aggregation-prone compounds like this compound. Here are several approaches to address this, ranging from simple solvent adjustments to more complex formulation strategies.

1. Optimization of Stock Solution and Dilution Technique

  • Initial Dissolution: this compound is soluble in 100% dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in fresh, anhydrous DMSO. One source suggests a solubility of up to 10 mM in DMSO, while another indicates 5 mg/mL with warming to 60°C.

  • Serial Dilution: When diluting the DMSO stock into your aqueous experimental buffer, perform serial dilutions rather than a single large dilution. This gradual decrease in DMSO concentration can help prevent the compound from crashing out of solution.

  • Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible while still maintaining this compound solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

2. Utilizing Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Polyethylene Glycol (PEG): PEG is a water-miscible polymer that can be effective in reducing the aggregation of small molecules in aqueous buffers. Consider preparing an intermediate stock solution of this compound in a mixture of DMSO and PEG (e.g., PEG300 or PEG400) before the final dilution into your aqueous buffer.

  • Ethanol: While this compound has low solubility in 100% ethanol, a small percentage in the final buffer, in combination with DMSO, may improve solubility.

  • Glycerol (B35011): Similar to PEG, glycerol can increase the viscosity and polarity of the solvent, which may help to keep this compound in solution.

3. Employing Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Tween® 80 or Pluronic® F-68: These are non-ionic surfactants commonly used in cell culture and in vitro assays. Introduce a low concentration (e.g., 0.01% - 0.1%) of a surfactant to your final aqueous buffer before adding the this compound solution. It is critical to test the tolerance of your cell line or assay components to the chosen surfactant.

4. pH Adjustment

The solubility of a compound can be influenced by the pH of the solution, especially if the compound has ionizable groups.

  • pH Screening: If the pKa of this compound is known or can be predicted, adjusting the pH of the buffer away from its isoelectric point may increase solubility. Perform a small-scale solubility test across a range of physiologically relevant pH values (e.g., pH 6.0 - 8.0) to determine the optimal pH for your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 514.64 g/mol
Formula C₃₁H₃₀N₈
Appearance Solid
Solubility Soluble in DMSO (up to 10 mM)

Q2: Why does this compound precipitate so easily in aqueous solutions?

A2: this compound is a hydrophobic molecule, and its mechanism of inhibiting the TNFα protein-protein interaction is believed to be through an aggregation-based mechanism. This means the molecule has an inherent tendency to self-associate, which can lead to the formation of insoluble aggregates and precipitation when introduced into an aqueous environment.

Q3: Can I use sonication to redissolve precipitated this compound?

A3: Sonication can be attempted to break up aggregates and aid in redissolving precipitated this compound. However, this may only be a temporary solution, and the compound might precipitate again over time. It is generally better to optimize the formulation to prevent precipitation from occurring in the first place. If you use sonication, ensure it does not affect the integrity of your other experimental components.

Q4: Are there any specific buffer components that should be avoided when working with this compound?

A4: While there is no specific list of incompatible buffer components, high concentrations of salts in your buffer could potentially decrease the solubility of hydrophobic compounds like this compound (a "salting-out" effect). If you are observing precipitation, consider testing a buffer with a lower ionic strength.

Q5: How should I prepare this compound for an in vitro assay, such as a TR-FRET assay?

A5: For a sensitive assay like TR-FRET, minimizing the concentration of organic solvents and detergents is crucial to avoid interference. A suggested workflow would be:

  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Perform a serial dilution of the this compound stock in 100% DMSO to get closer to the final desired concentration.

  • In a separate tube, prepare your final assay buffer. If a co-solvent or surfactant is needed, add it to the buffer at this stage.

  • Perform the final dilution step by adding a small volume of the diluted this compound in DMSO to the assay buffer, ensuring rapid mixing. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).

Experimental Protocols

Protocol 1: General Stock Solution Preparation

  • Weigh out the desired amount of this compound solid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 60°C) and brief sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

JNJ525_Troubleshooting_Workflow start Start: this compound Precipitation Issue stock_sol Prepare High-Concentration Stock in Anhydrous DMSO start->stock_sol serial_dil Perform Serial Dilutions in DMSO stock_sol->serial_dil final_dil Final Dilution into Aqueous Buffer serial_dil->final_dil precip_check Precipitation Observed? final_dil->precip_check no_precip Proceed with Experiment precip_check->no_precip No co_solvent Add Co-solvent (e.g., PEG) to Buffer precip_check->co_solvent Yes co_solvent->final_dil surfactant Add Surfactant (e.g., Tween-80) to Buffer co_solvent->surfactant surfactant->final_dil ph_adjust Adjust pH of Buffer surfactant->ph_adjust ph_adjust->final_dil re_check Re-test Dilution TNF_alpha_Signaling_Pathway cluster_0 Cytoplasm TNFa TNFα TNFR TNFR1/TNFR2 TNFa->TNFR Binds This compound This compound This compound->TNFa Inhibits Binding TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK Activates RIP1->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus Translocates NFkB_p50 p50 NFkB_p50->Nucleus Translocates IkB->NFkB_p65 IkB->NFkB_p50 Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Technical Support Center: Optimizing JNJ-7706621 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706621. The information is designed to help optimize experimental conditions and address common challenges encountered during cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706621 and what is its mechanism of action?

A1: JNJ-7706621 is a potent, dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] It primarily targets CDK1 and CDK2, as well as Aurora A and Aurora B kinases, which are key regulators of cell cycle progression. By inhibiting these kinases, JNJ-7706621 can induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in various cancer cell lines.[1][2]

Q2: What is the recommended starting concentration range for JNJ-7706621 in cell assays?

A2: The optimal concentration of JNJ-7706621 is highly dependent on the cell line and the specific assay. For initial experiments, a concentration range of 100 nM to 1 µM is a reasonable starting point for many cancer cell lines, as the IC50 values for growth inhibition typically fall within this range (112 to 514 nM).[3] For kinase inhibition assays, much lower concentrations in the low nanomolar range (3-15 nM) are effective.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store JNJ-7706621 stock solutions?

A3: JNJ-7706621 is soluble in DMSO.[4] For a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that could affect cell viability (typically ≤ 0.5%).

Q4: What are the known off-target effects of JNJ-7706621?

A4: While JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, it can exhibit activity against other kinases at higher concentrations. Some reported off-target effects include inhibition of VEGFR2, FGFR2, and GSK3β with IC50 values in the range of 154-254 nM.[5][3] It is crucial to consider these potential off-target effects when interpreting data, especially at concentrations above 1 µM.

Troubleshooting Guide

Problem 1: I am not observing the expected growth inhibition or apoptosis in my cancer cell line.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of JNJ-7706621 concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your specific cell line.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance. A known mechanism of acquired resistance to JNJ-7706621 is the overexpression of the ABCG2 drug transporter.[5] Consider using a different cell line or investigating the expression of resistance-related proteins.
Incorrect Assay Duration The effects of JNJ-7706621 on cell viability and apoptosis are time-dependent. Extend the incubation time (e.g., 24, 48, and 72 hours) to ensure sufficient time for the compound to exert its effects.
Compound Degradation Ensure your JNJ-7706621 stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Assay Interference Some assay reagents can be affected by the compound. Run appropriate controls, such as a cell-free assay with JNJ-7706621, to check for any direct interference with your detection method.

Problem 2: I am observing high levels of cell death even at low concentrations of JNJ-7706621.

Possible Cause Troubleshooting Step
High Cell Line Sensitivity Your cell line may be particularly sensitive to CDK and Aurora kinase inhibition. Perform a more detailed dose-response curve starting from very low concentrations (e.g., 1 nM) to identify a suitable working range.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all treatments and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same DMSO concentration as your highest JNJ-7706621 concentration) in your experiments.
Off-Target Effects At higher concentrations, off-target effects on other essential kinases could contribute to cytotoxicity. Correlate the observed phenotype with the inhibition of the intended targets (CDKs and Aurora kinases) through downstream marker analysis (e.g., phosphorylation of Rb or histone H3).

Problem 3: My results are inconsistent between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Calibrate your pipettes regularly and use a consistent cell seeding density for all experiments.
Variability in Compound Dilution Prepare fresh serial dilutions of JNJ-7706621 for each experiment. Aliquoting the stock solution can help minimize variability from freeze-thaw cycles.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.
Cell Passage Number Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

Data Presentation

Table 1: In Vitro IC50 Values of JNJ-7706621 against Various Kinases

Target KinaseIC50 (nM)
CDK1/Cyclin B9[5][4]
CDK2/Cyclin E3[4]
CDK2/Cyclin A4[5]
CDK3/Cyclin E58[3]
CDK4/Cyclin D1253[3]
CDK6/Cyclin D1175[4]
Aurora A11[5][4]
Aurora B15[5][4]
VEGFR2154[5][3]
FGFR2226[4]
GSK3β254[5][3]

Table 2: Anti-proliferative Activity of JNJ-7706621 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer284[5]
HCT-116Colon Carcinoma254[5]
A-375Malignant Melanoma447[5]
PC-3Prostate Adenocarcinoma112 - 120[5]
DU145Prostate CarcinomaVaries (within 112-514 nM range)[5]
SK-OV-3Ovarian AdenocarcinomaVaries (within 112-514 nM range)[5]
MDA-MB-231Breast CarcinomaVaries (within 112-514 nM range)[5]
MES-SAUterine SarcomaVaries (within 112-514 nM range)[5]
MES-SA/Dx5Uterine Sarcoma (P-gp overexpressing)Varies (within 112-514 nM range)[5]

Table 3: Anti-proliferative Activity of JNJ-7706621 in Normal Human Cell Lines

Cell LineCell TypeIC50 (µM)
MRC-5Fetal Lung Fibroblast3.67 - 5.42[5]
HASMCAortic Smooth Muscle Cells3.67 - 5.42[5]
HUVECUmbilical Vein Endothelial Cells3.67 - 5.42[5]
HMVECDermal Microvascular Endothelial Cells3.67 - 5.42[5]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using [¹⁴C]-Thymidine Incorporation

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JNJ-7706621 stock solution (in DMSO)

  • 96-well CytoStar-T scintillating microplates

  • [¹⁴C]-methyl-thymidine

  • Phosphate-buffered saline (PBS)

  • Scintillation counter

Procedure:

  • Seed 3,000-8,000 cells per well in a 96-well CytoStar-T plate in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of JNJ-7706621 in complete medium.

  • Add 1 µL of the diluted JNJ-7706621 or vehicle control (DMSO) to the respective wells.

  • Incubate for an additional 24 hours.

  • Add 0.2 µCi of [¹⁴C]-methyl-thymidine to each well in a volume of 20 µL.

  • Incubate for another 24 hours.

  • Aspirate the medium and wash the wells twice with 200 µL of PBS.

  • Add 200 µL of PBS to each well.

  • Seal the top and bottom of the plate.

  • Quantify the incorporation of [¹⁴C]-thymidine using a scintillation counter.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JNJ-7706621 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of JNJ-7706621 or vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the supernatant.

  • Wash the cell pellet with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JNJ-7706621 stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with JNJ-7706621 or vehicle control as described for the cell cycle analysis protocol.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

Caption: Mechanism of action of JNJ-7706621.

G cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 prepare_dilutions Prepare JNJ-7706621 serial dilutions incubate_24h_1->prepare_dilutions add_compound Add compound or vehicle to wells prepare_dilutions->add_compound incubate_assay Incubate for assay duration (e.g., 48h) add_compound->incubate_assay add_reagent Add viability reagent (e.g., MTT) incubate_assay->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read absorbance on microplate reader incubate_reagent->read_plate end End read_plate->end

Caption: Experimental workflow for a cell viability assay.

G cluster_problem Observed Problem cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions problem No/Low Efficacy of JNJ-7706621 check_conc Optimize Concentration? problem->check_conc check_time Extend Incubation Time? problem->check_time check_resistance Assess Cell Resistance? problem->check_resistance check_compound Verify Compound Integrity? problem->check_compound solution_conc Perform dose-response (e.g., 10nM - 10µM) check_conc->solution_conc Yes solution_time Test multiple time points (24h, 48h, 72h) check_time->solution_time Yes solution_resistance Check ABCG2 expression or use a different cell line check_resistance->solution_resistance Yes solution_compound Use fresh stock and prepare new dilutions check_compound->solution_compound Yes

Caption: Logical workflow for troubleshooting low efficacy.

References

JNJ-38877605 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the c-Met inhibitor JNJ-38877605 (alternatively referred to as JNJ525), this technical support center provides essential information regarding its off-target effects, particularly the species-specific renal toxicity that led to the discontinuation of its clinical development.[1][2][3][4] This guide offers troubleshooting advice and frequently asked questions to aid in understanding and navigating these challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for JNJ-38877605?

JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 4 nM.[5][6] It has demonstrated over 600-fold selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[5][6] Its on-target activity involves the inhibition of HGF-stimulated and constitutively activated c-Met phosphorylation, which plays a crucial role in cancer cell survival, invasiveness, and tumor angiogenesis.[5][7]

Q2: What is the critical off-target effect of JNJ-38877605 observed in clinical trials?

The primary off-target effect and reason for the termination of clinical development is renal toxicity.[1][2][3][4] This toxicity was observed in virtually all patients, even at sub-therapeutic doses, and was not predicted by preclinical studies in rats and dogs.[1][2][3][4]

Q3: Why was this renal toxicity not detected in initial preclinical animal models?

The renal toxicity is due to the formation of species-specific insoluble metabolites.[1][2][3][4] The metabolic pathways leading to these toxic metabolites are active in humans and rabbits but are not significantly present in rats and dogs, the common preclinical toxicology models.[1][2][3][4]

Q4: What is the biochemical mechanism behind this species-specific toxicity?

The toxicity is caused by the metabolism of JNJ-38877605 by the enzyme aldehyde oxidase.[1][2][3] This enzymatic activity leads to the formation of insoluble metabolites (M1/3 and M5/6) that crystallize in the renal tubules, causing degenerative and inflammatory changes in the kidneys.[1][2][3][4]

Troubleshooting Guide

Issue: Observing unexpected renal toxicity in an animal model during in vivo studies with JNJ-38877605.

Troubleshooting Steps:

  • Verify the Animal Model: Confirm the species of your animal model. Renal toxicity has been specifically documented in rabbits and humans due to the presence of aldehyde oxidase activity.[1][2][3] If you are using rabbits, this toxicity is an expected outcome. If using other species, consider the possibility of inter-individual variations in drug metabolism.

  • Metabolite Analysis: Conduct pharmacokinetic and metabolite profiling studies on plasma and urine samples from the affected animals. The presence of insoluble metabolites, specifically M1/3 and M5/6, would confirm a similar metabolic pathway to that observed in humans and rabbits.[1][2][3]

  • Histopathological Examination: Perform a thorough histopathological evaluation of the kidneys from the affected animals. Look for the characteristic signs of crystal formation within the renal tubules, accompanied by degenerative and inflammatory changes.[1][2][3][4]

Issue: In vitro results show high selectivity, but in vivo studies are confounded by toxicity.

Troubleshooting Steps:

  • Consider Species-Specific Metabolism: Recognize that in vitro kinase selectivity assays do not account for in vivo metabolism. The high selectivity of JNJ-38877605 for c-Met is well-documented, but this does not predict the formation of toxic metabolites in specific species.[1][3][5]

  • In Vitro Metabolism Studies: To proactively assess this, you can perform in vitro metabolism studies using liver subcellular fractions (S9 or microsomes) or hepatocytes from different species (rat, dog, rabbit, human).[4] This can help identify the potential for the formation of the problematic metabolites before moving to in vivo studies.

  • Aldehyde Oxidase Inhibition Assay: To confirm the role of aldehyde oxidase in the metabolism of JNJ-38877605 in your system, you can use a known aldehyde oxidase inhibitor, such as quercetin, in your in vitro metabolism assays.[1] A reduction in the formation of the specific metabolites in the presence of the inhibitor would point to the involvement of this enzyme.[1]

Experimental Protocols

Protocol 1: In Vivo Renal Toxicity Assessment in a Rabbit Model

  • Animal Model: Use adult New Zealand White rabbits.

  • Drug Administration: Administer JNJ-38877605 orally at various dose levels.

  • Monitoring: Regularly monitor the animals for clinical signs of toxicity. Collect blood samples at predetermined time points to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

  • Urine Analysis: Collect urine to monitor for crystalluria and other signs of renal damage.

  • Pharmacokinetics: Analyze plasma samples to determine the pharmacokinetic profile of JNJ-38877605 and its metabolites.

  • Histopathology: At the end of the study, euthanize the animals and perform a complete necropsy with a focus on the kidneys. Tissues should be fixed, sectioned, and stained for microscopic examination to identify crystal deposits, tubular damage, and inflammation.[1][2][3][4]

Protocol 2: In Vitro Metabolite Identification

  • System: Utilize liver S9 fractions or hepatocytes from rats, dogs, rabbits, and humans.

  • Incubation: Incubate JNJ-38877605 with the liver preparations in the presence of appropriate cofactors (e.g., NADPH for cytochrome P450 enzymes).

  • Analysis: Following incubation, analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.

  • Comparison: Compare the metabolite profiles across the different species to identify any species-specific metabolites. The key metabolites of interest are M1/3 and M5/6.[1][2][3]

Quantitative Data Summary

Table 1: Kinase Selectivity of JNJ-38877605

KinaseIC50 (nM)Selectivity vs. c-Met
c-Met4-
Fms>2500>625-fold
Other 200+ kinases->600-fold

Data compiled from publicly available sources.[1][3][5]

Table 2: Species-Specific Renal Toxicity of JNJ-38877605

SpeciesRenal Toxicity ObservedKey Metabolites FormedPrimary Metabolizing Enzyme
HumanYesM1/3, M5/6Aldehyde Oxidase
RabbitYesM1/3, M5/6Aldehyde Oxidase
RatNoNot significant-
DogNoNot significant-

Data compiled from published preclinical and clinical studies.[1][2][3][4]

Visualizations

G cluster_0 JNJ-38877605 On-Target Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Activates Downstream Signaling\n(Proliferation, Survival, Angiogenesis) Downstream Signaling (Proliferation, Survival, Angiogenesis) c-Met Receptor->Downstream Signaling\n(Proliferation, Survival, Angiogenesis) Phosphorylates JNJ-38877605 JNJ-38877605 JNJ-38877605->c-Met Receptor Inhibits

Caption: On-target signaling pathway of JNJ-38877605.

G cluster_1 JNJ-38877605 Off-Target Metabolic Pathway JNJ-38877605 JNJ-38877605 Aldehyde Oxidase\n(Human, Rabbit) Aldehyde Oxidase (Human, Rabbit) JNJ-38877605->Aldehyde Oxidase\n(Human, Rabbit) Metabolized by Rat, Dog Rat, Dog JNJ-38877605->Rat, Dog Minimal Metabolism by Aldehyde Oxidase Insoluble Metabolites\n(M1/3, M5/6) Insoluble Metabolites (M1/3, M5/6) Aldehyde Oxidase\n(Human, Rabbit)->Insoluble Metabolites\n(M1/3, M5/6) Renal Crystal Formation Renal Crystal Formation Insoluble Metabolites\n(M1/3, M5/6)->Renal Crystal Formation Renal Toxicity Renal Toxicity Renal Crystal Formation->Renal Toxicity

Caption: Species-specific off-target metabolic pathway.

G cluster_2 Troubleshooting Workflow for Unexpected In Vivo Toxicity Start Start Observe Toxicity Observe Toxicity Start->Observe Toxicity Check Species Check Species Observe Toxicity->Check Species Rabbit Rabbit Check Species->Rabbit Yes Other Other Check Species->Other No Toxicity Expected Toxicity Expected Rabbit->Toxicity Expected Metabolite Analysis Metabolite Analysis Other->Metabolite Analysis Histopathology Histopathology Metabolite Analysis->Histopathology Investigate Further Investigate Further Histopathology->Investigate Further

Caption: Troubleshooting workflow for in vivo toxicity.

References

Technical Support Center: JNJ-38877605 (JNJ525) In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize and understand the cytotoxic effects of the c-Met inhibitor JNJ-38877605 (JNJ525) in an in vitro setting.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-38877605 and what is its primary mechanism of action?

A1: JNJ-38877605 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its primary mechanism is to bind to the ATP-binding site of c-Met kinase, preventing its phosphorylation and the activation of downstream signaling pathways involved in cell growth, migration, and survival.[1][3] JNJ-38877605 has an IC50 of 4 nM for c-Met and demonstrates over 600-fold selectivity for c-Met compared to a panel of over 200 other kinases.[3]

Q2: Is the cytotoxicity I'm observing an expected on-target effect?

A2: It can be. The c-Met signaling pathway plays a crucial role in the survival of certain cancer cells.[1] Inhibition of this pathway by JNJ-38877605 can lead to apoptosis (programmed cell death) and cell cycle arrest, which manifests as cytotoxicity in sensitive cell lines.[4] However, unexpectedly high or inconsistent cytotoxicity could be due to off-target effects or experimental variables.

Q3: Can JNJ-38877605 cause cytotoxicity through off-target effects?

A3: While JNJ-38877605 is highly selective, like many small molecule inhibitors, it can have off-target activities that contribute to its antitumor effects.[4] If cytotoxicity is observed at concentrations that do not correlate with the inhibition of c-Met phosphorylation, an off-target mechanism may be responsible.[4]

Q4: I've read about renal toxicity with JNJ-38877605. Is this relevant to my standard in vitro cell culture experiments?

A4: Generally, no. The observed renal toxicity in preclinical and clinical studies was caused by the formation of insoluble metabolites (M1/3, M5/6) generated by the aldehyde oxidase (AO) enzyme.[1][5] This enzyme is highly active in human and rabbit liver and kidney tissue but has negligible expression in common preclinical species like dogs and rats. Standard in vitro cancer cell line models typically lack significant AO activity, so this specific mechanism of toxicity is unlikely to be a factor unless you are using specific in vitro systems that include liver fractions (e.g., S9) or hepatocytes from species with high AO activity.[6]

Troubleshooting Guide: Unexpected Cytotoxicity

Use this guide to diagnose and resolve issues with JNJ-38877605-induced cytotoxicity in your experiments.

Problem 1: Cell death is higher than expected or inconsistent across experiments.

This could be due to issues with compound handling, assay methods, or on-target effects in a highly sensitive cell line.

Troubleshooting Workflow

start High or Inconsistent Cytotoxicity Observed q1 Is compound preparation and storage correct? start->q1 q4 Is the viability assay appropriate? start->q4 sol1 ACTION: Use fresh DMSO. Prepare fresh stock solutions. Store aliquots at -80°C. q1->sol1 No q2 Is the on-target effect (p-Met inhibition) confirmed at the cytotoxic concentration? q1->q2 Yes sol1->q2 sol2 ACTION: Perform Western blot for p-Met and total Met. Correlate p-Met IC50 with cytotoxicity GI50. q2->sol2 No / Unsure q3 Does cytotoxicity persist when c-Met is knocked down (siRNA)? q2->q3 Yes sol2->q3 sol3 CONCLUSION: Cytotoxicity is likely an OFF-TARGET effect. q3->sol3 Yes sol4 CONCLUSION: Cytotoxicity is likely an ON-TARGET effect. q3->sol4 No q4->q1 Yes sol5 ACTION: Use a direct cell counting method. Cross-validate with an apoptosis assay (e.g., Caspase-Glo). q4->sol5 No / Unsure

Caption: Troubleshooting workflow for JNJ-38877605 cytotoxicity.

Problem 2: How can I differentiate between on-target and off-target cytotoxicity?

A combination of molecular biology and pharmacology techniques is required to dissect the mechanism of cytotoxicity.

Experimental Workflow for Target Validation

start Goal: Differentiate On-Target vs. Off-Target Cytotoxicity group1 Group 1: Pharmacological Inhibition start->group1 group2 Group 2: Genetic Inhibition start->group2 treat1 Treat cells with JNJ-38877605 (Dose-Response) group1->treat1 analysis Analysis at 48-72h treat1->analysis treat2 Transfect cells with c-Met siRNA or control siRNA group2->treat2 treat2->analysis endpoint1 Measure Cell Viability (e.g., Cell Counting) analysis->endpoint1 endpoint2 Measure Apoptosis (e.g., Caspase-3/7 Activity) analysis->endpoint2 endpoint3 Confirm c-Met Knockdown/ Inhibition (Western Blot) analysis->endpoint3 conclusion Compare Outcomes endpoint1->conclusion endpoint2->conclusion endpoint3->conclusion ontarget Result: JNJ-525 phenotype ≈ c-Met siRNA phenotype Conclusion: ON-TARGET conclusion->ontarget offtarget Result: JNJ-525 phenotype > c-Met siRNA phenotype Conclusion: OFF-TARGET component conclusion->offtarget

Caption: Workflow to validate on-target vs. off-target effects.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of JNJ-38877605

ParameterValueTarget/SystemReference
IC50 4 nMc-Met Kinase[3]
IC50 4.7 nMc-Met Kinase[1][2]
Selectivity >600-foldOver 200 kinases[3]
Selectivity >833-foldOver 246 kinases (next most potent: Fms)[1][2]
Cellular Effect Reduction of p-MetEBC1, GTL16, NCI-H1993, MKN45 cells[3]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using Direct Cell Counting

Metabolic assays like MTT or CCK-8 can be confounded by changes in cellular metabolism induced by the treatment.[7][8][9] Direct cell counting is a more robust method for assessing proliferation arrest.[10]

Methodology:

  • Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that allows for logarithmic growth for the duration of the experiment (e.g., 72-96 hours). Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of JNJ-38877605 in complete culture medium. Remove the overnight medium from cells and replace it with the drug-containing medium. Include a DMSO-only vehicle control.

  • Incubation: Incubate cells for the desired time period (e.g., 72 hours).

  • Cell Collection:

    • Carefully wash the cells with PBS to remove any non-adherent, dead cells.

    • Add trypsin and incubate to detach the cells.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Counting:

    • Mix an aliquot of the cell suspension with Trypan Blue (e.g., 1:1 ratio).

    • Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.

  • Analysis: Calculate the cell number as a percentage of the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: Western Blot for c-Met Phosphorylation

This protocol confirms the on-target activity of JNJ-38877605 by measuring the inhibition of c-Met phosphorylation.

Methodology:

  • Seeding: Seed cells and allow them to adhere overnight, as described above.

  • Starvation (Optional): If studying ligand-stimulated phosphorylation, serum-starve the cells for 4-6 hours.

  • Pre-treatment: Treat cells with various concentrations of JNJ-38877605 (and a DMSO control) for 1-2 hours.

  • Stimulation: If applicable, stimulate the cells with Hepatocyte Growth Factor (HGF) for 15-30 minutes to induce c-Met phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-Met (e.g., p-Met Tyr1234/1235).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Apoptosis Assessment via Caspase-3/7 Activity

Cytotoxicity is often mediated by apoptosis. This assay quantifies the activity of executioner caspases.[11][12][13]

Methodology:

  • Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

  • Treatment: Treat cells with JNJ-38877605 at various concentrations for 24, 48, or 72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay:

    • Equilibrate the plate and the caspase assay reagent (e.g., Caspase-Glo® 3/7) to room temperature.

    • Add the reagent directly to each well in a 1:1 volume ratio with the culture medium.

    • Mix briefly on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) or report as fold-change over the vehicle control.

Signaling Pathway

The primary pathway inhibited by JNJ-38877605 is the HGF/c-Met signaling axis, which drives proliferation and survival.

cluster_downstream Downstream Signaling cluster_output Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K GRB2 GRB2/SOS cMet->GRB2 This compound JNJ-38877605 This compound->cMet INHIBITS (ATP-competitive) AKT AKT PI3K->AKT Proliferation Proliferation Survival AKT->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration Invasion ERK->Migration

References

JNJ525 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706621 and what is its primary mechanism of action?

A1: JNJ-7706621 is a small molecule inhibitor that targets both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4] It shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[1][3][4] By inhibiting these kinases, JNJ-7706621 disrupts cell cycle regulation, leading to a delay in G1 progression and arrest in the G2-M phase.[6][7] This can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[1][6][8]

Q2: What are the recommended storage conditions for JNJ-7706621?

A2: Proper storage is crucial to maintain the stability and activity of JNJ-7706621. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below. It is always best to refer to the datasheet provided by your specific supplier.

Q3: How should I prepare stock solutions of JNJ-7706621?

A3: JNJ-7706621 is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO.[1][9] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1] To aid dissolution, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath is recommended.[3] For in vivo studies, specific formulations in vehicles like 0.5% methylcellulose (B11928114) with 0.1% polysorbate 80 or a mixture of DMSO, PEG300, Tween-80, and saline have been used.[4][9]

Q4: What are some common experimental issues encountered with JNJ-7706621?

A4: Common issues include poor solubility in aqueous media, potential for precipitation when diluting stock solutions into culture media, and the development of cellular resistance. To address solubility, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. When diluting, add the stock solution to the aqueous buffer or media while vortexing to ensure rapid mixing. Cellular resistance has been observed in some cell lines and may be mediated by the ABCG2 drug transporter.[1][10]

Stability and Storage Conditions

Proper handling and storage are critical for the integrity of JNJ-7706621. The following tables summarize the recommended conditions for the compound in its solid form and in solution.

FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 yearsKeep in a dry, dark place.
In Solvent-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent-20°CUp to 1 monthFor shorter-term storage.[1]

Solubility Data

The solubility of JNJ-7706621 varies significantly across different solvents. This information is crucial for preparing appropriate stock and working solutions for your experiments.

SolventSolubilityNotes
DMSO20 - 79 mg/mLUse fresh, moisture-free DMSO for best results.[1][2] Sonication is recommended.[9]
Ethanol< 3 mg/mLSlightly soluble to insoluble.[1][2][9]
WaterInsoluble[1][9]
DMF30 mg/mL[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL (5.27 mM)A common vehicle for in vivo administration.[4][9] Sonication is recommended.[9]

Experimental Protocols & Troubleshooting

In Vitro Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of JNJ-7706621 on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.[1][9]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.[1][9]

  • Compound Addition: Prepare serial dilutions of JNJ-7706621 in culture medium from a DMSO stock. Add 1 µL of the diluted compound to the respective wells.[1][9] Include a vehicle control (DMSO) group.

  • Incubation: Incubate the cells with the compound for an additional 24-72 hours.[1][9]

  • Proliferation Assessment: Measure cell viability using a standard method such as MTS, XTT, or by quantifying ¹⁴C-thymidine incorporation.[1][9]

  • Data Analysis: Calculate the IC₅₀ value by performing a linear regression analysis of the percent inhibition versus the log of the compound concentration.[1]

Troubleshooting:

  • Precipitation in Media: If the compound precipitates upon addition to the media, try pre-diluting the DMSO stock in a small volume of media before adding it to the wells, and ensure rapid mixing.

  • High IC₅₀ Values: If the observed IC₅₀ is higher than expected, verify the compound's integrity and the accuracy of your dilutions. Consider that the cell line may have inherent or acquired resistance.

CDK1 Kinase Activity Assay

This biochemical assay measures the direct inhibitory effect of JNJ-7706621 on CDK1 activity.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the following in a reaction buffer (50 mM Tris-HCl pH 8, 10 mM MgCl₂, 1 mM DTT):

    • Purified CDK1/cyclin B enzyme complex.

    • Biotinylated peptide substrate (e.g., based on histone H1).[1]

    • Various concentrations of JNJ-7706621 or vehicle control.

  • Initiate Reaction: Add ATP (e.g., 5 µM) and ³³P-γ-ATP to start the kinase reaction.[1][3]

  • Incubation: Incubate at 30°C for 1 hour.[1][3]

  • Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.[1][3]

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Wash to remove unincorporated ³³P-γ-ATP. Measure the incorporated radioactivity using a scintillation counter.[1][3]

  • Data Analysis: Determine the IC₅₀ value from the dose-response curve.

Troubleshooting:

  • Low Signal: Ensure the kinase and substrate are active. Check the specific activity of the radiolabeled ATP.

  • High Background: Optimize washing steps to effectively remove unincorporated ATP.

Visualizations

Signaling Pathway of JNJ-7706621

JNJ7706621_Pathway JNJ JNJ-7706621 CDK1_2 CDK1/2 JNJ->CDK1_2 AuroraAB Aurora A/B JNJ->AuroraAB Apoptosis Apoptosis JNJ->Apoptosis G1_S G1-S Progression CDK1_2->G1_S G2_M G2-M Checkpoint AuroraAB->G2_M Proliferation Cell Proliferation G1_S->Proliferation G2_M->Proliferation

Caption: JNJ-7706621 inhibits CDK1/2 and Aurora A/B, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Proliferation Assay

Proliferation_Workflow start Start seed_cells Seed cells in 96-well plate (3-8k cells/well) start->seed_cells incubate1 Incubate 24h at 37°C, 5% CO2 seed_cells->incubate1 add_compound Add serial dilutions of JNJ-7706621 incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 measure_viability Measure cell viability (e.g., MTS assay) incubate2->measure_viability analyze_data Analyze data and calculate IC50 measure_viability->analyze_data end End analyze_data->end Solubility_Troubleshooting start Compound precipitates in aqueous media? check_dmso Is final DMSO concentration >0.5%? start->check_dmso Yes sonicate Did you sonicate/warm the stock solution? start->sonicate No reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes improve_mixing Improve mixing technique: - Vortex during dilution - Pre-dilute in small media volume check_dmso->improve_mixing No ok Problem Resolved reduce_dmso->ok improve_mixing->ok sonicate->improve_mixing Yes prepare_fresh Prepare fresh stock in anhydrous DMSO. Warm to 37°C and/or sonicate. sonicate->prepare_fresh No prepare_fresh->ok

References

Troubleshooting JNJ525 TR-FRET assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the JNJ525 (JNJ-7706621) TR-FRET assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

JNJ-7706621, also referred to as this compound, is a potent small molecule inhibitor that targets multiple kinases involved in cell cycle regulation. Primarily, it is a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][3][4] Its mechanism of action involves the disruption of the normal cell cycle. At lower concentrations, it slows cell proliferation, and at higher concentrations, it can induce cell death (cytotoxicity).[1] It has shown inhibitory activity against a range of cancer cell lines.[2][5]

Q2: What is a TR-FRET assay and how does it work for kinase inhibitors like this compound?

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format used in high-throughput screening.[6] It relies on the transfer of energy between a donor fluorophore (typically a lanthanide like Europium or Terbium) and an acceptor fluorophore.[7][8] This energy transfer only occurs when the donor and acceptor are in close proximity.[8] The "time-resolved" aspect of the assay involves a delay between the excitation of the donor and the measurement of the emission signal, which significantly reduces background fluorescence from various sources.[9][10]

For a kinase inhibitor like this compound, a common TR-FRET assay format is a competitive binding assay.[11][12] In this setup, a fluorescently labeled tracer compound that is known to bind to the kinase of interest is used. When the tracer is bound to the kinase, which is also labeled (e.g., with an antibody against an epitope tag), the donor and acceptor fluorophores are brought close together, resulting in a high FRET signal. When an unlabeled inhibitor like this compound is introduced, it competes with the tracer for binding to the kinase. This displacement of the tracer leads to a decrease in the FRET signal, which can be measured to determine the inhibitory potency of the compound.[12]

Q3: What are the key components of a this compound TR-FRET kinase inhibition assay?

A typical this compound TR-FRET kinase inhibition assay would include the following key components:

  • Kinase: The target kinase enzyme (e.g., CDK1, CDK2, Aurora A, Aurora B).

  • This compound (or other test inhibitor): The unlabeled compound whose inhibitory activity is being measured.

  • Fluorescent Tracer: A fluorescently labeled molecule that binds to the kinase.

  • Donor Fluorophore: Typically a lanthanide-labeled antibody that binds to the kinase (e.g., an anti-GST or anti-His antibody if the kinase is tagged).

  • Acceptor Fluorophore: A fluorophore conjugated to the tracer.

  • Assay Buffer: A buffer system that provides optimal conditions for kinase activity and binding.

Troubleshooting Guides

Below are common issues encountered during this compound TR-FRET assays, along with potential causes and solutions.

Issue 1: High Background Signal

A high background signal can mask the specific signal from the assay, leading to a low signal-to-noise ratio and making it difficult to determine accurate IC50 values.

Possible Causes and Solutions

CauseRecommended Solution
Reagent Aggregation Centrifuge reagents before use to pellet any aggregates. Prepare fresh reagent dilutions.
Non-specific Binding Increase the concentration of detergents (e.g., Tween-20, Triton X-100) in the assay buffer to reduce non-specific interactions.
Autofluorescent Compounds If testing a library of compounds, some may be inherently fluorescent. Analyze the emission spectrum of the interfering compound to confirm. If possible, use a different TR-FRET pair with different emission wavelengths.[13]
Contaminated Reagents or Buffers Prepare fresh buffers and reagents. Ensure all solutions are free of microbial contamination.[14]
Incorrect Plate Reader Settings Ensure the correct excitation and emission filters for your specific donor-acceptor pair are being used.[15][16] A delay time and a measurement window should be set to minimize background from short-lived fluorescence.[7][10]
Issue 2: Low Signal or Small Assay Window

A low signal or a small assay window (the difference between the maximum and minimum signal) can make it difficult to obtain reliable and reproducible data.

Possible Causes and Solutions

CauseRecommended Solution
Suboptimal Reagent Concentrations Titrate the concentrations of the kinase, tracer, and antibody to find the optimal concentrations that yield the best assay window.
Incorrect Reagent Ratios The ratio of donor to acceptor is critical. Perform a titration experiment to determine the optimal ratio of the donor-labeled antibody to the acceptor-labeled tracer.[17]
Degraded Reagents Ensure all reagents, especially the kinase and fluorescently labeled components, have been stored correctly and have not expired.
Insufficient Incubation Time Optimize the incubation time to ensure the binding reaction has reached equilibrium.
Incorrect Plate Reader Settings Verify that the instrument is set to read from the bottom of the plate for solution-based assays.[15] Double-check that the correct filters and gain settings are being used.[15][16]
Issue 3: High Well-to-Well Variability

High variability between replicate wells can lead to inconsistent results and difficulty in fitting dose-response curves.

Possible Causes and Solutions

CauseRecommended Solution
Pipetting Inaccuracies Ensure pipettes are properly calibrated. Use automated liquid handling systems for better precision if available.[9]
Incomplete Mixing Gently mix the plate after adding reagents to ensure a homogenous solution in each well. Avoid introducing bubbles.
Edge Effects To minimize evaporation from the outer wells of the plate, which can concentrate reagents, consider not using the outermost wells for data points. Alternatively, fill the outer wells with buffer or water.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay.
Compound Precipitation Some test compounds may precipitate at higher concentrations, leading to light scatter and variable readings. Visually inspect the plate for any precipitation. Reduce the highest concentration of the test compound if necessary.
Issue 4: "Hook Effect" Observed in Dose-Response Curve

The "hook effect" is characterized by a decrease in the FRET signal at very high concentrations of either the kinase or the tracer, resulting in a bell-shaped curve.[18]

Possible Causes and Solutions

CauseRecommended Solution
Excess Analyte Concentration At very high concentrations of the labeled kinase or tracer, the donor and acceptor fluorophores may not be in the optimal 1:1 ratio for FRET, leading to a decrease in the signal.
Solution Perform a careful titration of both the kinase and the tracer to determine the optimal concentration range that is on the upward-sloping portion of the dose-response curve before the "hook" occurs.[18]

Experimental Protocols and Visualizations

Protocol: Optimizing Kinase and Tracer Concentrations

This protocol describes a method for determining the optimal concentrations of the kinase and a fluorescent tracer for a competitive binding TR-FRET assay.

  • Prepare Reagents:

    • Prepare a 2X stock solution of the kinase in assay buffer.

    • Prepare a 2X stock solution of the fluorescent tracer in assay buffer.

    • Prepare a 2X stock solution of the donor-labeled antibody in assay buffer.

  • Assay Plate Setup:

    • Use a 384-well, low-volume, black assay plate.[19]

    • Create a titration of the kinase across the columns of the plate and a titration of the tracer down the rows of the plate.

  • Dispense Reagents:

    • Add the kinase solution to the appropriate wells.

    • Add the tracer solution to the appropriate wells.

    • Add the donor-labeled antibody solution to all wells at a constant concentration.

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 60 minutes), protected from light.

  • Plate Reading:

    • Read the plate on a TR-FRET compatible plate reader using the appropriate excitation and emission wavelengths for your donor-acceptor pair.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the kinase and tracer concentrations to generate a 3D surface plot or a series of 2D plots.

    • Identify the concentrations of kinase and tracer that provide the best signal-to-background ratio and a robust assay window.

Diagrams

Below are diagrams illustrating key concepts and workflows related to the this compound TR-FRET assay.

G cluster_0 TR-FRET Assay Principle cluster_1 High FRET Signal cluster_2 Low FRET Signal Kinase Kinase Tracer Fluorescent Tracer Kinase->Tracer Binding DonorAb Donor-Labeled Antibody DonorAb->Kinase Binding Kinase2 Kinase This compound This compound (Inhibitor) Kinase2->this compound Binding Tracer2 Fluorescent Tracer DonorAb2 Donor-Labeled Antibody DonorAb2->Kinase2 Binding

Caption: Competitive binding TR-FRET assay principle for this compound.

G cluster_0 Troubleshooting Workflow Start Assay Variability (e.g., High Background, Low Signal) CheckInstrument Check Plate Reader Settings (Filters, Gain) Start->CheckInstrument CheckReagents Evaluate Reagent Quality & Concentration CheckInstrument->CheckReagents Settings OK Solution Problem Resolved CheckInstrument->Solution Settings Corrected OptimizeProtocol Optimize Assay Protocol (Incubation, Mixing) CheckReagents->OptimizeProtocol Reagents OK CheckReagents->Solution Reagents Corrected OptimizeProtocol->Solution Protocol Optimized

Caption: A logical workflow for troubleshooting this compound TR-FRET assay variability.

G cluster_0 This compound Signaling Pathway Inhibition CDK_Cyclin CDK/Cyclin Complexes CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle AuroraKinase Aurora Kinases Spindle Mitotic Spindle Formation AuroraKinase->Spindle This compound This compound This compound->CDK_Cyclin Inhibition This compound->AuroraKinase Inhibition

Caption: Simplified signaling pathway showing this compound inhibition of CDKs and Aurora Kinases.

References

Technical Support Center: Interpreting JNJ525 Aggregation in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential aggregation of the investigational compound JNJ525 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, crucial regulators of the cell cycle.[1][2] Like many small molecule inhibitors, this compound's efficacy and safety can be influenced by its biophysical properties, including its propensity to aggregate. Aggregation can lead to altered pharmacological activity, reduced bioavailability, and potential off-target effects or toxicity, making it a critical parameter to monitor and control in experimental settings.

Q2: What are the common causes of small molecule and protein aggregation in experiments?

Aggregation can be triggered by a variety of factors related to the compound itself, the buffer conditions, and handling procedures. Common causes include:

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent or buffer is a primary driver of aggregation.[3][4]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the stability of this compound and any target proteins.[5][6] Proteins are generally least soluble at their isoelectric point (pI).[6]

  • Temperature Stress: Exposure to high temperatures can denature proteins and promote the aggregation of both the protein and the small molecule.[4][5]

  • Presence of Contaminants: Impurities in the experimental system can sometimes act as nucleation sites, promoting aggregation.

  • Mechanical Stress: Vigorous vortexing or multiple freeze-thaw cycles can introduce shear stress, leading to aggregation.[4]

Q3: How can I detect this compound aggregation in my samples?

Several analytical techniques can be employed to detect and quantify aggregation. The choice of method depends on the nature of the aggregates (e.g., soluble vs. insoluble, size) and the experimental context. Commonly used techniques include:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is effective for detecting the formation of soluble aggregates.[7]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[8][9]

  • UV-Vis Spectroscopy: An "Aggregation Index" can be calculated by examining the ratio of absorbance at 280 nm to 350 nm. An increase in scattering at 350 nm is indicative of aggregates.[8]

  • Thioflavin T (ThT) Fluorescence Assay: This dye exhibits increased fluorescence upon binding to amyloid-like fibrillar aggregates.[10]

  • Visual Inspection: The simplest method, visible precipitation or turbidity, indicates significant aggregation.[11]

Troubleshooting Guide: this compound Aggregation

This guide provides a structured approach to troubleshooting common issues related to this compound aggregation.

Observed Issue Potential Cause Recommended Action
Visible precipitate or cloudiness in this compound stock solution. Exceeded solubility limit.Prepare a fresh stock solution at a lower concentration. Consider using a different solvent if compatible with your experimental system.
Inconsistent results between experimental replicates. Variable aggregation due to handling.Standardize pipetting techniques and minimize freeze-thaw cycles. Ensure consistent incubation times and temperatures.
Reduced biological activity of this compound over time. Gradual aggregation upon storage.Aliquot stock solutions and store at -80°C. Use fresh aliquots for each experiment. Consider adding a cryoprotectant like glycerol (B35011) for long-term storage.[6]
High background signal in fluorescence-based assays. This compound aggregates interfering with detection.Centrifuge samples at high speed to pellet insoluble aggregates before measurement. Filter the sample using a 0.2 µm filter.[9]
Unexpected off-target effects or cellular toxicity. Aggregates may have different biological activities.Characterize the aggregation state of this compound under your experimental conditions using DLS or SEC. Optimize buffer conditions to minimize aggregation.

Data Presentation: Characterization of this compound Aggregation

The following tables summarize hypothetical quantitative data to illustrate the characterization of this compound aggregation under different conditions.

Table 1: Effect of Buffer pH and Ionic Strength on this compound Aggregation (Measured by DLS)

Buffer pHSalt Concentration (NaCl, mM)Average Particle Size (nm)Polydispersity Index (PDI)
6.050150 ± 250.45
7.450550 ± 780.82
7.415085 ± 150.21
8.5150120 ± 300.33

Table 2: Analysis of this compound Aggregates by Size Exclusion Chromatography (SEC)

Experimental ConditionMonomer Peak Area (%)Dimer Peak Area (%)High Molecular Weight Aggregate Peak Area (%)
Freshly prepared, 4°C98.51.20.3
24h incubation, 37°C75.215.89.0
3 freeze-thaw cycles89.77.52.8

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation: Prepare this compound solutions in the desired buffer at the final experimental concentration. Ensure the buffer is filtered through a 0.22 µm filter.

  • Instrumentation: Use a calibrated DLS instrument. Set the measurement parameters according to the manufacturer's instructions (e.g., temperature, scattering angle).

  • Measurement: Equilibrate the sample to the desired temperature in the instrument. Perform at least three replicate measurements for each sample.

  • Data Analysis: Analyze the correlation function to obtain the size distribution, average particle size (Z-average), and polydispersity index (PDI). A higher Z-average and PDI indicate greater aggregation.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay

  • Reagent Preparation: Prepare a stock solution of ThT (e.g., 1 mM in water). Prepare this compound samples under conditions that may induce aggregation (e.g., elevated temperature, agitation).

  • Assay Setup: In a 96-well black plate, add this compound samples. Include a negative control (buffer only) and a positive control if available (e.g., a known amyloidogenic peptide).

  • ThT Addition: Add ThT to each well to a final concentration of 10-20 µM.

  • Measurement: Measure fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: An increase in fluorescence intensity compared to the negative control indicates the presence of fibrillar aggregates.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Aggregation cluster_observation Observation cluster_hypothesis Hypothesis Generation cluster_detection Detection & Characterization cluster_mitigation Mitigation Strategy cluster_confirmation Confirmation observe Inconsistent Results or Visible Precipitation hypo This compound Aggregation observe->hypo Suspect dls DLS hypo->dls Test with sec SEC hypo->sec Test with uv UV-Vis hypo->uv Test with tht ThT Assay hypo->tht Test with concentration Lower Concentration hypo->concentration handling Improve Handling (Temp, Storage) hypo->handling optimize Optimize Buffer (pH, Ionic Strength) dls->optimize If aggregation confirmed sec->optimize If aggregation confirmed uv->optimize If aggregation confirmed tht->optimize If aggregation confirmed confirm Re-run Experiment & Confirm Reproducibility optimize->confirm concentration->confirm handling->confirm

Caption: Troubleshooting workflow for identifying and mitigating this compound aggregation.

signaling_pathway Hypothetical Impact of this compound Aggregation on Target Pathways cluster_drug This compound Forms cluster_targets Cell Cycle Kinases cluster_effects Cellular Effects JNJ525_mono This compound (Monomer) CDK CDKs JNJ525_mono->CDK Inhibits AuroraK Aurora Kinases JNJ525_mono->AuroraK Inhibits JNJ525_agg This compound (Aggregate) JNJ525_agg->CDK Reduced/ Altered Activity JNJ525_agg->AuroraK Reduced/ Altered Activity OffTarget Off-Target Effects/ Toxicity JNJ525_agg->OffTarget May cause CellCycle Cell Cycle Arrest CDK->CellCycle Regulates AuroraK->CellCycle Regulates Apoptosis Apoptosis CellCycle->Apoptosis Can lead to

Caption: Putative effects of this compound monomer vs. aggregate on kinase targets.

References

Technical Support Center: JNJ-38877605 (JNJ525)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with the c-Met inhibitor, JNJ-38877605 (JNJ525). The primary focus is to address and control for the major artifact associated with this compound: species-specific renal toxicity induced by its metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: JNJ-38877605 (this compound) is a potent and selective, orally bioavailable, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor or HGFR).[1] c-Met signaling is implicated in cancer cell proliferation, survival, migration, and invasion.[2][3]

Q2: How potent and selective is this compound for c-Met?

A2: this compound is a nanomolar inhibitor of c-Met with a reported IC50 of approximately 4 nM.[4] It exhibits high selectivity, being over 600-fold more selective for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[4]

Q3: What are the known "artifacts" or off-target effects of this compound?

A3: The most significant adverse effect of this compound is not a typical kinase off-target effect but a species-specific renal toxicity.[4] This toxicity is caused by the formation of insoluble metabolites in the kidneys, leading to crystal formation and subsequent kidney damage.[4] This effect was observed in humans and rabbits, but notably not in preclinical species like rats and dogs.[4]

Q4: Why is there a species difference in this compound-induced toxicity?

A4: The species difference is due to variations in drug metabolism. In susceptible species like humans and rabbits, this compound is metabolized by the enzyme Aldehyde Oxidase (AO) into poorly soluble metabolites (M1/3 and M5/6).[4] These metabolites precipitate in the renal tubules, causing obstructive nephropathy.[4] Rodents such as rats and mice have lower AO activity, and therefore do not produce these toxic metabolites to the same extent.

Troubleshooting Guides

Issue 1: Unexpected in-vivo toxicity in an animal model.
  • Question: My animal model is showing signs of distress (e.g., anorexia, lethargy, dehydration) after treatment with this compound. What could be the cause?

  • Answer: The observed toxicity is likely due to the species-specific renal toxicity of this compound.

Troubleshooting Steps:

  • Confirm the Species: If you are using rabbits, this nephrotoxicity is a known and expected outcome.[4] If you are using other species, consider the possibility of inter-individual variations in metabolism.

  • Monitor Renal Function: Assess renal function by measuring serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) levels. In rabbits, elevated BUN and creatinine are key indicators of this compound-induced nephrotoxicity.[5][6]

  • Histopathological Analysis: If feasible, perform histopathological examination of the kidneys. The presence of crystal formation, degenerative changes, and inflammation in the renal tubules is a hallmark of this compound toxicity.[4]

  • Consider an Alternative Model: For in-vivo efficacy studies where the primary endpoint is not related to renal function, consider using a species with low aldehyde oxidase activity, such as rats or mice, where this toxicity is not observed.[4]

Issue 2: How to mitigate the formation of toxic metabolites in in-vitro assays?
  • Question: I am using liver fractions (e.g., S9) to study the metabolism of this compound. How can I confirm the role of aldehyde oxidase and potentially reduce the formation of the problematic metabolites?

  • Answer: You can use a known inhibitor of aldehyde oxidase to confirm its role and reduce metabolite formation.

Mitigation Strategy:

  • Use an Aldehyde Oxidase Inhibitor: Co-incubation with quercetin (B1663063), a known inhibitor of aldehyde oxidase, can significantly reduce the formation of the AO-mediated metabolites of this compound.[7][8]

  • Alternative Compound: Consider using JNJ-38877605-d1, a deuterated version of this compound, which is designed to have reduced formation of the aldehyde oxidase-mediated M3 metabolite.

Data Summary

Table 1: this compound Potency and Selectivity
TargetIC50 (nM)Selectivity vs. Other KinasesReference
c-Met~4>600-fold[4]
Table 2: Aldehyde Oxidase Inhibition by Quercetin
SubstrateIC50 of Quercetin (µM)Reference
Vanillin0.41 - 2.11[7]
Phenanthridine0.41 - 2.11[7]

Experimental Protocols

Protocol 1: In-vitro Assessment of this compound Metabolism in Liver S9 Fractions

This protocol is designed to determine the metabolic stability of this compound in liver S9 fractions and to assess the contribution of aldehyde oxidase to its metabolism.

Materials:

  • JNJ-38877605 (this compound)

  • Liver S9 fractions (from human, rabbit, rat, or dog)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)

  • Quercetin (aldehyde oxidase inhibitor)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of this compound in potassium phosphate buffer. The final concentration in the incubation should be below the Km (typically 1 µM).

    • Prepare a stock solution of quercetin in DMSO.

  • Incubation:

    • In a 96-well plate, combine the liver S9 fraction (final concentration of 1 mg/mL), potassium phosphate buffer, and the this compound working solution.

    • For inhibitor conditions, add quercetin to the desired final concentration.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reactions to pellet the protein.

    • Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

    • Compare the rate of metabolism in the presence and absence of quercetin to determine the contribution of aldehyde oxidase.

Protocol 2: Monitoring Renal Toxicity of this compound in Rabbits

This protocol outlines the key steps for monitoring renal function in rabbits treated with this compound.

Materials and Procedures:

  • Animal Model: New Zealand White rabbits are a suitable model.

  • Dosing: Administer this compound orally at the desired dose and schedule.

  • Clinical Observations:

    • Monitor the animals daily for clinical signs of toxicity, including anorexia, lethargy, depression, dehydration, and changes in urine output.[9]

  • Blood Sampling:

    • Collect blood samples at baseline (pre-dose) and at regular intervals during the study (e.g., daily or every other day).

    • Process the blood to obtain serum.

  • Biochemical Analysis:

    • Measure serum creatinine and Blood Urea Nitrogen (BUN) concentrations. A significant increase in these parameters is indicative of renal impairment.[5][6]

  • Urinalysis:

    • If possible, collect urine and perform a urinalysis to check for proteinuria, hematuria, and the presence of casts.

  • Histopathology (Terminal Endpoint):

    • At the end of the study, euthanize the animals and collect the kidneys.

    • Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the kidneys and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections for evidence of tubular necrosis, crystal formation, and inflammation.

Visualizations

On-Target c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT This compound This compound This compound->cMet Inhibits Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration STAT->Migration

Caption: Intended on-target signaling pathway of this compound.

This compound Metabolism and Induced Toxicity This compound This compound AO Aldehyde Oxidase (AO) (High in Humans/Rabbits) This compound->AO Metabolized by Metabolites Insoluble Metabolites (M1/3, M5/6) AO->Metabolites Produces Crystals Crystal Formation in Renal Tubules Metabolites->Crystals Leads to Toxicity Renal Toxicity (Nephrotoxicity) Crystals->Toxicity Causes Quercetin Quercetin Quercetin->AO Inhibits

Caption: Metabolic pathway of this compound leading to renal toxicity.

Experimental Workflow for this compound Studies start Start: this compound Experiment invitro_or_invivo In-vitro or In-vivo? start->invitro_or_invivo invitro In-vitro Study (e.g., cell culture, enzyme assays) invitro_or_invivo->invitro In-vitro invivo In-vivo Study invitro_or_invivo->invivo In-vivo end End of Experiment invitro->end species_selection Select Animal Model invivo->species_selection rabbit Rabbit Model (High AO activity) species_selection->rabbit Toxicity Study rat_mouse Rat/Mouse Model (Low AO activity) species_selection->rat_mouse Efficacy Study monitor_toxicity Monitor for Renal Toxicity (BUN, Creatinine) rabbit->monitor_toxicity efficacy_study Proceed with Efficacy Study rat_mouse->efficacy_study monitor_toxicity->end efficacy_study->end

Caption: Decision workflow for designing experiments with this compound.

References

JNJ525 lot-to-lot variability testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual CDK and Aurora kinase inhibitor, JNJ-7706621.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706621 and what is its mechanism of action?

JNJ-7706621 is a potent small molecule inhibitor that targets both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4] It functions as a dual inhibitor, interfering with cell cycle progression and mitosis.[4][5] JNJ-7706621 has been shown to inhibit a panel of CDKs, including CDK1 and CDK2, as well as Aurora kinases A and B.[2][3][6][7] This dual inhibition leads to a delay in G1 phase progression, a G2-M phase cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1][4][6]

Q2: What are the recommended storage and handling conditions for JNJ-7706621?

Proper storage and handling are crucial to maintain the integrity and activity of JNJ-7706621. The following table summarizes the recommended conditions based on vendor information.

FormStorage TemperatureStability
Solid Powder -20°C≥ 2 years[3]
In Solvent (e.g., DMSO) -80°CUp to 1 year[6]

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Before use, allow the product to equilibrate to room temperature for at least 60 minutes.[8]

Q3: What are the solubility characteristics of JNJ-7706621?

JNJ-7706621 is soluble in dimethyl sulfoxide (B87167) (DMSO). The following table provides solubility information.

SolventSolubility
DMSO 55 mg/mL (139.47 mM)[6] to 79 mg/mL (200.32 mM)[1]
Water < 1 mg/mL (insoluble or slightly soluble)[6]
Ethanol < 1 mg/mL (insoluble or slightly soluble)[6]

Note: For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, though sonication may be required.[6]

Q4: What are the known IC50 values for JNJ-7706621 against its primary targets?

The half-maximal inhibitory concentration (IC50) values for JNJ-7706621 can vary depending on the specific assay conditions. The following table provides a summary of reported IC50 values.

Target KinaseIC50 (nM)
CDK1/cyclin B 9[2][3]
CDK2/cyclin A 4[2]
CDK2/cyclin E 3[7]
Aurora A 11[2][3]
Aurora B 15[2][3]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results between different lots of JNJ-7706621.

Lot-to-lot variability can be a significant issue in experimental reproducibility.[9][10][11] Here’s a guide to troubleshooting and mitigating this issue.

Potential Causes:

  • Purity and Identity: Differences in the purity profile or the presence of impurities in a new lot.

  • Compound Stability: Degradation of the compound due to improper storage or handling.

  • Weighing and Dilution Errors: Inaccurate preparation of stock solutions.

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Always review the CoA for each new lot. Pay close attention to the purity determination method (e.g., HPLC, LC-MS) and the reported purity value.

  • Perform an in-house Quality Control (QC) check:

    • Appearance: Visually inspect the compound for any changes in color or texture compared to previous lots.

    • Solubility Test: Ensure the compound dissolves as expected in the recommended solvent (e.g., DMSO).

    • Analytical Chemistry: If possible, perform an independent analysis (e.g., HPLC, LC-MS) to confirm the identity and purity of the new lot.

  • Conduct a side-by-side comparison: Test the new lot and a previously validated lot in parallel in your key assay. This is the most direct way to assess for any performance differences.[12]

  • Establish Acceptance Criteria: Before testing a new lot, define acceptable performance criteria based on historical data from your specific assay.[9]

Issue 2: Lower than expected potency or no activity in a cell-based assay.

Potential Causes:

  • Compound Precipitation: JNJ-7706621 may precipitate out of aqueous cell culture media, especially at higher concentrations.[13]

  • Cell Line Resistance: Some cell lines may exhibit resistance to JNJ-7706621, potentially through mechanisms like the ABCG2 drug transporter.[1][3]

  • Assay Conditions: Suboptimal assay conditions, such as cell density or incubation time, can affect the apparent potency.

Troubleshooting Steps:

  • Check for Precipitation: After adding JNJ-7706621 to your cell culture media, inspect the wells under a microscope for any signs of compound precipitation.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, as high concentrations can be cytotoxic.[13]

  • Confirm Target Expression and Activity: Verify that your cell line expresses the target kinases (CDKs and Aurora kinases) at sufficient levels.

  • Titrate Cell Density and Incubation Time: Optimize these parameters to ensure your assay is in a linear range and sensitive to inhibition.

  • Use a Positive Control: Include a positive control compound with a known mechanism of action to validate your assay system.

Issue 3: High background or variability in an in vitro kinase assay.

Potential Causes:

  • Inactive Enzyme or Substrate: The kinase or substrate may have degraded due to improper storage or handling.[13][14]

  • ATP Concentration: The ATP concentration can significantly impact the IC50 value of an ATP-competitive inhibitor like JNJ-7706621.

  • Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes, can introduce significant variability.[13]

Troubleshooting Steps:

  • Validate Enzyme and Substrate Activity: Test the activity of your kinase and the integrity of your substrate. For kinases, consider performing an autophosphorylation assay.[14]

  • Optimize ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure assay sensitivity.[14]

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.[13]

  • Include Proper Controls: Always include "no enzyme" and "no inhibitor" controls to determine the assay window and background signal.

  • Mitigate Edge Effects: To avoid evaporation from the outer wells of a microplate, either avoid using them or fill them with buffer or water.[13]

Experimental Protocols

Protocol 1: In Vitro CDK1/cyclin B Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of JNJ-7706621 against CDK1/cyclin B.

Materials:

  • Recombinant human CDK1/cyclin B

  • Biotinylated peptide substrate (e.g., a histone H1-derived peptide)

  • JNJ-7706621

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)

  • [γ-33P]ATP

  • Streptavidin-coated microplates

  • Wash buffer (e.g., PBS with 100 mM EDTA)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of JNJ-7706621 in kinase buffer.

  • In a streptavidin-coated microplate, add the biotinylated peptide substrate.

  • Add the CDK1/cyclin B enzyme to the wells.

  • Add the JNJ-7706621 dilutions to the appropriate wells.

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and cold ATP to a final concentration near the Km of the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by washing the plate with wash buffer.

  • Quantify the incorporation of 33P into the substrate using a scintillation counter.

  • Calculate the percent inhibition for each JNJ-7706621 concentration and determine the IC50 value.[1][6]

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of JNJ-7706621 on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT-116)

  • Complete cell culture medium

  • JNJ-7706621

  • [14C]-Thymidine

  • 96-well scintillating microplates (e.g., CytoStar-T plates)

  • Cell counter

  • Scintillation counter

Procedure:

  • Seed cells in a 96-well scintillating microplate at a pre-determined optimal density.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Add serial dilutions of JNJ-7706621 to the wells and incubate for an additional 24 hours.

  • Add [14C]-Thymidine to each well and incubate for another 24 hours.

  • Discard the medium and wash the cells with PBS.

  • Quantify the incorporation of [14C]-Thymidine using a scintillation counter.

  • Calculate the percent inhibition of proliferation for each JNJ-7706621 concentration and determine the IC50 value.[1][6]

Visualizations

G cluster_0 Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G2 Phase G2 Phase M Phase M Phase CDK1/2 CDK1/2 CDK1/2->G1 Phase Promotes G1/S Transition CDK1/2->G2 Phase Promotes G2/M Transition Cell Cycle Arrest Cell Cycle Arrest Aurora A/B Aurora A/B Aurora A/B->M Phase Regulates Mitosis JNJ-7706621 JNJ-7706621 JNJ-7706621->CDK1/2 JNJ-7706621->Aurora A/B Inhibits Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Simplified signaling pathway of JNJ-7706621 action.

G start Start: New Lot of JNJ-7706621 Received coa_check Review Certificate of Analysis (CoA) start->coa_check qc_check Perform In-house QC (Appearance, Solubility) coa_check->qc_check parallel_test Parallel Assay: New Lot vs. Old Lot qc_check->parallel_test data_analysis Analyze Data and Compare to Acceptance Criteria parallel_test->data_analysis decision Does New Lot Meet Criteria? data_analysis->decision accept Accept New Lot for Use decision->accept Yes reject Reject New Lot Contact Vendor decision->reject No

Caption: Workflow for lot-to-lot variability testing of JNJ-7706621.

References

Validation & Comparative

JNJ525: A Novel TNFα Inhibitor in Context with Established Biologics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide offers a comparative overview of the investigational TNFα inhibitor JNJ525 against established TNFα-targeting biologics. Due to the limited publicly available data on this compound, this document focuses on presenting the known characteristics of this small molecule and contrasting its profile with well-documented inhibitors like adalimumab, infliximab, and etanercept.

Introduction to TNFα Inhibition

Tumor necrosis factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory cascade. Its dysregulation is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting the biological activity of TNFα has become a cornerstone in the treatment of conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The therapeutic landscape has been dominated by monoclonal antibodies and fusion proteins; however, the quest for orally bioavailable small molecule inhibitors continues to be an active area of research.

This compound: A Small Molecule TNFα Inhibitor

This compound is identified as a small molecule inhibitor of TNFα.[1] Unlike the large biologic drugs that bind to and neutralize TNFα, this compound is reported to function through an aggregation-based mechanism.[1] This suggests a distinct mode of action compared to the established protein-based therapeutics.

Biochemical Activity

The primary publicly available quantitative data for this compound relates to its inhibitory concentration.

CompoundTargetIC50 (µM)
This compoundTNFR11.2[2]
This compoundTNFR21.1[2]

Established TNFα Inhibitors: A Comparative Overview

The current standard of care for TNFα-mediated diseases involves several well-characterized biologic agents. These can be broadly categorized into monoclonal antibodies and a fusion protein.

Drug Name (Brand Name)TypeMechanism of Action
Adalimumab (Humira®)Human monoclonal antibodyBinds to soluble and transmembrane TNFα, preventing interaction with TNFR1 and TNFR2. Induces apoptosis of TNFα-expressing cells.
Infliximab (Remicade®)Chimeric monoclonal antibodyBinds to soluble and transmembrane TNFα, preventing interaction with TNFR1 and TNFR2. Induces apoptosis of TNFα-expressing cells.
Etanercept (Enbrel®)Fusion protein (TNFR2-Fc)Binds to soluble TNFα, preventing its interaction with cell surface TNF receptors.
Comparative Efficacy and Safety Considerations

Direct head-to-head clinical trial data comparing all TNFα inhibitors is limited. However, extensive clinical use and numerous studies have provided insights into their relative performance. There are five FDA-approved anti-TNFα biologics on the market.[3] While direct comparisons in a single clinical trial are lacking, real-world data from registries like DANBIO in Denmark offer some insights into the treatment of rheumatologic diseases.[3]

It is important to note that the choice of a specific TNFα inhibitor can be influenced by factors such as the specific indication, patient characteristics, and risk of adverse events like tuberculosis, with some studies suggesting a higher risk with monoclonal antibodies compared to etanercept.[3]

Signaling Pathways and Experimental Workflows

TNFα Signaling Pathway

The binding of trimeric TNFα to its receptors, TNFR1 and TNFR2, initiates a cascade of intracellular signaling events that can lead to diverse cellular responses, including inflammation, apoptosis, and proliferation.

TNF_alpha_signaling TNFα Signaling Pathway TNF_alpha TNFα (trimer) TNFR1 TNFR1 TNF_alpha->TNFR1 TNFR2 TNFR2 TNF_alpha->TNFR2 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TNFR2->TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD MAPK MAPK Activation TRAF2->MAPK NF_kB NF-κB Activation RIPK1->NF_kB Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Inflammation Inflammation NF_kB->Inflammation Survival Cell Survival NF_kB->Survival MAPK->Inflammation

Caption: Simplified TNFα signaling pathway.

Experimental Workflow: TNFα Inhibition Assay

A standard in vitro assay to determine the inhibitory potential of a compound against TNFα typically involves challenging cells with TNFα in the presence and absence of the inhibitor and measuring a downstream effect, such as cytotoxicity or cytokine production.

experimental_workflow General TNFα Inhibition Assay Workflow Cell_Culture 1. Seed TNFα-sensitive cells (e.g., L929) Compound_Prep 2. Prepare serial dilutions of test compound (this compound) Incubation1 3. Pre-incubate cells with test compound Compound_Prep->Incubation1 TNF_Challenge 4. Add TNFα to induce a cellular response Incubation1->TNF_Challenge Incubation2 5. Incubate for a defined period (e.g., 24 hours) TNF_Challenge->Incubation2 Readout 6. Measure cell viability (e.g., MTT assay) Incubation2->Readout Data_Analysis 7. Calculate IC50 value Readout->Data_Analysis

Caption: A typical workflow for an in vitro TNFα inhibition assay.

Experimental Protocols

Due to the absence of detailed published experimental methods for this compound, a generalized protocol for a TNFα-induced cytotoxicity assay is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TNFα-induced cytotoxicity in a sensitive cell line.

Materials:

  • TNFα-sensitive cell line (e.g., murine L929 fibroblasts)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Recombinant human TNFα

  • Test compound (e.g., this compound)

  • Actinomycin D (to sensitize cells to TNFα-induced apoptosis)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Compound Addition: Remove the culture medium from the wells and add 50 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with solvent) and no-treatment controls.

  • TNFα Challenge: Prepare a solution of TNFα and Actinomycin D in culture medium. Add 50 µL of this solution to each well (except for the no-treatment control wells) to achieve a final concentration of, for example, 1 ng/mL TNFα and 1 µg/mL Actinomycin D.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Viability Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

This compound represents a departure from the established biologic TNFα inhibitors, offering a potential small molecule alternative. Its aggregation-based mechanism is a distinguishing feature. However, a comprehensive comparative assessment of its performance against monoclonal antibodies and fusion proteins is not possible with the currently available public data. Further publication of preclinical and clinical data on this compound is necessary to fully understand its therapeutic potential and positioning within the landscape of TNFα-targeted therapies. Researchers are encouraged to consult forthcoming literature for a more complete picture of this compound's efficacy and safety profile.

References

A Comparative In Vitro Analysis of JNJ-67571244 and Infliximab: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two distinct monoclonal antibody-based therapeutics: JNJ-67571244 (JNJ525), a bispecific antibody targeting CD33 and CD3 for the treatment of Acute Myeloid Leukemia (AML), and infliximab (B1170848), a well-established TNF-α inhibitor for autoimmune diseases. Due to their fundamentally different mechanisms of action and therapeutic targets, a direct head-to-head efficacy comparison is not feasible. Instead, this guide presents a comprehensive overview of their individual in vitro characteristics, supported by experimental data, to offer a clear understanding of their respective biological activities.

Section 1: JNJ-67571244 (this compound) - A T-Cell Redirecting Bispecific Antibody

JNJ-67571244 is a humanized bispecific antibody that simultaneously binds to the CD3 epsilon chain on T-cells and the CD33 antigen expressed on AML cells. This dual targeting redirects T-cells to lyse CD33-positive tumor cells.

In Vitro Efficacy of JNJ-67571244

The in vitro potency of JNJ-67571244 has been demonstrated through its ability to induce T-cell activation and mediate cytotoxicity against various AML cell lines.

Cell LineTargetAssayMetricValue (nM)
KG-1CD33+ AMLCytotoxicityEC500.168
MOLM-13CD33+ AMLCytotoxicityEC500.131
Kasumi-1CD33+ AMLCytotoxicityEC500.05
OCI-AML3CD33+ AMLCytotoxicityEC500.183
KG-1CD33+ AMLT-cell Activation (CD69)EC500.066
MOLM-13CD33+ AMLT-cell Activation (CD69)EC500.028
Kasumi-1CD33+ AMLT-cell Activation (CD69)EC500.043
OCI-AML3CD33+ AMLT-cell Activation (CD69)EC500.05

Mechanism of Action: JNJ-67571244

JNJ-67571244_Mechanism_of_Action cluster_Tcell T-Cell cluster_AML AML Cell Tcell T-Cell CD3 CD3 AML AML Cell Tcell->AML Cytotoxic Lysis TCR TCR CD33 CD33 This compound JNJ-67571244 This compound->CD3 Binds This compound->CD33 Binds

JNJ-67571244 bridges T-cells and AML cells.
Experimental Protocols: JNJ-67571244

T-Cell Mediated Cytotoxicity Assay (Flow Cytometry)

  • Cell Preparation:

    • Target Cells: CD33-positive AML cell lines (e.g., KG-1, MOLM-13) are cultured under standard conditions.

    • Effector Cells: Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • Co-culture:

    • Target cells are seeded in 96-well plates.

    • JNJ-67571244 is added at various concentrations.

    • Effector T-cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).

    • The co-culture is incubated for a defined period (e.g., 48 hours) at 37°C and 5% CO2.

  • Data Acquisition:

    • Cells are harvested and stained with fluorescently labeled antibodies specific for cell surface markers to distinguish between target and effector cells (e.g., anti-CD33 for AML cells, anti-CD3 for T-cells).

    • A viability dye (e.g., 7-AAD or propidium (B1200493) iodide) is added to identify dead cells.

    • Samples are analyzed by flow cytometry.

  • Analysis:

    • The percentage of dead target cells is quantified.

    • EC50 values are calculated by plotting the percentage of specific lysis against the concentration of JNJ-67571244.

Section 2: Infliximab - A TNF-α Neutralizing Antibody

Infliximab is a chimeric monoclonal antibody that binds with high affinity to both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This binding neutralizes the biological activity of TNF-α.

In Vitro Efficacy of Infliximab

The in vitro efficacy of infliximab is characterized by its strong binding affinity to TNF-α and its ability to neutralize TNF-α-mediated cytotoxicity.

ParameterTarget FormMethodValue
Binding Affinity (Kd)
Soluble TNF-αSurface Plasmon Resonance~1.9 x 10⁻¹⁰ M
Transmembrane TNF-αRadioimmunoassay~4.68 x 10⁻¹⁰ M
Neutralization Potency (IC50)
TNF-α induced cytotoxicityL929 Cell Assay~0.1 - 1 µg/mL
TNF-α induced cytotoxicityWEHI 164 Cell Assay~0.05 - 0.5 µg/mL

Mechanism of Action: Infliximab

Infliximab_Mechanism_of_Action cluster_TNF TNF-α Signaling TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds Cell Target Cell Inflammation Pro-inflammatory Signaling Cell->Inflammation Activates Infliximab Infliximab Infliximab->TNFa Blocked Neutralization

Infliximab neutralizes TNF-α, preventing receptor binding.
Experimental Protocols: Infliximab

TNF-α Neutralization Assay (L929 Cell Viability Assay)

  • Cell Preparation:

    • L929 mouse fibroblast cells, which are sensitive to TNF-α-induced cytotoxicity, are cultured under standard conditions.

  • Assay Setup:

    • L929 cells are seeded in 96-well plates and pre-treated with a sensitizing agent, such as actinomycin (B1170597) D.

    • Recombinant human TNF-α is pre-incubated with varying concentrations of infliximab for a defined period (e.g., 1-2 hours) at 37°C.

    • The TNF-α/infliximab mixtures are then added to the L929 cells.

    • The plates are incubated for 18-24 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Cell viability is assessed using a colorimetric assay, such as MTT or XTT, which measures mitochondrial activity.

    • The absorbance is read using a microplate reader.

  • Analysis:

    • The percentage of cell viability is calculated relative to untreated controls.

    • IC50 values are determined by plotting the percentage of viability against the concentration of infliximab.

Comparative Summary

FeatureJNJ-67571244 (this compound)Infliximab
Antibody Format Humanized IgG1 Bispecific (anti-CD33 x anti-CD3)Chimeric IgG1 Monoclonal (human constant, murine variable)
Therapeutic Target CD33 on AML cells and CD3 on T-cellsTumor Necrosis Factor-alpha (TNF-α)
Mechanism of Action T-cell redirection and subsequent cytotoxicity of target cellsNeutralization of soluble and transmembrane TNF-α
Primary In Vitro Readout Cell-mediated cytotoxicity, T-cell activationInhibition of TNF-α activity, binding affinity
Intended Disease Area Acute Myeloid Leukemia (AML)Autoimmune and inflammatory diseases

Conclusion

JNJ-67571244 and infliximab are highly specialized biologics with distinct in vitro properties that reflect their different therapeutic applications. JNJ-67571244's in vitro profile is defined by its potent T-cell redirecting and cytotoxic activity against CD33-expressing cancer cells. In contrast, infliximab's in vitro efficacy is characterized by its high-affinity binding and neutralization of the pro-inflammatory cytokine TNF-α. This guide highlights the importance of selecting appropriate in vitro assays to characterize the specific mechanism of action of a therapeutic antibody and underscores that direct efficacy comparisons are only meaningful for molecules with similar targets and mechanisms.

A Comparative Guide to JNJ525 and Adalimumab in Cell Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ525 and adalimumab, two inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory signaling pathways. While direct comparative cell signaling assay data between this compound and adalimumab is not currently available in the public domain, this document synthesizes existing information on their mechanisms of action, effects on downstream signaling, and available quantitative data to offer a valuable resource for researchers in immunology and drug development.

Introduction

Adalimumab is a well-established recombinant human IgG1 monoclonal antibody that binds specifically to both soluble and transmembrane forms of human TNF-α, effectively neutralizing its biological activity.[1][2][3] It is a widely used therapeutic for a range of autoimmune and inflammatory diseases.

This compound is a novel small molecule inhibitor of TNF-α.[4][5][6] Unlike monoclonal antibodies, its mechanism of action is based on inducing the aggregation of TNF-α, which in turn prevents the cytokine from binding to its receptors, TNFR1 and TNFR2.[5][6]

Mechanism of Action and Impact on TNF-α Signaling

Both this compound and adalimumab ultimately inhibit TNF-α signaling, but they achieve this through distinct molecular mechanisms.

Adalimumab: As a monoclonal antibody, adalimumab directly binds to TNF-α, sterically hindering its interaction with TNFR1 and TNFR2 on the cell surface.[5][6] This blockade prevents the initiation of downstream signaling cascades.

This compound: This small molecule works by an aggregation-based mechanism.[5][6] It is believed to interact with TNF-α in a way that promotes the formation of non-functional aggregates of the cytokine. These aggregates are incapable of binding to TNFR1 and TNFR2, thus inhibiting the downstream signaling pathways.

The following diagram illustrates the general TNF-α signaling pathway and the points of inhibition for both adalimumab and this compound.

TNF_Signaling_Pathway Figure 1. TNF-α Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR TNFR1 / TNFR2 TNFa->TNFR Binds Adalimumab Adalimumab Adalimumab->TNFa Neutralizes This compound This compound This compound->TNFa Aggregates SignalingComplex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->SignalingComplex Activates IKK IKK Complex SignalingComplex->IKK MAPK MAPK Cascade (JNK, p38) SignalingComplex->MAPK NFkB_p p-NF-κB IKK->NFkB_p NFkB NF-κB NFkB_p->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression Translocates to nucleus AP1 AP-1 MAPK->AP1 AP1->GeneExpression Activates

Figure 1. TNF-α Signaling Pathway and Inhibition

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and adalimumab. It is important to note that these values are from different studies and assay systems, and therefore should not be directly compared as if from a head-to-head experiment.

Table 1: this compound In Vitro Activity

ParameterAssayValue (IC50)Reference
Inhibition of TNF-α binding to TNFR1TR-FRET1.2 ± 0.2 µM[5][6]
Inhibition of TNF-α binding to TNFR2TR-FRET1.1 ± 0.1 µM[5][6]

Table 2: Adalimumab In Vitro Activity

ParameterAssayValue (IC50)Reference
Neutralization of soluble TNF-α (KYM-1D4 cytotoxicity)BioassayLower than infliximab (B1170848) and adalimumab[2]
Inhibition of TNF-α-induced E-selectin expressionCell-based3.2 to 3.3-fold lower than infliximab and adalimumab[2]
Binding Affinity (KD) to soluble TNF-αSurface Plasmon Resonance127 pM[2]
Binding Affinity to transmembrane TNF-αSurface Plasmon ResonanceLower affinity than golimumab and infliximab[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the data and for designing future comparative studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for this compound)

This assay is used to measure the inhibition of TNF-α binding to its receptors.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding between TNF-α and TNFR1 or TNFR2.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., XL665) conjugated to the other. When the two partners are in close proximity (i.e., bound), excitation of the donor leads to emission from the acceptor. An inhibitor will disrupt this binding, leading to a decrease in the FRET signal.

Workflow:

TR_FRET_Workflow Figure 2. TR-FRET Assay Workflow Start Start PrepareReagents Prepare Reagents: - Labeled TNF-α (Donor) - Labeled TNFR (Acceptor) - this compound dilutions Start->PrepareReagents Dispense Dispense reagents into microplate wells PrepareReagents->Dispense Incubate Incubate at room temperature to allow binding Dispense->Incubate ReadPlate Read plate on a TR-FRET -compatible reader Incubate->ReadPlate Analyze Analyze data to determine IC50 values ReadPlate->Analyze End End Analyze->End

Figure 2. TR-FRET Assay Workflow

Cell-Based TNF-α Neutralization Assay (for Adalimumab)

This type of assay measures the ability of an antibody to inhibit the biological effects of TNF-α on cells.

Objective: To determine the concentration of adalimumab required to neutralize 50% of the cytotoxic effect of TNF-α on a sensitive cell line (e.g., KYM-1D4).

Principle: Certain cell lines undergo apoptosis (cell death) when exposed to TNF-α. A neutralizing antibody will prevent TNF-α from binding to its receptors on the cell surface, thereby protecting the cells from apoptosis. Cell viability is then measured to quantify the neutralizing activity.

Workflow:

Cell_Neutralization_Workflow Figure 3. Cell-Based Neutralization Assay Workflow Start Start SeedCells Seed TNF-α sensitive cells (e.g., KYM-1D4) in a microplate Start->SeedCells PrepareMixtures Prepare mixtures of a fixed concentration of TNF-α with varying concentrations of Adalimumab SeedCells->PrepareMixtures AddMixtures Add mixtures to the cells PrepareMixtures->AddMixtures Incubate Incubate for a defined period (e.g., 24-48 hours) AddMixtures->Incubate MeasureViability Measure cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo) Incubate->MeasureViability Calculate Calculate the percentage of neutralization and determine IC50 MeasureViability->Calculate End End Calculate->End

Figure 3. Cell-Based Neutralization Assay Workflow

Discussion and Future Directions

Adalimumab, a large biologic molecule, and this compound, a small molecule inhibitor, represent two distinct therapeutic strategies for targeting TNF-α. While adalimumab offers high specificity and affinity, small molecules like this compound have the potential for oral administration and may offer different pharmacokinetic and pharmacodynamic profiles.

The lack of head-to-head comparative studies necessitates further research to directly compare the efficacy and potency of these two inhibitors in various cell signaling assays. Future studies should aim to:

  • Directly compare this compound and adalimumab in a panel of cell-based assays measuring downstream signaling events, such as NF-κB and MAPK activation.

  • Investigate the kinetics of inhibition for both molecules to understand the onset and duration of their effects.

  • Evaluate their effects on both soluble and transmembrane TNF-α to fully characterize their inhibitory profiles.

This guide provides a foundational comparison based on currently available data. As more research on this compound becomes available, a more direct and comprehensive comparison with established TNF-α inhibitors like adalimumab will be possible, aiding in the development of next-generation anti-inflammatory therapies.

References

Alternatives to JNJ525 for Aggregation-Based Inhibition of TNFα Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic intervention against inflammatory diseases, targeting Tumor Necrosis Factor-alpha (TNFα) has proven to be a highly effective strategy. JNJ525 has emerged as a notable small molecule inhibitor that functions through an aggregation-based mechanism to disrupt the interaction between TNFα and its receptors. This guide provides a comprehensive comparison of this compound with alternative aggregation-based inhibitors, offering researchers and drug development professionals a detailed overview of their performance, underlying mechanisms, and key experimental data.

Performance Comparison of Aggregation-Based Inhibitors

The following table summarizes the quantitative data for this compound and its potential alternatives. Direct head-to-head comparative studies for aggregation-based inhibition of TNFα are limited; therefore, the data presented is collated from various sources. It is important to note that the inhibitory concentrations for alternatives are not always specific to a TNFα aggregation-based mechanism but are provided for general reference.

InhibitorTargetApparent IC50Mechanism of ActionKnown Off-Target Effects
This compound TNFα-TNFR1/TNFR2 Interaction1.1 - 1.2 µM[1][2]Aggregation-based inhibitionData not readily available in public domain
Rottlerin Primarily PKCδ3 - 6 µM (for PKCδ)[3]Promiscuous aggregation-based inhibitor, Mitochondrial uncoupler[4][5][6]Numerous kinases, mitochondrial uncoupling, impairs memory consolidation[4][5][6]
Clotrimazole (B1669251) Fungal Cytochrome P450Varies by targetAggregation-based inhibition, affects NF-κB signaling[7][8]Skin irritation, potential for drug interactions via CYP inhibition[2][9][10][11][12]
Tetraiodophenolphthalein (TIPT) Various proteinsMicromolar range (target-dependent)Forms colloidal aggregates that sequester proteinsBroad, non-specific protein binding

Signaling Pathways and Experimental Workflows

To understand the impact of these inhibitors, it is crucial to visualize the TNFα signaling pathway they aim to disrupt and the experimental workflows used to characterize them.

TNFα Signaling Pathway

TNFα, upon binding to its receptor TNFR1, initiates a signaling cascade that can lead to either cell survival and inflammation via NF-κB activation or apoptosis. Aggregation-based inhibitors like this compound are designed to prevent this initial binding step.

TNF_alpha_signaling TNFa TNFα Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits This compound This compound (Aggregates) This compound->TNFa Inhibits TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammation (Gene Expression) Nucleus->Inflammation Caspase8 Caspase-8 FADD->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Simplified TNFα signaling pathway leading to inflammation or apoptosis.

Experimental Workflow for Characterizing Aggregation-Based Inhibitors

A typical workflow to identify and characterize aggregation-based inhibitors involves a primary screen to assess inhibition, followed by secondary assays to confirm the aggregation mechanism and evaluate downstream cellular effects.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: TR-FRET Assay (TNFα-TNFR1/2 Binding) start->primary_screen hits Initial Hits primary_screen->hits non_aggregators Non-Aggregation-Based Inhibitors or Inactive primary_screen->non_aggregators dls Secondary Assay 1: Dynamic Light Scattering (DLS) (Detects Aggregates) hits->dls Characterize Aggregation detergent Secondary Assay 2: TR-FRET with Detergent (e.g., Triton X-100) hits->detergent Confirm Mechanism cell_assay Secondary Assay 3: Cell-Based Assay (e.g., NF-κB Reporter) hits->cell_assay Assess Cellular Effect confirmed Confirmed Aggregation-Based Inhibitors dls->confirmed detergent->confirmed cell_assay->confirmed

Caption: Workflow for identifying and validating aggregation-based inhibitors.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TNFα-TNFR1/2 Interaction

This assay quantitatively measures the inhibition of the interaction between TNFα and its receptors.

Materials:

  • Recombinant human TNFα

  • Recombinant human TNFR1-Fc and TNFR2-Fc

  • Anti-human Fc antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Anti-human TNFα antibody labeled with a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare a solution of TNFR1-Fc (or TNFR2-Fc) and the anti-human Fc donor antibody in assay buffer.

  • Prepare a solution of TNFα and the anti-human TNFα acceptor antibody in assay buffer.

  • Dispense 2 µL of test compound dilutions into the microplate wells.

  • Add 4 µL of the TNFR-Fc/donor antibody solution to each well.

  • Add 4 µL of the TNFα/acceptor antibody solution to each well.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Eu-d2).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Dynamic Light Scattering (DLS) for Detection of Small Molecule Aggregation

DLS is used to confirm that the inhibitory activity of a compound is due to the formation of aggregates.

Materials:

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • Assay buffer (same as used in the primary screen)

  • DLS instrument and compatible cuvettes

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer, typically ranging from low micromolar to 100 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Filter all solutions through a 0.22 µm filter to remove dust and other particulates.

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measure the baseline scattering of the assay buffer alone.

  • Measure the light scattering of each compound dilution. Collect multiple readings for each sample to ensure reproducibility.

  • Analyze the data to determine the particle size distribution and average particle diameter (hydrodynamic radius). The appearance of particles with diameters in the range of 100-1000 nm is indicative of aggregation.

  • Optionally, to assess the effect on the target protein, pre-incubate the compound with TNFα at a relevant concentration (e.g., 100 nM) and then perform DLS measurements.

Cell-Based NF-κB Reporter Assay for Downstream TNFα Signaling

This assay measures the functional consequence of TNFα inhibition in a cellular context.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TNFα

  • Test compounds

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL final concentration) for 6-8 hours. Include a negative control (no TNFα) and a positive control (TNFα without inhibitor).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence on a plate reader.

  • Normalize the luminescence signal to the positive control and calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the cellular IC50 value.

This guide provides a foundational framework for comparing this compound with alternative aggregation-based inhibitors. Researchers should be aware of the promiscuous nature of many aggregating compounds and perform rigorous secondary assays to confirm the mechanism of action and assess potential off-target effects. The provided protocols offer a starting point for these investigations, but optimization may be required based on specific laboratory conditions and reagents.

References

JNJ525: A Focused Look at a TNF-α Inhibitor and the Uncharted Territory of Cytokine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an overview of the small molecule JNJ525, a known inhibitor of Tumor Necrosis Factor-alpha (TNF-α), and addresses the current landscape of publicly available data regarding its cross-reactivity with other cytokines.

This compound has been identified as a small molecule inhibitor of TNF-α.[1][2][3][4][5] Its mechanism of action is distinct, operating through an aggregation-based process. This compound molecules form an ordered conglomerate that induces a quaternary structure switch in the TNF-α protein, thereby preventing its interaction with its receptors, TNFR1 and TNFR2.[2][6][7]

Efficacy Against TNF-α

Experimental data demonstrates the potency of this compound in inhibiting the formation of the TNF-α/TNFR complex. The reported half-maximal inhibitory concentration (IC50) values are:

Target InteractionIC50 Value (µM)
TNF-α with TNFR11.2
TNF-α with TNFR21.1

Data sourced from multiple chemical supplier databases, citing original research.[1][3][4][5]

Cross-Reactivity with Other Cytokines: A Data Gap

A comprehensive search of publicly available scientific literature and drug databases reveals a critical gap in the characterization of this compound: there is currently no published data on the cross-reactivity or selectivity profile of this compound against a broader panel of cytokines.

This lack of information makes it impossible to provide a comparative analysis of this compound's performance against other cytokines. For a thorough evaluation of its therapeutic potential and potential off-target effects, a cytokine screening panel would be essential.

General Experimental Protocol for Assessing Cytokine Cross-Reactivity

To provide context for researchers, a typical experimental workflow for determining the selectivity of a compound like this compound is outlined below. This is a generalized protocol and would need to be adapted for the specific compound and assay technology.

Objective: To determine the inhibitory activity of this compound against a panel of pro-inflammatory and anti-inflammatory cytokines.

Methodology: A multiplex immunoassay, such as a Luminex-based assay or an enzyme-linked immunosorbent assay (ELISA) array, would be a common approach.

Workflow:

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Assay Plate Preparation: Assay plates pre-coated with capture antibodies for a panel of cytokines (e.g., IL-1β, IL-6, IL-8, IL-10, IFN-γ, etc.) are used.

  • Incubation: The recombinant cytokines, the test compound (this compound) at various concentrations, and a detection antibody are added to the wells.

  • Signal Detection: After incubation and washing steps, a substrate is added to generate a detectable signal (e.g., fluorescence or chemiluminescence).

  • Data Analysis: The signal intensity is measured, and IC50 values are calculated for each cytokine to determine the concentration of this compound required to inhibit 50% of the cytokine's activity.

Visualizing the Path to Selectivity Profiling

The following diagram illustrates a generalized workflow for assessing the cytokine cross-reactivity of a test compound.

G cluster_prep Preparation cluster_assay Multiplex Immunoassay cluster_analysis Data Analysis Compound Test Compound (this compound) SerialDilution Serial Dilution of Compound Compound->SerialDilution CytokinePanel Panel of Recombinant Cytokines Incubation Incubation with Compound and Cytokines CytokinePanel->Incubation SerialDilution->Incubation AssayPlate Assay Plate with Cytokine Antibodies AssayPlate->Incubation SignalDetection Signal Detection and Quantification Incubation->SignalDetection IC50 IC50 Value Calculation for each Cytokine SignalDetection->IC50 Selectivity Determination of Selectivity Profile IC50->Selectivity

Caption: Generalized workflow for cytokine cross-reactivity screening.

Conclusion

While this compound is an identified inhibitor of TNF-α with a defined mechanism of action, the absence of data on its cross-reactivity with other cytokines is a significant limitation in its current public profile. The information presented here is intended to provide a clear and objective summary of the existing knowledge and to highlight the areas where further research is needed to fully characterize the selectivity of this compound. For drug development professionals, conducting comprehensive selectivity profiling, as outlined in the general protocol, would be a critical next step in the evaluation of this compound.

References

Comparative Analysis of JNJ-38877605 and Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical research data for JNJ-38877605, a potent c-Met inhibitor whose clinical development was halted, alongside other notable c-Met inhibitors: Capmatinib, Tepotinib, and Savolitinib. The objective is to offer a consolidated resource for understanding their relative performance based on available experimental data.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention. This guide focuses on small molecule tyrosine kinase inhibitors (TKIs) designed to block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling.

Comparative Efficacy and Potency

The following tables summarize key quantitative data from preclinical studies of JNJ-38877605 and its comparators.

In Vitro Kinase and Cell-Based Assays
CompoundTargetAssay TypeIC50 (nM)Cell Line(s)Reference(s)
JNJ-38877605 c-MetKinase Assay4.7-[1]
c-MetCell-based (Phosphorylation)Potent inhibition at 500 nMEBC1, GTL16, NCI-H1993, MKN45[2]
Capmatinib c-MetKinase Assay0.13-[3]
c-MetCell-based (Proliferation)0.3 - 0.7Lung cancer cell lines[3]
Tepotinib c-MetKinase Assay---
c-MetCell-based (Phosphorylation)Complete inhibition at 0.1 µMHs746T[4]
Savolitinib c-MetKinase Assay12.5 (free drug)-[5]
c-MetCell-based (Tumor Reduction)3.7 (free drug)Hs746t[5]
In Vivo Xenograft Studies
CompoundAnimal ModelTumor TypeDosingEfficacyReference(s)
JNJ-38877605 Nude miceGastric Cancer (GTL16)40 mg/kg/day, p.o.Significant decrease in plasma IL-8 and GROα[2]
Nude miceGlioblastoma (U251)50 mg/kg/day, p.o.Inhibition of invasion, promotion of apoptosis[6]
Capmatinib -MET-driven tumors-Demonstrated tumor growth inhibition[7]
Tepotinib Nude micePancreatic Cancer (KP-4)-Dose-dependent antitumor activity[4]
Savolitinib Nude miceGastric Cancer (MKN-45), Lung Cancer (EBC-1)Various doses and schedulesDose- and frequency-dependent antitumor activity[8]

Pharmacokinetic Profiles

A comparison of key pharmacokinetic parameters is crucial for understanding the disposition of these inhibitors.

CompoundSpeciesKey Pharmacokinetic ParametersReference(s)
JNJ-38877605 HumanRapid absorption (Tmax 1.5-4h), short plasma half-life, no accumulation after 21 days.[1]
Capmatinib HumanRapid absorption (Tmax 1-2h), effective elimination half-life of 6.5h, 96% plasma protein binding.[3]
Tepotinib MouseHigh volume of distribution (>8 L/kg), greater tumor concentration than plasma.[4]
HumanLong effective half-life of ~32h.[9]
Savolitinib Preclinical SpeciesGood absorption, moderate tissue distribution, low to intermediate clearance.[5]

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The diagram below illustrates the HGF/c-Met signaling cascade and the point of intervention for c-Met inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates STAT STAT Pathway cMet->STAT Activates Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration Inhibitor c-Met Inhibitors (JNJ-38877605, etc.) Inhibitor->cMet Inhibit

Caption: The HGF/c-Met signaling pathway and the inhibitory action of c-Met TKIs.

JNJ-38877605 Species-Specific Metabolism

The clinical development of JNJ-38877605 was terminated due to renal toxicity caused by the formation of insoluble metabolites in humans and rabbits, a phenomenon not observed in preclinical studies in rats and dogs.[10] This highlights the critical importance of inter-species metabolite profiling in drug development.

JNJ525_Metabolism cluster_human_rabbit Human / Rabbit Metabolism cluster_rat_dog Rat / Dog Metabolism JNJ525 JNJ-38877605 AOX Aldehyde Oxidase (AOX) This compound->AOX Metabolized by Different_Metabolites Different Metabolite Profile This compound->Different_Metabolites Insoluble_Metabolites Insoluble Metabolites (M1/3, M5/6) AOX->Insoluble_Metabolites Toxicity Renal Toxicity (Crystal Formation) Insoluble_Metabolites->Toxicity No_Toxicity No Renal Toxicity Different_Metabolites->No_Toxicity

Caption: Species-specific metabolism of JNJ-38877605 leading to renal toxicity.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the efficacy of a c-Met inhibitor in a tumor xenograft model.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Group (c-Met Inhibitor) randomization->treatment control Control Group (Vehicle) randomization->control data_collection Tumor Volume Measurement treatment->data_collection control->data_collection endpoint Endpoint Analysis (Tumor Excision, Biomarker Analysis) data_collection->endpoint end End endpoint->end

Caption: A generalized workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocols

In Vitro c-Met Kinase Assay (Illustrative Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against the c-Met kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., JNJ-38877605) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white opaque plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a control for 100% kinase activity and a known potent inhibitor as a positive control.

  • Add the c-Met kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Illustrative Protocol)

This protocol outlines a method to assess the effect of a c-Met inhibitor on the proliferation of a c-Met dependent cancer cell line.

Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line with aberrant c-Met signaling.

Materials:

  • c-Met dependent cancer cell line (e.g., MKN-45, Hs746T)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom, white-walled tissue culture plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the data and fitting to a dose-response curve.

Tumor Xenograft Model (Illustrative Protocol)

This protocol provides a general framework for evaluating the in vivo antitumor activity of a c-Met inhibitor.

Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID)

  • c-Met dependent cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells from culture and resuspend them in a suitable medium, potentially mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound to the treatment group and the vehicle to the control group according to the predetermined dose and schedule.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth between the treatment and control groups to determine the efficacy of the test compound.

Disclaimer: The experimental protocols provided are illustrative and may require optimization for specific applications. The data presented in this guide is based on publicly available research and is intended for informational purposes only.

References

Comparative Analysis of JNJ525 with Biologic TNF Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the novel small molecule TNFα inhibitor, JNJ525, and established biologic TNF inhibitors, including adalimumab, infliximab, and etanercept. The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, in vitro potency, and the experimental protocols used for their evaluation.

Executive Summary

Tumor necrosis factor-alpha (TNFα) is a key cytokine implicated in the pathogenesis of numerous inflammatory diseases. While biologic TNF inhibitors have revolutionized the treatment of these conditions, the development of small molecule inhibitors offers an alternative therapeutic approach. This compound is a small molecule inhibitor of TNFα that operates through a distinct aggregation-based mechanism, differentiating it from the direct binding and neutralization mechanism of biologic monoclonal antibodies and receptor fusion proteins. This guide presents a side-by-side comparison of their in vitro activities and the methodologies used to assess them.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound and key biologic TNF inhibitors against TNFα.

Table 1: this compound Inhibitory Activity

CompoundTarget InteractionAssayIC50 (µM)
This compoundTNFα - TNFR1 Complex FormationTR-FRET1.2 ± 0.2
This compoundTNFα - TNFR2 Complex FormationTR-FRET1.1 ± 0.1

Table 2: Biologic TNF Inhibitor Binding Affinity to Soluble TNFα

Biologic AgentTargetAssayDissociation Constant (Kd) (pM)
AdalimumabSoluble TNFαSurface Plasmon Resonance8.6
InfliximabSoluble TNFαSurface Plasmon Resonance4.2
EtanerceptSoluble TNFαSurface Plasmon Resonance0.4

Table 3: Comparative TNFα Neutralization Potency of Biologic Inhibitors in a Cellular Assay

Biologic AgentTargetAssayIC50 (ng/mL)
AdalimumabTNFα-induced cytotoxicityL929 Cell Assay~10-30
InfliximabTNFα-induced cytotoxicityL929 Cell Assay~10-40
EtanerceptTNFα-induced cytotoxicityL929 Cell Assay~5-20

Note: The IC50 values for biologic TNF inhibitors in the L929 assay can vary between studies and specific assay conditions. The values presented here are an approximate range based on available literature for comparative purposes.

Mechanisms of Action

The inhibitory mechanisms of this compound and biologic TNF inhibitors are fundamentally different.

This compound: Aggregation-Based Inhibition

This compound is a small molecule that is believed to induce the aggregation of TNFα. This aggregation alters the protein's conformation and prevents it from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling.

Biologic TNF Inhibitors: Direct Neutralization

Biologic TNF inhibitors, such as monoclonal antibodies (adalimumab, infliximab) and a soluble receptor fusion protein (etanercept), directly bind to TNFα. This binding physically blocks the interaction of TNFα with its cell surface receptors, effectively neutralizing its pro-inflammatory activity.[1][2][3]

Mandatory Visualizations

Signaling Pathway Diagrams

cluster_0 This compound Mechanism of Action This compound This compound TNFα (soluble) TNFα (soluble) This compound->TNFα (soluble) induces TNFα Aggregates TNFα Aggregates TNFα (soluble)->TNFα Aggregates TNFR1/TNFR2 TNFR1/TNFR2 TNFα Aggregates->TNFR1/TNFR2 inhibition of binding Cellular Response (Inflammation) Cellular Response (Inflammation) TNFR1/TNFR2->Cellular Response (Inflammation) cluster_1 Biologic TNF Inhibitor Mechanism of Action Biologic TNF Inhibitor Biologic TNF Inhibitor TNFα (soluble) TNFα (soluble) Biologic TNF Inhibitor->TNFα (soluble) binds to TNFα-Inhibitor Complex TNFα-Inhibitor Complex TNFα (soluble)->TNFα-Inhibitor Complex TNFR1/TNFR2 TNFR1/TNFR2 TNFα-Inhibitor Complex->TNFR1/TNFR2 prevents binding Cellular Response (Inflammation) Cellular Response (Inflammation) TNFR1/TNFR2->Cellular Response (Inflammation) cluster_2 TR-FRET Assay Workflow Recombinant TNFα Recombinant TNFα Incubation Incubation Recombinant TNFα->Incubation Fluorescently-labeled TNFR Fluorescently-labeled TNFR Fluorescently-labeled TNFR->Incubation Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation FRET Signal Measurement FRET Signal Measurement Incubation->FRET Signal Measurement Data Analysis (IC50) Data Analysis (IC50) FRET Signal Measurement->Data Analysis (IC50) cluster_3 L929 Cytotoxicity Assay Workflow L929 Cells L929 Cells Incubation Incubation L929 Cells->Incubation TNFα TNFα TNFα->Incubation Test Inhibitor Test Inhibitor Test Inhibitor->Incubation Cell Viability Measurement Cell Viability Measurement Incubation->Cell Viability Measurement Data Analysis (IC50) Data Analysis (IC50) Cell Viability Measurement->Data Analysis (IC50)

References

A Head-to-Head Comparison of Small Molecule TNFα Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals evaluating the next generation of TNFα-targeting therapeutics.

This guide provides a detailed, objective comparison of three emerging small molecule Tumor Necrosis Factor-alpha (TNFα) inhibitors: balinatunfib (SAR441566), isomyosamine, and benpyrine. These orally available compounds represent a significant potential advancement over current biologic therapies, offering the promise of improved patient convenience, reduced immunogenicity, and potentially broader applications, including CNS-related inflammatory diseases.[1] This comparison focuses on their mechanisms of action, preclinical and clinical efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Introduction to TNFα and the Rationale for Small Molecule Inhibitors

Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic, pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease.[2] It exists as a homotrimeric protein that signals through two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). While TNFR1 activation is largely associated with pro-inflammatory and apoptotic signaling, TNFR2 signaling is linked to immune regulation and tissue homeostasis.[3]

Current anti-TNFα biologics, such as monoclonal antibodies and soluble receptor fusion proteins, have revolutionized the treatment of these conditions. However, their parenteral administration, high cost, and potential for immunogenicity present significant drawbacks.[2] Small molecule inhibitors offer several potential advantages, including oral bioavailability, lower manufacturing costs, and the ability to penetrate tissues and compartments inaccessible to large protein therapeutics, such as the central nervous system.[1]

Comparative Analysis of Small Molecule TNFα Inhibitors

This section provides a head-to-head comparison of balinatunfib, isomyosamine, and benpyrine, focusing on their distinct mechanisms of action and available performance data.

Balinatunfib (SAR441566)

Developed through a collaboration between Sanofi and UCB, balinatunfib is a first-in-class oral, selective inhibitor of TNFR1 signaling. It functions by stabilizing an asymmetric, non-signaling conformation of the soluble TNFα trimer, thereby preventing its effective binding to TNFR1 while preserving the potentially beneficial signaling through TNFR2.[4] This selective mechanism may offer a more favorable safety profile compared to broad TNFα blockade.

Isomyosamine

Isomyosamine is a novel, orally administered small molecule plant alkaloid that regulates the immune system by modulating TNFα and other pro-inflammatory cytokines.[5][6] Its proposed mechanism involves the selective blockade of overactivated TNFα, without interfering with its normal immunological functions in response to infection.[5][7] This selectivity, combined with its ability to cross the blood-brain barrier, positions isomyosamine as a promising candidate for a wide range of inflammatory conditions.[5]

Benpyrine

Benpyrine is a highly specific, orally active small molecule TNFα inhibitor identified through structure-based virtual screening.[8][9] It directly binds to TNFα and blocks its interaction with TNFR1.[10] Preclinical studies have demonstrated its potential in various inflammatory disease models.

Quantitative Data Summary

The following tables summarize the available quantitative data for each small molecule inhibitor, allowing for a direct comparison of their biochemical and pharmacological properties.

Table 1: In Vitro Potency and Binding Affinity

InhibitorTargetAssay TypeParameterValueReference
Balinatunfib (SAR441566)Soluble TNFαSurface Plasmon ResonanceK_D15.1 nM[11]
Human Whole BloodCD11b ExpressionIC_5035 nM[11]
BenpyrineTNFα-TNFR1 InteractionELISAIC_500.109 µM[10]
TNFαIsothermal Titration CalorimetryK_D82.1 µM[10]
IsomyosamineTNFαData Not Publicly Available--

Table 2: Preclinical In Vivo Efficacy

InhibitorAnimal ModelDosingKey FindingsReference
Balinatunfib (SAR441566)Collagen-Induced Arthritis (Mouse)10-30 mg/kg, oral, BIDDose-dependent reduction in arthritis score, comparable to anti-TNF biologic[12][13]
BenpyrineCollagen-Induced Arthritis (Mouse)25-50 mg/kg, oral, dailySignificant relief of arthritis symptoms and reduction in pro-inflammatory cytokines[10]
Endotoxemia (Mouse)25 mg/kg, oralAttenuated TNFα-induced inflammation, reducing liver and lung injury[8][9]
Psoriasiform Inflammation (Mouse)oral gavageSignificantly relieved symptoms[8]
IsomyosamineSarcopenia (Elderly Patients, Phase 2a)Oral, once dailySignificant decrease in TNFα, IL-6, and sTNFR1 levels[6][14]

Table 3: Clinical Development and Pharmacokinetics

InhibitorHighest Development PhaseIndication(s)Key Pharmacokinetic PropertiesReference
Balinatunfib (SAR441566)Phase 2Psoriasis, Rheumatoid Arthritis, Crohn's Disease, Ulcerative ColitisOrally bioavailable, anticipated once-daily dosing[12][15][16]
IsomyosaminePhase 2bSarcopenia/FrailtyOrally administered; Half-life of 15-45 minutes; Dose-proportional exposure[5][7]
BenpyrinePreclinicalInflammatory and Autoimmune DiseasesOrally active[8][10]

Signaling Pathways and Experimental Workflows

Visual representations of the TNFα signaling pathway and key experimental workflows provide a deeper understanding of the inhibitors' mechanisms and the methods used for their evaluation.

TNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TNFR1 TNFR1 NF-kB_Activation NF-κB Activation TNFR1->NF-kB_Activation MAPK_Activation MAPK Activation TNFR1->MAPK_Activation Apoptosis Apoptosis TNFR1->Apoptosis TNFR2 TNFR2 Cell_Survival Cell Survival TNFR2->Cell_Survival sTNFa Soluble TNFα (Trimer) sTNFa->TNFR1 Binds sTNFa->TNFR2 Binds Balinatunfib Balinatunfib Balinatunfib->sTNFa Stabilizes asymmetric trimer Benpyrine Benpyrine Benpyrine->sTNFa Directly binds Isomyosamine Isomyosamine Isomyosamine->sTNFa Modulates overactivated TNFα Inflammation Inflammation NF-kB_Activation->Inflammation MAPK_Activation->Inflammation

Caption: TNFα signaling pathway and points of intervention for small molecule inhibitors.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Immunization_D0 Day 0: Primary Immunization (Type II Collagen + CFA) Immunization_D21 Day 21: Booster Immunization (Type II Collagen + IFA) Immunization_D0->Immunization_D21 Treatment_Start Initiate Treatment (e.g., Day 16-25) - Vehicle Control - Small Molecule Inhibitor Immunization_D21->Treatment_Start Arthritis_Scoring Regular Arthritis Scoring (Clinical Index) Treatment_Start->Arthritis_Scoring Ankle_Thickness Ankle Thickness Measurement Treatment_Start->Ankle_Thickness Histology Histological Analysis of Joints Arthritis_Scoring->Histology Biomarkers Cytokine/Antibody Level Measurement Ankle_Thickness->Biomarkers

Caption: Generalized workflow for the Collagen-Induced Arthritis (CIA) mouse model.

L929_Workflow Seed_Cells Seed L929 Cells in 96-well plate Pre-incubation Pre-incubate Cells (Overnight) Seed_Cells->Pre-incubation Treatment Treat Cells with: - TNFα - Actinomycin (B1170597) D - Small Molecule Inhibitor (various concentrations) Pre-incubation->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate IC50 Viability_Assay->Data_Analysis

Caption: Workflow for the L929 TNFα-mediated cytotoxicity assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to evaluate the efficacy of anti-arthritic compounds.

  • Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.

  • Induction:

    • Primary Immunization (Day 0): Mice are immunized at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • Oral administration of the small molecule inhibitor or vehicle control is typically initiated after the booster immunization, around day 21-25, or upon the first signs of arthritis.

    • Dosing regimens vary depending on the pharmacokinetic properties of the compound (e.g., once or twice daily).

  • Assessment:

    • Clinical Scoring: Arthritis severity is monitored 3-4 times per week using a scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is typically 16.

    • Paw Thickness: Paw swelling is measured using a digital caliper.

  • Endpoint Analysis:

    • Histology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured by ELISA.

L929 TNFα-Mediated Cytotoxicity Assay

This in vitro assay is used to determine the ability of a compound to inhibit the cytotoxic effects of TNFα.

  • Cell Line: Murine L929 fibrosarcoma cells, which are sensitive to TNFα-induced apoptosis, are used.[2]

  • Procedure:

    • Cell Seeding: L929 cells are seeded in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubated overnight.

    • Sensitization: Cells are sensitized to TNFα-induced apoptosis by adding actinomycin D (typically at a final concentration of 1 µg/mL).[15]

    • Treatment: Cells are treated with a constant, sub-maximal concentration of recombinant human TNFα and varying concentrations of the small molecule inhibitor.

    • Incubation: The plate is incubated for 18-24 hours.

    • Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% protection from TNFα-induced cell death.

Conclusion

Small molecule TNFα inhibitors represent a promising new frontier in the treatment of inflammatory and autoimmune diseases. Balinatunfib, with its selective TNFR1 inhibition, and isomyosamine and benpyrine, with their distinct mechanisms of modulating TNFα activity, all demonstrate significant potential in preclinical and/or early clinical studies. The oral route of administration for these compounds is a major advantage over existing biologic therapies.

For researchers and drug development professionals, the choice of which small molecule inhibitor to investigate further will depend on the specific therapeutic indication, the desired mechanism of action (e.g., selective vs. broad TNFα inhibition), and the evolving clinical data on efficacy and safety. The experimental protocols provided in this guide offer a foundation for the continued evaluation and comparison of these and other emerging small molecule TNFα inhibitors. As more data becomes available, a clearer picture of the therapeutic potential and relative advantages of each of these compounds will emerge.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.